molecular formula C17H21NO5S B554665 Sar-OBzl p-tosylate CAS No. 54384-06-4

Sar-OBzl p-tosylate

Número de catálogo: B554665
Número CAS: 54384-06-4
Peso molecular: 351.4 g/mol
Clave InChI: RTKRQRVCHNUNQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sar-OBzl p-tosylate, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl 2-(methylamino)acetate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-8H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKRQRVCHNUNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480638
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-06-4
Record name Glycine, N-methyl-, phenylmethyl ester 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54384-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sar-OBzl p-tosylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of Sar-OBzl p-tosylate, also known as Sarcosine benzyl ester p-toluenesulfonate. This compound is a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research, particularly in studies related to neurological disorders.

Core Chemical Properties and Structure

This compound is the p-toluenesulfonate salt of sarcosine benzyl ester. The presence of the benzyl ester protects the carboxylic acid functionality of sarcosine, while the tosylate salt enhances its stability and handling properties.

Structure:

  • Chemical Name: Sarcosine benzyl ester 4-toluenesulfonate salt[1][2][3]

  • Synonyms: N-Methylglycine benzyl ester p-toluenesulfonate salt, Sar-OBzl·TosOH

  • CAS Number: 54384-06-4[1][2][3]

  • Molecular Formula: C₁₇H₂₁NO₅S (from C₁₀H₁₃NO₂ · C₇H₈O₃S)[1]

  • Molecular Weight: 351.4 g/mol [1][2][3]

The structure consists of the sarcosine (N-methylglycine) core, with its carboxylic acid group esterified by a benzyl group and the secondary amine protonated and forming a salt with p-toluenesulfonic acid.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Appearance White powder[1]
Melting Point 104 °C[4]
Purity ≥ 98% (Assay)[1][3]
Storage Temperature ≤ -4 °C[1][3]
Solubility Excellent solubility in various organic solvents[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two common protocols.

Protocol 1: Fischer-Speier Esterification with Azeotropic Removal of Water

This classical method is widely used for the preparation of amino acid esters.

Materials:

  • Sarcosine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dry diethyl ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve sarcosine in a minimal amount of benzyl alcohol and an excess of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • To the resulting oily residue, add an excess of dry diethyl ether to precipitate the this compound salt.

  • Collect the precipitate by filtration and wash it with fresh dry diethyl ether.

  • For further purification, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexanes.

  • Dry the purified product under vacuum to obtain a white crystalline solid.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient alternative to traditional heating.

Materials:

  • Sarcosine

  • Benzyl alcohol

  • p-Toluenesulfonic acid

  • A suitable microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine sarcosine, benzyl alcohol, and p-toluenesulfonic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature and time, which should be optimized for the specific instrument and scale.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • The product can be isolated and purified using the same precipitation and recrystallization steps as described in Protocol 1.

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its potential biological activity is likely linked to the in-vivo hydrolysis of the benzyl ester to yield sarcosine. Sarcosine is an endogenous N-methyl derivative of the amino acid glycine and is known to have neuromodulatory effects, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Sarcosine acts as a glycine transporter 1 (GlyT1) inhibitor. By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine. Glycine is a co-agonist at the NMDA receptor, meaning its binding is required for the receptor to be activated by glutamate. Therefore, by increasing glycine levels, sarcosine can potentiate NMDA receptor function. This mechanism is of significant interest in the context of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia.

The following diagram illustrates the proposed signaling pathway for the biological action of this compound, assuming its conversion to sarcosine.

Sarcosine_Pathway cluster_precursor In Vivo Conversion cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SarOBzl This compound Sarcosine Sarcosine SarOBzl->Sarcosine Hydrolysis GlyT1 Glycine Transporter 1 (GlyT1) Sarcosine->GlyT1 Inhibits Glycine_pool Synaptic Glycine NMDAR NMDA Receptor Glycine_pool->NMDAR Co-agonism Neuronal_Response Neuronal Response (e.g., Long-Term Potentiation, Synaptic Plasticity) NMDAR->Neuronal_Response Activates Glutamate Glutamate Glutamate->NMDAR Agonism

Caption: Proposed mechanism of action of this compound via its metabolite, sarcosine.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound, focusing on its potential neuromodulatory activity.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis This compound has neuromodulatory effects in_vitro In Vitro Studies (Neuronal Cell Cultures) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo cell_treatment Treat cells with this compound and Sarcosine (control) in_vitro->cell_treatment animal_admin Administer this compound to animal models (e.g., of schizophrenia) in_vivo->animal_admin analysis Data Analysis and Interpretation conclusion Conclusion and Future Directions analysis->conclusion electrophysiology Electrophysiology (Patch-clamp to measure NMDA receptor currents) cell_treatment->electrophysiology biochemical_assays Biochemical Assays (Measure glycine uptake, receptor expression) cell_treatment->biochemical_assays electrophysiology->analysis biochemical_assays->analysis behavioral_tests Behavioral Tests (e.g., Prepulse inhibition, social interaction) animal_admin->behavioral_tests neurochemical_analysis Post-mortem Neurochemical Analysis (Measure brain glycine levels) animal_admin->neurochemical_analysis behavioral_tests->analysis neurochemical_analysis->analysis

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable chemical entity with established applications as a synthetic intermediate. Its potential to act as a prodrug for the neuromodulator sarcosine opens up exciting avenues for research in neuroscience and drug development for neurological and psychiatric disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and a framework for investigating its biological activity, serving as a comprehensive resource for the scientific community.

References

Synthesis of N-Methylglycine Benzyl Ester 4-Toluenesulfonate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Methylglycine benzyl ester 4-toluenesulfonate salt, a key intermediate in various pharmaceutical and organic synthesis applications. This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in the field of drug development and chemical research.

Introduction

N-Methylglycine, commonly known as sarcosine, is a naturally occurring amino acid derivative. Its benzyl ester, protected as a 4-toluenesulfonate (tosylate) salt, is a stable, crystalline solid that serves as a crucial building block in the synthesis of more complex molecules. The tosylate salt form enhances stability and improves handling characteristics compared to the free base, making it well-suited for multi-step synthetic processes. The primary method for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between the amino acid and an alcohol.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and economically viable method for the synthesis of amino acid benzyl ester tosylate salts is the Fischer-Speier esterification.[1][2][3] This reaction involves heating the amino acid (N-Methylglycine) with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), which also serves as the counter-ion for the final salt.[1][2] The reaction is driven to completion by the continuous removal of water, usually through azeotropic distillation with a suitable solvent like toluene.[1][4]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

G cluster_reactants Reactants cluster_process Process cluster_products Products Sarcosine N-Methylglycine (Sarcosine) Esterification Fischer-Speier Esterification Sarcosine->Esterification BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Esterification pTsOH p-Toluenesulfonic Acid (Catalyst and Salt Former) pTsOH->Esterification Target N-Methylglycine Benzyl Ester 4-Toluenesulfonate Salt Esterification->Target Water Water (Byproduct) Esterification->Water

Figure 1: Logical relationship of reactants and products.

Quantitative Data

The following tables summarize quantitative data derived from analogous large-scale syntheses of glycine benzyl ester tosylate, which can be adapted for the synthesis of the N-methylated analogue.[5]

Table 1: Example Reagent Quantities for Large-Scale Synthesis

ParameterBatch 1Batch 2Source
Inputs
Glycine50 kg100 kg[5]
p-Toluenesulfonic acid monohydrate135 kg270 kg[5]
Benzyl alcohol420 kg850 kg[5]
Toluene275 kg550 kg[5]
Acetone (for wash)50 kg100 kg[5]
Outputs
Product Weight196 kg395 kg[5]
Yield88.0%88.4%[5]
Product Purity (Assay)99.55%99.62%[5]

Table 2: Physical and Chemical Properties

PropertyValueSource
Synonyms Sar-OBzl·TosOH, N-Methylglycine benzyl ester 4-toluenesulfonate salt[6]
CAS Number 54384-06-4[6]
Molecular Formula C10H13NO2·C7H8O3S[6]
Molecular Weight 351.4 g/mol [6]
Appearance White powder[6]
Purity ≥ 98% (Assay)[6]
Storage Conditions ≤ -4 °C[6]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-Methylglycine benzyl ester 4-toluenesulfonate salt based on the Fischer-Speier esterification.

Materials and Equipment
  • N-Methylglycine (Sarcosine)

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Acetone

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus

  • Heating mantle

  • Cooling bath

  • Filtration apparatus

  • Vacuum oven

Synthetic Procedure

G start Start charge_reactor 1. Charge Reactor (p-TsOH, Toluene) start->charge_reactor dehydrate 2. Dehydrate Catalyst (Azeotropic Reflux) charge_reactor->dehydrate Heat add_reactants 3. Add Reactants (N-Methylglycine, Benzyl Alcohol) dehydrate->add_reactants Cool main_reaction 4. Main Reaction (Azeotropic Reflux to remove H2O) add_reactants->main_reaction Heat cool_crystallize 5. Cool & Crystallize (Cool to 5-15°C) main_reaction->cool_crystallize Cool filter_wash 6. Filter & Wash (Wash with Acetone) cool_crystallize->filter_wash dry_product 7. Dry Product (Vacuum Oven) filter_wash->dry_product end Final Product: N-Methylglycine Benzyl Ester 4-Toluenesulfonate Salt dry_product->end

Figure 2: Experimental workflow for the synthesis.

Step 1: Catalyst Dehydration

  • Charge the reaction vessel with p-toluenesulfonic acid monohydrate and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved. This ensures an anhydrous reaction environment.

Step 2: Reaction

  • Cool the reaction mixture.

  • Add N-Methylglycine (Sarcosine) and benzyl alcohol to the vessel.

  • Heat the mixture back to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.

  • Continue the reflux for several hours until the theoretical amount of water has been collected, indicating the completion of the reaction.[5] The reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • Once the reaction is complete, cool the mixture to 5-15°C to induce crystallization of the product.

  • Maintain this temperature for at least one hour to ensure complete crystallization.[5]

  • Filter the crystalline product.

  • Wash the collected solid with cold acetone to remove residual impurities, such as unreacted benzyl alcohol.[5]

Step 4: Drying

  • Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Conclusion

The synthesis of N-Methylglycine benzyl ester 4-toluenesulfonate salt via Fischer-Speier esterification is a robust and scalable method. By carefully controlling the reaction conditions, particularly the removal of water, high yields and purities can be achieved. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.

References

Sar-OBzl·TosOH and its Analogs in Organic Synthesis: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the role and mechanism of action of benzyl-protected sarcosine tosylate (Sar-OBzl·TosOH) and its more common analog, glycine benzyl ester tosylate (H-Gly-OBzl·TosOH), in organic reactions. While Sar-OBzl·TosOH is a specific derivative, the principles of its application and the underlying reaction mechanisms are well-represented by the extensive data available for H-Gly-OBzl·TosOH, a foundational building block in synthetic organic chemistry, particularly in peptide synthesis. This document will focus on the latter as a representative compound to elucidate the mechanistic pathways, provide detailed experimental protocols, and present relevant quantitative data.

The utility of these compounds lies in the strategic protection of the amino acid's carboxyl group as a benzyl ester. This protection is crucial for the stepwise elongation of peptide chains. The p-toluenesulfonate (tosylate) salt form enhances the stability and handling of the amino acid ester, making it a reliable component in the synthesis of complex peptides and peptidomimetics.[1]

Core Functionality and Role in Peptide Synthesis

H-Gly-OBzl·TosOH serves as a C-terminal amino acid ester in peptide synthesis.[1] The benzyl ester acts as a protecting group for the carboxylic acid, preventing it from reacting during the formation of a peptide bond between the amino group of the glycine ester and the activated carboxyl group of an incoming N-protected amino acid. The tosylate counter-ion protonates the amino group, forming a stable salt that is easy to handle and weigh. This salt is typically neutralized in situ during the coupling reaction to free the nucleophilic amino group.

The benzyl ester protecting group is advantageous because it is stable under the mildly acidic conditions often used for the removal of N-terminal protecting groups like tert-butyloxycarbonyl (Boc), allowing for selective deprotection and chain elongation.[2] The benzyl group can be selectively removed at a later stage, typically through catalytic hydrogenolysis, to reveal the C-terminal carboxylic acid.[2][3]

Mechanism of Action in Peptide Coupling Reactions

The "mechanism of action" of H-Gly-OBzl·TosOH is intrinsically linked to the mechanism of the peptide coupling reaction in which it participates. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4]

The general mechanism proceeds as follows:

  • Activation of the N-protected Amino Acid: The carboxylic acid of the N-protected amino acid attacks the carbodiimide (e.g., DCC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to an HOBt-active ester. This step is crucial for minimizing the risk of racemization of the activated amino acid.[5]

  • Nucleophilic Attack by the Amino Acid Ester: The amino group of H-Gly-OBzl (after neutralization of the tosylate salt by a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)) acts as a nucleophile, attacking the carbonyl carbon of the activated ester.[1][6]

  • Peptide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond and releases HOBt. The byproduct of the carbodiimide (e.g., dicyclohexylurea, DCU) is insoluble in many organic solvents and can be removed by filtration.[1]

Diagram: Generalized Mechanism of Peptide Coupling

Peptide_Coupling_Mechanism cluster_activation Activation of N-Protected Amino Acid cluster_coupling Peptide Bond Formation N_Protected_AA R-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea + DCC DCC DCC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt - DCU HOBt HOBt Peptide Dipeptide (R-CO-Gly-OBzl) Active_Ester->Peptide + H-Gly-OBzl Gly_Ester H-Gly-OBzl (from Tosylate Salt + Base)

Caption: Mechanism of carbodiimide-mediated peptide coupling.

Mechanism of Benzyl Ester Deprotection

The removal of the benzyl protecting group is a critical final step. The most common and efficient method is catalytic hydrogenolysis.[3]

The mechanism involves:

  • Adsorption onto the Catalyst Surface: Both the benzyl ester and hydrogen gas (H₂) are adsorbed onto the surface of the palladium catalyst (e.g., Pd/C).

  • Oxidative Addition: The palladium catalyst facilitates the cleavage of the O-benzyl bond.

  • Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzyl group, forming toluene, and to the carboxylate, forming the free carboxylic acid.

  • Desorption: The final products, the deprotected peptide and toluene, desorb from the catalyst surface.

Diagram: Catalytic Hydrogenolysis of Benzyl Ester

Deprotection_Mechanism Peptide_OBzl R-CO-Gly-OBzl Adsorbed_Complex Adsorbed Complex Peptide_OBzl->Adsorbed_Complex Catalyst_Surface Pd/C Catalyst Surface Catalyst_Surface->Adsorbed_Complex Products R-CO-Gly-OH + Toluene Adsorbed_Complex->Products Hydrogenolysis H2 H₂ Gas H2->Adsorbed_Complex Coupling_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up Dissolve Dissolve Reactants (N-AA, H-Gly-OBzl·TosOH, HOBt) in DCM Cool Cool to 0°C Dissolve->Cool Neutralize Add Base (DIPEA) Cool->Neutralize Add_Coupling_Agent Add Coupling Agent (DCC) Neutralize->Add_Coupling_Agent Stir Stir at 0°C then RT Add_Coupling_Agent->Stir Filter Filter DCU byproduct Stir->Filter Wash Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sar-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sarcosine Benzyl Ester p-Toluenesulfonate (Sar-OBzl p-tosylate). This document consolidates essential data, outlines detailed experimental protocols, and visualizes key processes to support its application in research and development.

Core Properties and Data

This compound, also known as N-Methylglycine benzyl ester 4-toluenesulfonate salt, is a chemical compound widely utilized as an intermediate in pharmaceutical synthesis and biochemical research.[1] Its CAS number is 54384-06-4.[1][2] The compound is a salt formed from sarcosine benzyl ester and p-toluenesulfonic acid.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂·C₇H₈O₃S[1][2]
Molecular Weight 351.4 g/mol [1][2]
Appearance White powder[1]
Purity ≥ 98% (Assay)[1]
Melting Point Not consistently reported; varies by source.[3]
Storage Conditions ≤ -4 °C[1]
Solubility Exhibits good solubility in various organic solvents.[1]
Chemical Structure

The chemical structure of this compound consists of the sarcosine benzyl ester cation and the p-toluenesulfonate anion.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established methods for the preparation of amino acid benzyl ester p-tosylate salts.

Synthesis via Fischer-Speier Esterification

This common and economically viable method involves the acid-catalyzed reaction of sarcosine with benzyl alcohol.[4]

Materials:

  • Sarcosine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or another suitable azeotroping solvent)

  • Diethyl ether (for precipitation)

  • Reaction flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend sarcosine (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene.

  • Add an excess of benzyl alcohol (e.g., 3.0 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add diethyl ether to the concentrated solution to precipitate the this compound salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation.[5]

Materials:

  • Sarcosine

  • Benzyl alcohol

  • p-Toluenesulfonic acid

  • Microwave-safe reaction vessel

Procedure:

  • Combine sarcosine, benzyl alcohol, and p-toluenesulfonic acid in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation at a suitable temperature and time until the reaction is complete (monitoring by TLC is recommended).

  • After cooling, the product can be isolated using a similar precipitation and filtration method as described in the Fischer-Speier protocol.

Biological and Research Applications

While specific signaling pathways for this compound are not extensively documented, its constituent molecule, sarcosine, has known biological relevance. Sarcosine is an N-methyl derivative of glycine and is involved in amino acid metabolism.[6][7] It has been investigated for its potential role in neurological disorders and as a biomarker for certain types of cancer.[7][8][9]

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.[1] Its enhanced stability and solubility due to the tosylate salt form make it a valuable building block in drug development.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships in the application of this compound.

Synthesis_Workflow Reactants Sarcosine + Benzyl Alcohol + p-Toluenesulfonic Acid Reaction Fischer-Speier Esterification (Reflux in Toluene with water removal) Reactants->Reaction Isolation Precipitation with Diethyl Ether Reaction->Isolation Purification Filtration and Drying Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Logical_Relationships cluster_compound This compound cluster_applications Primary Research Applications cluster_details Specific Areas of Interest Compound Sarcosine Benzyl Ester p-Toluenesulfonate PharmDev Pharmaceutical Development Compound->PharmDev Intermediate for synthesis BioChem Biochemical Research Compound->BioChem Research tool Neuro Neurological Disorders PharmDev->Neuro Metabolism Amino Acid Metabolism BioChem->Metabolism

Caption: Application areas of this compound in scientific research.

References

The Stability of Sar-OBzl p-Tosylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sar-OBzl p-tosylate (Sarcosine Benzyl Ester p-Toluenesulfonate), a key intermediate in pharmaceutical and peptide synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in drug development and manufacturing processes. This document details the factors influencing its stability, potential degradation pathways, and methodologies for its assessment.

Introduction to this compound

This compound, with the chemical name N-methylglycine benzyl ester p-toluenesulfonate salt, is a derivative of sarcosine, an N-methylated amino acid. The molecule incorporates two key features that influence its chemical properties and stability: a benzyl ester protecting the carboxylic acid group and a p-toluenesulfonate (tosylate) counterion. The benzyl ester is a commonly employed protecting group in peptide synthesis, removable under specific conditions. The tosylate salt form is known to enhance the crystallinity and handling characteristics of amino acid esters, contributing to their stability in the solid state.[1][2]

Factors Influencing the Stability of this compound

The stability of this compound can be influenced by several factors, both in its solid form and in solution.

  • Solid-State Stability: As a crystalline solid, this compound is expected to exhibit good long-term stability under appropriate storage conditions (cool and dry). The presence of the bulky and rigid tosylate anion facilitates the formation of a stable crystal lattice, which can reduce hygroscopicity and degradation compared to its free base or hydrochloride salt form.[1]

  • Solution Stability: In solution, the primary route of degradation is the hydrolysis of the benzyl ester bond.[3] The rate of this hydrolysis is significantly affected by:

    • pH: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, solutions of this compound are expected to be most stable at a neutral pH.

    • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. For optimal stability in solution, storage at low temperatures (-20°C for short-term and -80°C for long-term) is recommended.[3]

    • Solvent: The choice of solvent can impact stability. Protic solvents, particularly those containing water, can participate in and accelerate hydrolysis. Aprotic, anhydrous solvents are generally preferred for dissolving this compound to minimize degradation.[3]

    • Light: Exposure to light, particularly UV radiation, can potentially induce photolytic degradation. It is advisable to protect solutions from light.

Potential Degradation Pathways and Products

The primary degradation pathway for this compound is the cleavage of the benzyl ester bond via hydrolysis. This would result in the formation of sarcosine and benzyl alcohol. Under more strenuous conditions, further degradation of the primary products could occur.

Predicted Degradation Products:

  • Sarcosine (N-methylglycine): The amino acid core of the molecule.

  • Benzyl alcohol: Released from the ester cleavage.

  • p-Toluenesulfonic acid: The counterion, which would be present in the salt form.

The following diagram illustrates the primary degradation pathway.

G Potential Degradation Pathway of this compound SarOBzl This compound Sarcosine Sarcosine SarOBzl->Sarcosine Hydrolysis (Acid or Base Catalyzed) BenzylAlcohol Benzyl Alcohol SarOBzl->BenzylAlcohol Hydrolysis (Acid or Base Catalyzed)

A diagram illustrating the primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines and literature for similar compounds.[3]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

All stressed samples should be diluted to a suitable concentration with the mobile phase before injection into the HPLC system.

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid & Solution, 60-80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

A diagram of the experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Data Summary

Stress ConditionExpected StabilityPrimary Degradation Product(s)
Solid State
Ambient TemperatureStable-
Elevated TemperaturePotential for degradation over extended periods.Sarcosine, Benzyl alcohol
High HumidityStable, due to the non-hygroscopic nature of the tosylate salt.[1]-
Solution State
Acidic (pH < 3)Susceptible to hydrolysis.Sarcosine, Benzyl alcohol
Neutral (pH ~7)Relatively stable.-
Basic (pH > 9)Susceptible to hydrolysis.Sarcosine, Benzyl alcohol
Oxidative (H₂O₂)Expected to be relatively stable.-
PhotolyticPotential for degradation upon prolonged exposure.-

Signaling Pathways and Biological Activity

Currently, there is no scientific literature to suggest that this compound is directly involved in specific signaling pathways or possesses intrinsic biological activity. Its primary role is as a protected amino acid derivative for use in chemical synthesis, particularly in the construction of peptides and other complex organic molecules.

Conclusion

This compound is a valuable synthetic building block. Its stability is a critical parameter for its successful application. In its solid form, the tosylate salt confers good stability. In solution, the primary degradation route is hydrolysis of the benzyl ester, which is influenced by pH, temperature, and solvent. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring the quality of materials used in research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-Tosylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-Tosylate). A thorough understanding of the spectral characteristics of this compound is essential for its synthesis, purification, and application in various research and development endeavors. This document outlines the expected spectral features, provides standardized experimental protocols for data acquisition, and presents visual aids to facilitate the interpretation of its molecular structure and the workflow of spectroscopic analysis.

**Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of analogous structures and established principles of NMR and IR spectroscopy. Actual experimental data may vary.

Predicted Spectroscopic Data

The predicted ¹H NMR, ¹³C NMR, and IR data for this compound are summarized in the following tables. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups: the sarcosine moiety, the benzyl ester, and the p-toluenesulfonate counter-ion.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet2HN-H₂⁺
~7.7 - 7.8Doublet2HTosyl aromatic (ortho to SO₃⁻)
~7.2 - 7.4Multiplet5HBenzyl ester aromatic
~7.1 - 7.2Doublet2HTosyl aromatic (meta to SO₃⁻)
~5.2Singlet2HBenzyl ester -CH₂-
~3.8Singlet2HSarcosine α-CH₂
~2.8Singlet3HSarcosine N-CH₃
~2.3Singlet3HTosyl -CH₃
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~168Ester Carbonyl (C=O)
~145Tosyl aromatic (ipso to SO₃⁻)
~142Tosyl aromatic (ipso to -CH₃)
~135Benzyl ester aromatic (ipso-C)
~130Tosyl aromatic (meta to SO₃⁻)
~129Benzyl ester aromatic (ortho/meta-C)
~128Benzyl ester aromatic (para-C)
~126Tosyl aromatic (ortho to SO₃⁻)
~68Benzyl ester -CH₂-
~55Sarcosine α-CH₂
~35Sarcosine N-CH₃
~21Tosyl -CH₃
Predicted IR Data

Table 3: Predicted Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100 - 2800Broad, StrongN-H₂⁺ stretching
~3100 - 3000MediumAromatic C-H stretching
~2950 - 2850MediumAliphatic C-H stretching (N-CH₃ and α-CH₂)
~1740StrongC=O stretching of the ester
~1600, ~1495MediumC=C stretching in aromatic rings
~1220, ~1160StrongAsymmetric and symmetric S=O stretching of the sulfonate group
~1030, ~1010StrongS-O stretching of the sulfonate group
~815Strongp-disubstituted benzene C-H out-of-plane bending (tosyl)
~750, ~700StrongMonosubstituted benzene C-H out-of-plane bending (benzyl)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a sample of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or D₂O can be used depending on sample solubility, which may affect chemical shifts.

  • Dissolution: Securely cap the NMR tube and gently invert it several times to ensure the complete dissolution of the sample. If necessary, the sample can be sonicated for a few minutes to aid dissolution.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.1.2. Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 15-20 ppm, centered around 5-6 ppm.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220-240 ppm.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

2.1.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

2.2.2. Data Acquisition

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

2.2.3. Data Processing

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • ATR Correction: Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

  • Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualizations

Chemical Structure and Functional Groups

Caption: Chemical structure of this compound with key functional groups highlighted.

Workflow for Spectroscopic Data Interpretation

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep Sample Preparation (Dissolution/ATR setup) Sample->Prep NMR_acq NMR Data Acquisition (¹H, ¹³C) Prep->NMR_acq IR_acq IR Data Acquisition (FTIR-ATR) Prep->IR_acq NMR_proc NMR Data Processing (FT, Phasing, Referencing) NMR_acq->NMR_proc IR_proc IR Data Processing (Background Subtraction) IR_acq->IR_proc H_NMR_analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR_proc->H_NMR_analysis C_NMR_analysis ¹³C NMR Analysis (Chemical Shift) NMR_proc->C_NMR_analysis IR_analysis IR Analysis (Functional Group Identification) IR_proc->IR_analysis Combined_analysis Combined Spectroscopic Analysis H_NMR_analysis->Combined_analysis C_NMR_analysis->Combined_analysis IR_analysis->Combined_analysis Structure_confirm Structure Confirmation Combined_analysis->Structure_confirm

Caption: Logical workflow for the spectroscopic data interpretation of this compound.

An In-depth Technical Guide to Sar-OBzl p-tosylate (CAS 54384-06-4): Applications in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate), identified by CAS number 54384-06-4, is a pivotal building block in the field of peptide chemistry. This N-methylated amino acid derivative offers unique structural properties that are increasingly leveraged in the synthesis of therapeutic peptides and peptidomimetics. Its incorporation can influence peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS), its impact on peptide structure, and its emerging significance in the development of novel therapeutics, particularly for neurological disorders. This document details experimental protocols, presents quantitative data, and visualizes key workflows to support researchers in harnessing the full potential of this versatile molecule.

Introduction: The Significance of Sarcosine and its Derivatives

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline to glycine.[1][2] In the realm of peptide science, the incorporation of sarcosine into a peptide chain introduces a tertiary amide bond, which has profound implications for the peptide's structure and function. Unlike the secondary amides formed by natural amino acids, the N-methylated backbone of a sarcosine residue lacks a hydrogen bond donor, which can disrupt secondary structures like alpha-helices and beta-sheets.[3] This property is often exploited to introduce flexible linkers or to probe the role of backbone hydrogen bonding in protein folding and interaction.[3][4]

This compound is a chemically protected form of sarcosine designed for efficient use in peptide synthesis. The benzyl ester (OBzl) protects the carboxylic acid, while the p-toluenesulfonate (tosylate) salt enhances the compound's stability and handling properties compared to the free base.[5] This salt form is a crystalline solid that is readily soluble in organic solvents commonly used in peptide synthesis.[6]

Physicochemical Properties and Data

The physical and chemical properties of this compound are critical to its application in organic synthesis. The tosylate salt form confers advantageous characteristics for its use in solid-phase peptide synthesis.

PropertyValueReference
CAS Number 54384-06-4[6]
Molecular Formula C17H21NO5S[7]
Molecular Weight 351.42 g/mol [7]
Appearance White to off-white crystalline powder[6]
Purity ≥98%[6]
Storage Temperature ≤ -4 °C[6]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while being covalently attached to an insoluble resin support.[7][8]

The Role of this compound in SPPS

This compound is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[9] In this approach, the temporary Nα-Boc protecting group is removed with a mild acid, while the more stable benzyl-based side-chain protecting groups and the C-terminal benzyl ester are cleaved at the end of the synthesis with a strong acid.[10]

The use of the tosylate salt of amino acid esters, such as this compound, offers several advantages in SPPS:

  • Enhanced Stability: The salt form is more stable and less prone to degradation during storage compared to the free amino acid ester.[5]

  • Improved Handling: As a crystalline solid, it is easier to weigh and handle than oily free bases.[6]

  • Minimal Racemization: The tosylate salt form provides enhanced stability against epimerization under the basic conditions sometimes encountered during peptide synthesis.[5]

Experimental Protocol: Incorporation of Sarcosine into a Peptide using SPPS

This protocol outlines the general steps for incorporating a sarcosine residue into a peptide chain on a solid support using this compound within a manual Boc-SPPS workflow.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)

  • This compound (CAS 54384-06-4)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Piperidine (for Fmoc-SPPS, if applicable)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent like DCM or DMF in a reaction vessel.[11]

  • Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50%).[12] This is followed by washing with DCM and a neutralization step with a solution of DIEA in DCM.[12]

  • Sarcosine Coupling:

    • Dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to neutralize the tosylate salt and activate the coupling reagents.

    • Add the activated sarcosine solution to the deprotected resin.

    • The coupling reaction is allowed to proceed for a specified time (e.g., 1-4 hours) at room temperature with agitation.[13] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[11]

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[8]

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.[8]

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[9]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][14]

Quantitative Data: Coupling Efficiency

While specific coupling yields for this compound are sequence-dependent and influenced by the chosen coupling reagents and reaction conditions, the use of protected amino acid tosylate salts in SPPS generally leads to high coupling efficiencies. For similar amino acid tosylate derivatives, conversion rates of 95-99% have been reported under optimal conditions.[5] The overall yield of a synthesized peptide is a product of the efficiency of each coupling and deprotection step.[15]

ParameterTypical ValueReference
Coupling Efficiency per Step >99%[15]
Overall Yield (for a 10-mer peptide) ~90%Calculated based on 99% stepwise yield

Visualization of Workflows and Pathways

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect Nα-Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleave Cleave from Resin & Deprotect Side Chains Wash2->Cleave Final Cycle Repeat->Deprotect Purify Purify Peptide Cleave->Purify

A generalized workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship of this compound Components in SPPS

This diagram shows how the different chemical moieties of this compound contribute to its function in peptide synthesis.

Sar_OBzl_Function Sar_OBzl This compound Sarcosine Sarcosine Backbone Sar_OBzl->Sarcosine OBzl Benzyl Ester (OBzl) Protecting Group Sar_OBzl->OBzl Tosylate p-Tosylate Salt Sar_OBzl->Tosylate Function_Sarcosine Introduces N-methylation, alters peptide conformation Sarcosine->Function_Sarcosine Function_OBzl Protects carboxylic acid during synthesis OBzl->Function_OBzl Function_Tosylate Enhances stability and handling of the reagent Tosylate->Function_Tosylate

Functional components of this compound for SPPS.

Applications in Drug Discovery and Development

The unique properties of sarcosine make it an attractive component in the design of therapeutic peptides and peptidomimetics.

Modulating Peptide Structure and Function

The incorporation of sarcosine can be used to:

  • Introduce Flexibility: By breaking regular secondary structures, sarcosine can be used to create flexible linkers between different domains of a peptide.[4]

  • Increase Proteolytic Stability: The N-methylated peptide bond can confer resistance to degradation by certain proteases, potentially increasing the in vivo half-life of a peptide therapeutic.

  • Enhance Solubility: Polysarcosine chains have been shown to improve the solubility of attached polypeptides.[4]

Neurological Disorders: Targeting the NMDA Receptor

There is growing interest in the role of sarcosine and its derivatives in the central nervous system (CNS). Sarcosine itself is a known inhibitor of the glycine transporter 1 (GlyT1).[3][16] Inhibition of GlyT1 increases the synaptic concentration of glycine, which is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][16] Enhanced NMDA receptor function has been proposed as a therapeutic strategy for the cognitive and negative symptoms of schizophrenia.[16][17]

While direct evidence for peptides synthesized with this compound in treating neurological disorders is still emerging, the synthesis of peptide-based GlyT1 inhibitors or NMDA receptor modulators represents a promising area of research. The use of this compound provides a direct route to incorporate the pharmacologically active sarcosine moiety into more complex peptide structures.

The following diagram illustrates the proposed mechanism of action of sarcosine at the glutamatergic synapse.

Sarcosine_NMDA_Pathway cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron GlyT1 GlyT1 NMDAR NMDA Receptor NMDAR->Postsynaptic Activation & Ca2+ Influx Glutamate->NMDAR Binds Glycine Glycine Glycine->GlyT1 Reuptake Glycine->NMDAR Co-agonist Binding Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits

Proposed mechanism of sarcosine's effect on the NMDA receptor.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of sarcosine-containing peptides. Its stable, easy-to-handle nature makes it well-suited for solid-phase peptide synthesis. The incorporation of sarcosine offers a powerful tool for modulating the structural and functional properties of peptides, with significant potential in the development of novel therapeutics. As our understanding of the role of N-methylated amino acids in biological systems grows, the application of this compound in drug discovery, particularly in the field of neuroscience, is expected to expand. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to Sarcosine Benzyl Ester p-Toluenesulfonate Salt in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine benzyl ester p-toluenesulfonate salt is a versatile chemical compound with significant applications in biochemical research and pharmaceutical development. As a protected form of sarcosine (N-methylglycine), it serves as a crucial intermediate in peptide synthesis and as a prodrug for delivering sarcosine.[1] Sarcosine itself is an important endogenous amino acid that acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] This dual functionality makes it a compound of interest for therapeutic strategies targeting neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[4][5] This guide provides a comprehensive overview of the compound's properties, its role as a GlyT1 inhibitor, detailed experimental protocols, and its applications in chemical synthesis.

Compound Profile

Sarcosine benzyl ester p-toluenesulfonate salt is the tosylate salt of the benzyl ester of sarcosine. The benzyl ester group protects the carboxylic acid functionality, while the tosylate salt form enhances stability and handling properties.[1][6] This protection strategy is essential for its use in multi-step organic syntheses, preventing unwanted side reactions.[1]

PropertyValueReference
Chemical Name Benzyl 2-(methylamino)acetate, 4-methylbenzenesulfonic acid
Synonyms N-Methylglycine benzyl ester 4-toluenesulfonate salt, Sar-OBzl·TosOH[6]
CAS Number 54384-06-4[6][7]
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈O₃S[6][8]
Molecular Weight 351.4 g/mol [6][8]
Appearance White powder[6]
Storage ≤ -4 °C or 4°C[6][9]

Mechanism of Action: GlyT1 Inhibition

The primary biochemical application of sarcosine (delivered via its ester prodrug) is the inhibition of the Glycine Transporter Type 1 (GlyT1).[2]

  • Role of GlyT1: GlyT1 is a protein located on glial cells and neurons that is responsible for the reuptake of glycine from the synaptic cleft.[10][11] By clearing glycine, GlyT1 modulates the concentration of this amino acid available to act on its receptors.[11]

  • NMDA Receptor Co-agonism: Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity, learning, and memory.[10][12] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its allosteric site.[11]

  • Effect of Inhibition: By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synapse.[10][12] This enhanced availability of glycine potentiates NMDA receptor function.[12] This mechanism is a key therapeutic target for conditions linked to NMDA receptor hypofunction, including the negative and cognitive symptoms of schizophrenia.[4][13] Sarcosine itself is also a direct, albeit less potent, co-agonist at the NMDA receptor's glycine site.[14]

GlyT1_Inhibition_Pathway cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds (Co-agonist) GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Sarcosine Sarcosine (from prodrug) Sarcosine->GlyT1 Inhibits Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Synaptic Plasticity Synaptic Plasticity Ca_Channel->Synaptic Plasticity

Mechanism of GlyT1 inhibition by sarcosine.

Application in Peptide Synthesis

Amino acid esters, such as sarcosine benzyl ester, are fundamental building blocks in peptide synthesis.[1] The p-toluenesulfonate salt provides a stable, crystalline solid that is easy to handle and weigh accurately.

The core principle involves protecting the reactive carboxyl and amino groups to ensure that peptide bonds form only at the desired locations.[1] The benzyl ester (-OBzl) serves as a protecting group for the carboxylic acid terminus of sarcosine.

General Workflow:

  • Deprotection: The N-terminus of the growing peptide chain (anchored to a solid support) is deprotected.

  • Activation & Coupling: The carboxyl group of the incoming amino acid (in this case, sarcosine benzyl ester, after converting the salt to the free amine) is activated using a coupling reagent. This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

  • Final Cleavage: After the full peptide has been synthesized, the benzyl ester protecting group is removed during the final cleavage step from the solid support, typically using a strong acid like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[15]

Peptide_Synthesis_Workflow start Start with Resin-Bound Peptide (Free Carboxyl End) deprotection N-α-Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Coupling Step: Add Sarcosine Benzyl Ester, Activator (e.g., HATU), & Base wash1->coupling wash2 Wash Resin coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final Final Cleavage & Deprotection (e.g., TFA Cocktail) Removes Benzyl Ester Group repeat->final No end Purified Peptide final->end

Workflow for incorporating Sarcosine Benzyl Ester in SPPS.

Experimental Protocols

Synthesis of Sarcosine Benzyl Ester p-Toluenesulfonate Salt

A common method for synthesizing amino acid benzyl ester p-toluenesulfonate salts is through Fischer-Speier esterification.[16][17]

Materials:

  • Sarcosine (N-methylglycine)

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene or another suitable water-azeotroping solvent (e.g., cyclopentyl methyl ether)[17]

  • Dean-Stark apparatus

  • Reaction flask and condenser

Procedure:

  • Combine sarcosine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in a round-bottom flask equipped with a Dean-Stark trap and condenser.[16][17]

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction for completion (typically when water collection ceases).

  • Cool the reaction mixture to room temperature.

  • The product often crystallizes upon cooling. If not, the volume of the solvent can be reduced under reduced pressure, and an anti-solvent (like diethyl ether) can be added to induce precipitation.[17]

  • Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

In Vitro GlyT1 Inhibition Assay (Synaptosome-Based)

This protocol outlines a general method to assess the inhibitory potency of a compound on GlyT1 using rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum or cortex)

  • Sucrose buffer (e.g., 0.32 M sucrose with buffer salts)

  • [³H]-Glycine (radioligand)

  • Sarcosine benzyl ester p-toluenesulfonate salt (test compound)

  • Known GlyT1 inhibitor (e.g., NFPS) for positive control[18]

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a microtiter plate or microcentrifuge tubes, add a small volume of the synaptosome preparation.

    • Add increasing concentrations of the test compound (sarcosine, which would be released from the ester in situ by esterases present in the preparation, or pre-hydrolyzed sarcosine).

    • Add a fixed concentration of [³H]-Glycine.

    • For non-specific binding control wells, add a high concentration of a potent, non-labeled ligand.

  • Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).

  • Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Summary

Sarcosine benzyl ester p-toluenesulfonate salt is a key reagent and prodrug candidate in modern biochemical and pharmaceutical research. Its utility as a protected amino acid makes it valuable for the precise construction of synthetic peptides.[1] More significantly, as a stable precursor to the GlyT1 inhibitor sarcosine, it is instrumental in studies targeting the glutamatergic system and NMDA receptor modulation.[2][4] This role places it at the forefront of research into novel therapeutics for schizophrenia and other CNS disorders where enhancing NMDA receptor function is a desired outcome.[11][12] The protocols and data presented in this guide offer a technical foundation for researchers utilizing this compound in their work.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Sarcosine Benzyl Ester p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-tosylate). A thorough understanding of theoretical yield is fundamental for optimizing reaction conditions, evaluating reaction efficiency, and ensuring the economic viability of synthetic processes in research and drug development.

Introduction to the Synthesis of this compound

Sarcosine benzyl ester p-tosylate is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. Its synthesis typically involves a Fischer-Speier esterification of sarcosine with benzyl alcohol, catalyzed by p-toluenesulfonic acid. The p-toluenesulfonic acid not only acts as a catalyst for the esterification but also forms a stable tosylate salt with the resulting sarcosine benzyl ester. The overall reaction is a one-pot process where sarcosine, benzyl alcohol, and p-toluenesulfonic acid are heated together, usually with the azeotropic removal of water to drive the reaction to completion.

The Concept of Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of product during isolation and purification. The calculation of theoretical yield is a critical step in chemical synthesis as it provides a benchmark against which the actual (experimental) yield can be compared to determine the percent yield of the reaction.

The calculation involves the following key steps:

  • Writing the balanced chemical equation for the reaction.

  • Determining the molar masses of all reactants and the product.

  • Calculating the number of moles of each reactant.

  • Identifying the limiting reagent.

  • Calculating the theoretical moles of the product based on the stoichiometry of the limiting reagent.

  • Converting the theoretical moles of the product to mass (grams).

Experimental Protocol: A Representative Synthesis

While specific experimental conditions can vary, the following protocol, based on analogous syntheses of amino acid benzyl ester p-tosylates, provides a representative example for the purpose of theoretical yield calculation.

Reaction: A mixture of sarcosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0 eq) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored until completion, after which the product is isolated, typically by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Quantitative Data for Theoretical Yield Calculation

To perform the theoretical yield calculation, the following quantitative data are essential.

Compound Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio (Example) Amount (g) Moles
SarcosineC₃H₇NO₂89.09[1][2][3][4][5]1.08.910.10
Benzyl AlcoholC₇H₈O108.14[6][7][8][9][10]3.032.440.30
p-Toluenesulfonic Acid MonohydrateC₇H₁₀O₄S190.22[11][12][13][14][15]1.120.920.11
This compoundC₁₇H₂₁NO₅S351.42---

Step-by-Step Theoretical Yield Calculation

5.1. Balanced Chemical Equation

The reaction proceeds in two conceptual steps: the esterification of sarcosine with benzyl alcohol to form sarcosine benzyl ester, and the subsequent salt formation with p-toluenesulfonic acid.

Esterification: CH₃NHCH₂COOH (Sarcosine) + C₆H₅CH₂OH (Benzyl Alcohol) ⇌ CH₃NHCH₂COOCH₂C₆H₅ (Sarcosine Benzyl Ester) + H₂O

Salt Formation: CH₃NHCH₂COOCH₂C₆H₅ + CH₃C₆H₄SO₃H (p-Toluenesulfonic Acid) → [CH₃NH₂⁺CH₂COOCH₂C₆H₅][CH₃C₆H₄SO₃⁻] (this compound)

The overall balanced equation is: CH₃NHCH₂COOH + C₆H₅CH₂OH + CH₃C₆H₄SO₃H → [CH₃NH₂⁺CH₂COOCH₂C₆H₅][CH₃C₆H₄SO₃⁻] + H₂O

For the purpose of identifying the limiting reagent for the final product, we consider the stoichiometry between the key reactants leading to the salt. The reaction to form the final product is a 1:1 reaction between the in-situ generated sarcosine benzyl ester and p-toluenesulfonic acid. The formation of the ester itself is a 1:1 reaction between sarcosine and benzyl alcohol. Therefore, the overall stoichiometry to form the final salt is 1:1:1 between sarcosine, benzyl alcohol (as a reactant for the ester), and p-toluenesulfonic acid.

5.2. Identifying the Limiting Reagent

Based on the example experimental protocol with a 1:1.1:3 molar ratio of sarcosine, p-toluenesulfonic acid monohydrate, and benzyl alcohol, respectively, we can determine the limiting reagent.

  • Moles of Sarcosine: 0.10 mol

  • Moles of Benzyl Alcohol: 0.30 mol

  • Moles of p-Toluenesulfonic Acid: 0.11 mol

Since the reaction to form the core product requires a 1:1 molar ratio of sarcosine to form the ester which then reacts in a 1:1 ratio with p-toluenesulfonic acid, we compare the moles of sarcosine and p-toluenesulfonic acid.

  • Sarcosine: 0.10 mol

  • p-Toluenesulfonic Acid: 0.11 mol

Sarcosine is present in the smallest stoichiometric amount (0.10 mol). Therefore, sarcosine is the limiting reagent .

5.3. Calculating the Theoretical Yield

The theoretical yield of this compound is determined by the amount of the limiting reagent, which is sarcosine. According to the 1:1 stoichiometry, 0.10 moles of sarcosine will produce a maximum of 0.10 moles of this compound.

  • Theoretical Moles of Product: 0.10 mol

  • Molar Mass of this compound: 351.42 g/mol

  • Theoretical Yield (in grams): 0.10 mol × 351.42 g/mol = 35.14 g

Visualizing the Process

The following diagrams illustrate the key relationships and workflows involved in the theoretical yield calculation.

G Logical Workflow for Theoretical Yield Calculation Sarcosine Sarcosine (8.91 g) MM_Sarcosine Sarcosine 89.09 Moles_Sarcosine Sarcosine 0.10 mol Sarcosine->Moles_Sarcosine BenzylAlcohol Benzyl Alcohol (32.44 g) MM_BenzylAlcohol Benzyl Alcohol 108.14 Moles_BenzylAlcohol Benzyl Alcohol 0.30 mol BenzylAlcohol->Moles_BenzylAlcohol pTSA p-Toluenesulfonic Acid Monohydrate (20.92 g) MM_pTSA p-TSA 190.22 Moles_pTSA p-TSA 0.11 mol pTSA->Moles_pTSA LimitingReagent Identify Limiting Reagent (Sarcosine) Moles_Sarcosine->LimitingReagent Moles_BenzylAlcohol->LimitingReagent Moles_pTSA->LimitingReagent TheoreticalMoles Calculate Theoretical Moles of Product (0.10 mol) LimitingReagent->TheoreticalMoles TheoreticalYield Calculate Theoretical Yield (35.14 g) TheoreticalMoles->TheoreticalYield

Caption: Logical workflow for calculating the theoretical yield of this compound.

G Experimental Workflow for this compound Synthesis Reactants Combine Reactants: - Sarcosine - Benzyl Alcohol - p-Toluenesulfonic Acid - Toluene Reflux Heat to Reflux (Azeotropic removal of water) Reactants->Reflux Monitoring Monitor Reaction (e.g., TLC) Reflux->Monitoring Isolation Product Isolation: - Cool reaction mixture - Crystallization Monitoring->Isolation Purification Purification: - Filtration - Washing with solvent Isolation->Purification Product This compound (Final Product) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The accurate calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides a vital metric for assessing the efficiency of a chemical reaction and is indispensable for process optimization and scale-up in both academic and industrial settings. By following the systematic approach outlined in this guide, researchers and drug development professionals can confidently determine the theoretical yield for the synthesis of Sarcosine Benzyl Ester p-Tosylate and apply these principles to a wide range of other synthetic transformations.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a crucial strategy in modern drug discovery and development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving membrane permeability, and inducing specific conformational constraints that can optimize binding to biological targets.[1][2] Sarcosine, or N-methylglycine, is the simplest N-alkylated amino acid and serves as a key building block in creating peptidomimetics with improved pharmacokinetic profiles.[1]

However, the solid-phase peptide synthesis (SPPS) of peptides containing sarcosine and other N-methylated amino acids presents unique challenges. The steric hindrance from the N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[2][3] This can lead to incomplete coupling reactions, lower yields, and the need for specialized reagents and optimized protocols.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of sarcosine into peptide sequences using Fmoc-based SPPS. While the direct subject of this note is the protocol for SPPS, it is worth noting the availability of Sar-OBzl p-tosylate (CAS 54384-06-4), a benzyl-ester protected form of sarcosine.[5] This reagent is more commonly employed in solution-phase peptide synthesis or as a starting material for the synthesis of more complex building blocks. For Fmoc-based SPPS, the standard and recommended building block is Fmoc-Sar-OH (CAS 77128-70-2).[1][6][7]

Data Presentation: Performance of Coupling Reagents for N-Methylated Amino Acids

The success of incorporating sterically hindered amino acids like sarcosine is highly dependent on the choice of coupling reagent. The following table summarizes the performance and key characteristics of commonly used coupling reagents for N-methylated amino acids.

Coupling ReagentActivating AdditiveBaseCoupling Efficiency for N-Methylated ResiduesNotes and Potential Side Reactions
HATU Internal (HOAt)DIEAHigh to Very High Highly effective, even for coupling two adjacent N-methylated residues. Can cause guanidinylation of the N-terminal amine if not pre-activated.[2][8][9]
HCTU Internal (HOBt derivative)DIEAModerate to HighGenerally effective but may be less efficient than HATU for particularly difficult couplings.[4]
PyBOP Internal (HOBt)DIEAModerate to HighA reliable phosphonium salt-based reagent, but may be less potent than modern uronium salts for N-methylated residues.
PyAOP Internal (HOAt)DIEAHighA phosphonium salt analogue of HATU, demonstrating high efficiency for sterically hindered couplings.[3]
COMU Internal (Oxyma Pure)DIEAHighA modern, safer alternative to HOBt/HOAt-based reagents with efficiency comparable to HATU.[10]
BOP-Cl NoneDIEAModerateCan be effective for hindered couplings but may require specific optimization.
PyBroP NoneDIEAModerate to HighUsed for coupling N-methyl amino acids, often with specific protocols involving cooling.[4][11]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Sarcosine Incorporation

This protocol outlines a single cycle for the incorporation of an Fmoc-Sar-OH residue into a growing peptide chain on a solid support using HATU as the coupling reagent.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Sar-OH (CAS 77128-70-2)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • SPPS reaction vessel (manual or automated synthesizer)

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.[12]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[13]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).[2]

  • Sarcosine Coupling:

    • Activation Solution: In a separate vial, dissolve Fmoc-Sar-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIEA (8 eq., 0.8 mmol).

    • Pre-activation: Allow the activation mixture to stand for 1-3 minutes before adding it to the resin. This minimizes the risk of N-terminal guanidinylation.[2]

    • Coupling Reaction: Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. For difficult sequences, such as coupling onto another N-methylated residue, a second coupling may be necessary.[2]

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin test is unreliable for secondary amines like sarcosine.

    • Perform a bromophenol blue test to monitor the reaction's completeness. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, requiring a second coupling.[4]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[2]

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Cleavage from the Resin and Final Deprotection

This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials and Reagents:

  • Peptide-resin (fully synthesized and dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (ddH₂O)

  • Cold diethyl ether

  • Centrifuge tubes

Cleavage Cocktail (Reagent B): [14]

  • 88% TFA (v/v)

  • 5% Phenol (w/v)

  • 5% Water (v/v)

  • 2% TIS (v/v)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[15]

    • Agitate the mixture at room temperature for 1.5 to 2 hours. Note that peptides rich in N-methylated amino acids may be susceptible to fragmentation with prolonged acid exposure.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling Add Activated Sarcosine Activation Activation: Fmoc-Sar-OH + HATU + DIEA Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Remove Excess Reagents Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Start Next Cycle Next_Cycle Ready for Next Cycle Wash1->Next_Cycle Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Remove Piperidine Wash2->Resin Expose N-terminal Amine

Caption: Workflow for one cycle of Sarcosine incorporation in Fmoc-SPPS.

Cleavage_Workflow Start Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O/Phenol) Start->Add_Cocktail Incubate Incubate 1.5-2h at Room Temp Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Collect Filtrate Isolate Isolate by Centrifugation and Wash Precipitate->Isolate End Crude Peptide Isolate->End

Caption: General workflow for peptide cleavage and deprotection.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Sar-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Sarcosine benzyl ester p-toluenesulfonate (Sar-OBzl p-tosylate) in solution-phase peptide synthesis (SPPS). Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative often incorporated into peptides to increase proteolytic stability and modulate conformation. The use of this compound allows for the convenient introduction of a C-terminal sarcosine residue.

The protocols outlined below are based on established methodologies for solution-phase peptide synthesis using analogous amino acid benzyl ester tosylate salts.[1][2]

Core Concepts

Solution-phase peptide synthesis is a classical and versatile method for preparing peptides, particularly for large-scale synthesis of shorter peptides or peptide fragments.[3] The strategy relies on the use of protecting groups to prevent unwanted side reactions during peptide bond formation.

In the context of using this compound:

  • Carboxyl Protection: The carboxyl group of sarcosine is protected as a benzyl ester (-OBzl) . This group is stable to the conditions used for the removal of common N-terminal protecting groups (e.g., Boc and Fmoc) and can be removed at a later stage, typically by catalytic hydrogenolysis.[2][4]

  • Amino Group Salt: The amino group of sarcosine benzyl ester is protonated and forms a salt with p-toluenesulfonic acid (tosylate) . This enhances the stability and handling of the compound. Prior to coupling, the free amine must be generated by in-situ neutralization with a non-nucleophilic base.[1][5]

Data Presentation

The efficiency of peptide coupling reactions can be influenced by the choice of coupling reagents and reaction conditions. The following table summarizes typical quantitative data for the coupling of N-protected amino acids with amino acid benzyl ester p-tosylate salts, analogous to this compound. These values serve as a general guideline.

Table 1: Representative Quantitative Data for Dipeptide Synthesis using Amino Acid Benzyl Ester p-Tosylate Salts

N-Protected Amino AcidCoupling Reagent/AdditiveBase (equivalents)SolventTypical Reaction Time (hours)Typical Yield (%)
Boc-Ala-OHWSC/HOBtDIPEA (1.0)THF12-1892
Boc-Phe-OHWSCI/HOBtNMM (1.0)DMF12-1889
Fmoc-Ala-OHEDC/HOBtDIPEA (1.0-1.2)DMF/DCM12-2485-95
Fmoc-Phe-OHHBTUDIPEA (2.0)DMF1-490-98
Fmoc-Val-OHHATUDIPEA (2.0-3.0)DMF0.5-2>95

Data compiled from analogous reactions with H-Gly-OBzl p-tosylate.[1][2] WSC: Water-Soluble Carbodiimide (EDC), WSCI is another variant. HOBt: 1-Hydroxybenzotriazole. DIPEA: N,N-Diisopropylethylamine. NMM: N-Methylmorpholine. THF: Tetrahydrofuran. DMF: N,N-Dimethylformamide. DCM: Dichloromethane. HBTU/HATU are onium salt-based coupling reagents.

Experimental Protocols

Protocol 1: Coupling of an N-Boc-Protected Amino Acid to this compound

This protocol describes the formation of a dipeptide, Boc-AA-Sar-OBzl, using a water-soluble carbodiimide (WSC) and 1-hydroxybenzotriazole (HOBt) as the coupling agents.

Materials:

  • N-Boc-amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Water-Soluble Carbodiimide (WSC, e.g., EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous NaHCO₃

  • 1N aqueous HCl

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF or DMF.

    • Add the N-Boc-amino acid (1.0 equivalent) and HOBt (1.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA or NMM (1.0 equivalent) dropwise to neutralize the tosylate salt and stir for 15-20 minutes at 0 °C.

  • Coupling Reaction:

    • To the cold mixture, add WSC (1.1 equivalents) in one portion.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight (12-18 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer successively with 1N HCl (2x), 5% NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude Boc-dipeptide-OBzl can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Deprotection of the Benzyl Ester Group

This protocol describes the removal of the C-terminal benzyl protecting group from a peptide containing sarcosine via catalytic hydrogenolysis to yield the corresponding carboxylic acid.

Materials:

  • N-protected-peptide-Sar-OBzl

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup:

    • Dissolve or suspend the N-protected-peptide-Sar-OBzl (1.0 equivalent) in methanol or a mixture of methanol and acetic acid in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C (typically 10% by weight of the peptide) to the suspension.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a balloon) at room temperature.

    • Monitor the reaction for completion by TLC (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric when dry.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Visualizations

Logical Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates the key steps in the synthesis of a dipeptide using this compound.

SolutionPhasePeptideSynthesis start Start Materials: - N-Boc-Amino Acid - this compound neutralization In-situ Neutralization (Base: DIPEA/NMM) start->neutralization Dissolve in Solvent (DMF/THF) coupling Peptide Coupling (Reagents: WSC/HOBt) neutralization->coupling Add Coupling Reagents workup Aqueous Work-up (Extraction) coupling->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification dipeptide Protected Dipeptide: Boc-AA-Sar-OBzl purification->dipeptide DeprotectionStrategy full_peptide Fully Protected Peptide (e.g., Boc-AA-Sar-OBzl) boc_deprotection N-Terminal Deprotection (TFA) full_peptide->boc_deprotection c_term_deprotection C-Terminal Deprotection (H₂/Pd-C) full_peptide->c_term_deprotection free_amine Free Amine Peptide (H₂N-AA-Sar-OBzl) boc_deprotection->free_amine final_peptide Final Deprotected Peptide (H₂N-AA-Sar-OH) boc_deprotection->final_peptide free_acid Free Acid Peptide (Boc-AA-Sar-OH) c_term_deprotection->free_acid c_term_deprotection->final_peptide free_amine->c_term_deprotection Step 2 free_acid->boc_deprotection Step 2

References

Application Notes and Protocols for the Coupling of Sarcosine Benzyl Ester p-Tosylate with N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond is a cornerstone of peptide and peptidomimetic synthesis. This document provides detailed application notes and protocols for the solution-phase coupling of N-terminally protected amino acids with sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate). Sarcosine, an N-methylated amino acid, is a common component in therapeutic peptides, enhancing proteolytic stability and influencing conformation. The p-tosylate salt form of sarcosine benzyl ester is a stable, crystalline solid that is convenient to handle but requires a specific neutralization step to liberate the free secondary amine for the coupling reaction.

The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing racemization of the N-protected amino acid, and simplifying the purification of the resulting dipeptide. This guide outlines protocols for widely-used and efficient coupling reagents, offering a comparative framework for researchers to select the optimal conditions for their specific synthetic needs.

Core Principle: Neutralization and Coupling

The coupling reaction proceeds in two key stages:

  • Neutralization: The tosylate salt of sarcosine benzyl ester is neutralized by a non-nucleophilic tertiary amine, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This step generates the free secondary amine of sarcosine benzyl ester in situ, making it available for nucleophilic attack.[1]

  • Coupling: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This activated species then rapidly reacts with the liberated sarcosine amine to form the desired peptide bond.

G N_Protected_AA N-Protected Amino Acid (R-COOH) Dipeptide Protected Dipeptide N_Protected_AA->Dipeptide Sar_OBzl_Tos This compound Sar_OBzl_Tos->Dipeptide Coupling_Reagent Coupling Reagent (e.g., HBTU, EDC) Coupling_Reagent->Dipeptide + Base Base (e.g., DIPEA) Base->Dipeptide + Byproducts Byproducts (e.g., HOBt, Urea)

Caption: General chemical reaction scheme for coupling.

Data Presentation: Comparison of Common Coupling Protocols

The choice of coupling reagent significantly affects reaction efficiency, time, and the purity of the final dipeptide product. The table below summarizes typical quantitative data for the coupling of N-Fmoc-amino acids with this compound using standard protocols. Yields and purity are representative and can vary based on the specific amino acid and reaction conditions.

Coupling ReagentAdditiveBase (equiv.)Typical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
HBTU HOBt (optional)DIPEA (2.0)1-4 hours90-98%>97%Rapid and efficient with low racemization. Byproducts are generally soluble in organic solvents.[1]
HATU NoneDIPEA (2.0-3.0)30 min - 2 hours92-99%>98%Highly effective for sterically hindered amino acids; suppresses racemization.[1]
EDC HOBtDIPEA (1.0-1.2)12-24 hours85-95%>95%Cost-effective; the water-soluble urea byproduct allows for easy aqueous workup.[1][2]

Experimental Workflow

The general workflow for the coupling reaction is outlined below. This process includes preparation, reaction execution, and product isolation.

Caption: Standard experimental workflow for coupling.

Experimental Protocols

Note: Anhydrous solvents (e.g., DMF) should be used to prevent hydrolysis of activated species. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HBTU Mediated Coupling

This is a rapid and highly efficient method suitable for most amino acids.

Materials:

  • N-Fmoc-amino acid (1.0 equiv.)

  • This compound (1.0 equiv.)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-Fmoc-amino acid (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF. Stir for 5-10 minutes to allow for pre-activation.

  • In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the Sar-OBzl solution. Stir for 10-15 minutes at room temperature to ensure complete neutralization of the tosylate salt.[1]

  • Add the neutralized sarcosine solution to the activated Fmoc-amino acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino acid is consumed.

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

  • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: EDC/HOBt Mediated Coupling

A cost-effective and reliable method, particularly when the formation of a water-soluble urea byproduct simplifies purification.

Materials:

  • N-Fmoc-amino acid (1.0 equiv.)

  • This compound (1.0 equiv.)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0-1.2 equiv. for coupling + 1.0 equiv. for neutralization)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-Fmoc-amino acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.0 equiv.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (total 2.0-2.2 equiv.) to the solution. The first equivalent neutralizes the tosylate salt.

  • Add EDC·HCl (1.2 equiv.) to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

Workup and Purification:

  • Dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic phase with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove excess reagents and byproducts.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for the Use of Sarcosine Benzyl Ester p-Tosylate in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-tosylate) in the synthesis of N-methylated peptides. N-methylation is a critical modification in peptide drug discovery, enhancing metabolic stability, membrane permeability, and conformational rigidity. This compound serves as a key building block for the direct incorporation of N-methylglycine (sarcosine) residues into peptide sequences during solid-phase peptide synthesis (SPPS).

Introduction to N-Methylated Peptides and this compound

N-methylated peptides are analogs of native peptides where one or more amide protons on the peptide backbone are replaced by a methyl group. This modification imparts several advantageous properties for therapeutic applications, including increased resistance to proteolytic degradation and improved oral bioavailability.

This compound is a derivative of the N-methylated amino acid sarcosine. In this compound, the carboxylic acid group is protected as a benzyl ester (-OBzl), and the secondary amine is protected as a p-toluenesulfonate (tosylate) salt. This protection scheme makes it an ideal building block for Fmoc-based solid-phase peptide synthesis. The benzyl ester is stable to the basic conditions used for Fmoc deprotection and is typically cleaved during the final acidic cleavage from the resin. The tosylate salt enhances the stability and handling of the amino acid derivative.[1][2]

Key Applications

  • Introduction of N-Methylated Residues: Directly incorporates N-methylglycine into a peptide sequence, providing a simple and efficient method to introduce N-methylation.

  • Enhanced Pharmacokinetic Properties: Peptides containing sarcosine residues often exhibit increased metabolic stability and improved cell permeability.

  • Conformational Studies: The introduction of N-methylated residues can constrain the peptide backbone, aiding in the study of bioactive conformations.

Data Presentation

The efficiency of incorporating this compound is comparable to other protected amino acid building blocks in SPPS. The primary challenge in the synthesis of N-methylated peptides is the coupling step onto the N-methylated amine of the newly incorporated residue due to steric hindrance. The choice of coupling reagent is therefore critical.

Coupling ReagentActivating AdditiveBaseCoupling Efficiency for N-methylated residuesNotes
HATU (HOAt)DIPEAHighGenerally effective for sterically hindered couplings.
HBTU HOBtDIPEAModerate to HighA common and effective coupling reagent.
PyBOP (HOBt)DIPEAModerate to HighCan be less efficient for coupling two adjacent N-methylated residues.
DIC/HOBt HOBt-ModerateA cost-effective option, may require longer coupling times.

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual incorporation of a sarcosine residue into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF solution and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Preparation of Sarcosine Solution (Activation):

    • In a separate vial, dissolve this compound (3 eq.) and the coupling reagent (e.g., HATU, 2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution. The amount of base is crucial to neutralize the tosylate salt and for the coupling reaction.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated sarcosine solution to the deprotected peptide-resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. For coupling to another N-methyl residue, longer reaction times or a double coupling may be necessary.

  • Washing:

    • Once the coupling is complete (monitor with a Kaiser test; the resin should be negative), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Chain Elongation: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection

This protocol outlines the final cleavage of the synthesized peptide from the resin and the removal of the benzyl and other side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O/DODT 92.5:2.5:2.5:2.5)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) (as scavengers)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Shake the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Peptide Isolation:

    • Centrifuge the tube to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling with This compound (HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongation Continue Chain Elongation Washing2->Elongation FinalPeptideResin Final Peptide-Resin Elongation->FinalPeptideResin Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalPeptideResin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalProduct Pure N-Methylated Peptide Purification->FinalProduct

Caption: Workflow for the synthesis of N-methylated peptides using this compound.

logical_relationship cluster_properties Properties of N-Methylated Peptides N_Methylation N-Methylation Increased_Stability Increased Metabolic Stability N_Methylation->Increased_Stability leads to Improved_Permeability Improved Membrane Permeability N_Methylation->Improved_Permeability leads to Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity leads to Therapeutic_Potential Enhanced Therapeutic Potential Increased_Stability->Therapeutic_Potential Improved_Permeability->Therapeutic_Potential Conformational_Rigidity->Therapeutic_Potential

Caption: Benefits of N-methylation in therapeutic peptide development.

References

Application Note: HPLC Purification of Sar-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarcosine benzyl ester p-toluenesulfonate (Sar-OBzl p-tosylate) is a crucial intermediate in pharmaceutical and biochemical research, often utilized in the synthesis of more complex molecules and in drug development.[1] Its purity is paramount for the success of subsequent reactions and biological assays. This document outlines a general protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The method is based on reversed-phase chromatography, which is effective for separating compounds with hydrophobic moieties like the benzyl and tosyl groups present in the target molecule.[2]

Compound Information

Compound NameSarcosine benzyl ester p-toluenesulfonate
Synonyms This compound, H-Sar-OBzl TosOH
Molecular Formula C₁₇H₂₁NO₅S
Molecular Weight 351.42 g/mol
Chemical Structure
Structure of Sarcosine benzyl ester cation
alt text
Structure of p-toluenesulfonate anion
alt text
Key Properties The presence of the tosyl group, a relatively hydrophobic moiety, generally increases the retention time on a reversed-phase column.[2] The benzyl ester also contributes to the hydrophobicity of the compound.

Experimental Protocol

This protocol provides a starting point for the purification of this compound. Optimization of the gradient, flow rate, and other parameters may be necessary to achieve the desired purity.

1. Materials and Reagents

  • Crude this compound

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for column washing)

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C8 column could also be considered.

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Washing Solution: 50:50 (v/v) Methanol:Water

4. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 10-20% Acetonitrile in Water with 0.1% TFA).[2]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

5. HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended SettingNotes
Column Reversed-phase C18, 250 x 10 mm, 5 µmA C8 column may also be suitable.
Mobile Phase A 0.1% TFA in WaterTFA is a common ion-pairing agent that improves peak shape for amine-containing compounds.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[2]
Gradient 10-60% B over 30 minutesThis is a starting point and should be optimized based on the initial analytical run. A shallow gradient around the elution point of the target compound will improve resolution.
Flow Rate 4-5 mL/min (for a 10 mm ID column)Adjust based on column dimensions and backpressure limits.
Detection Wavelength 225 nm or 254 nmThe p-toluenesulfonate group has a strong UV absorbance.[3]
Injection Volume Dependent on sample concentration and column capacityStart with a small injection to avoid overloading the column.
Column Temperature Ambient or 30-40 °CElevated temperatures can reduce viscosity and improve peak shape.

6. Purification Workflow

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.

  • Blank Injection: Inject a blank (sample solvent) to ensure the system is clean.

  • Analytical Run (Optional but Recommended): Perform a small analytical injection to determine the retention time of this compound and to assess the impurity profile. This will help in optimizing the preparative gradient.

  • Preparative Run: Inject the filtered, crude sample.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

  • Column Washing and Storage: After the purification is complete, wash the column with a strong solvent mixture (e.g., 100% Acetonitrile or Methanol) to remove any strongly retained impurities. Store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep injection Sample Injection sample_prep->injection equilibration Column Equilibration (Initial Mobile Phase) equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis purity_analysis->fraction_collection Re-process if needed pooling Pooling of Pure Fractions purity_analysis->pooling If Pure evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product end End final_product->end

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting and Considerations

  • Poor Peak Shape: If peak fronting or tailing is observed, consider adjusting the TFA concentration or using a different ion-pairing agent. Ensure the sample is dissolved in a solvent weaker than the mobile phase.

  • Low Resolution: To improve the separation of closely eluting impurities, a shallower gradient should be employed around the retention time of the target compound.

  • Column Overloading: If peak distortion is observed with larger injections, reduce the sample concentration or injection volume.

  • Solubility Issues: If the sample is not soluble in the initial mobile phase, a small amount of a stronger, miscible organic solvent like isopropanol or DMSO can be used, but this may affect the chromatography.[2]

This application note provides a robust starting point for the purification of this compound. Researchers should adapt and optimize the method based on their specific sample and instrumentation to achieve the desired level of purity.

References

Application Notes and Protocols for the Incorporation of Sar-OBzl p-tosylate in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a critical strategy in modern drug design. N-methylation can enhance metabolic stability, improve cell permeability, and modulate peptide conformation.[1] Sarcosine, or N-methylglycine, in particular, can be a valuable tool for modifying the physicochemical properties of therapeutic peptides.

This document provides detailed application notes and protocols for the use of Sarcosine-OBzl p-tosylate, in its Nα-Boc protected form (Boc-Sar-OBzl), in automated solid-phase peptide synthesis (SPPS). The benzyl ester (OBzl) serves as a robust C-terminal or side-chain protecting group compatible with the Boc/Bzl protection strategy.[2] The tosylate salt form enhances the stability and handling of the amino acid derivative.

Core Principles

The incorporation of Boc-Sar-OBzl is primarily achieved through the Boc/Bzl SPPS strategy. This methodology relies on the differential acid lability of the protecting groups:

  • Nα-Boc (tert-butyloxycarbonyl) group: A temporary protecting group removed at each cycle of peptide elongation using a moderate acid, typically trifluoroacetic acid (TFA).[2]

  • C-terminal OBzl (benzyl ester) group: A semi-permanent protecting group that is stable to the repeated TFA treatments used for Boc deprotection. It is cleaved at the end of the synthesis using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Due to the steric hindrance of the N-methyl group, coupling of sarcosine and other N-methylated amino acids can be challenging and requires optimized conditions and specific coupling reagents to achieve high efficiency.[4] Monitoring of the coupling reaction is also critical, as standard ninhydrin-based tests are not effective for secondary amines like sarcosine.[1][5]

Data Presentation

Table 1: Recommended Coupling Reagents for Boc-Sar-OBzl
Coupling ReagentAcronymKey Advantages
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPEffective for sterically hindered couplings.
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUCommonly used and effective, though HATU is often preferred for N-methylated residues.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUGenerally provides excellent results for coupling N-methylated amino acids.[4]
(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyAOPHighly effective for challenging couplings, including N-methylated amino acids.
Table 2: Illustrative Coupling Efficiency for N-methylated Amino Acids
Coupling ReagentNumber of CouplingsEstimated Efficiency (%)
HBTU/HOBt185-95
HBTU/HOBt2 (Double Coupling)>98
HATU/HOAt1>98
PyBOP1>97

Note: Actual efficiencies may vary depending on the sequence, resin, and synthesizer conditions. Double coupling is often recommended for N-methylated residues to ensure complete reaction.

Experimental Protocols

Protocol 1: Synthesis of Boc-Sar-OBzl

This protocol describes the benzylation of commercially available Boc-Sar-OH.[6]

Materials:

  • Boc-Sar-OH

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-Sar-OH (1 equivalent) in DMF.

  • Add cesium carbonate (0.6 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Boc-Sar-OBzl.

Protocol 2: Automated Peptide Synthesis Cycle for Incorporating Boc-Sar-OBzl

This protocol outlines a typical cycle on an automated peptide synthesizer using the Boc/Bzl strategy.

Resin: Merrifield or MBHA resin. Synthesizer: Standard automated peptide synthesizer compatible with Boc chemistry.

Cycle Steps:

  • Deprotection:

    • Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Time: 1 x 1 min followed by 1 x 20-30 min.

    • Washes: DCM (3x), Isopropanol (1x), DCM (3x).

  • Neutralization:

    • Reagent: 10% Diisopropylethylamine (DIEA) in DCM or DMF.

    • Time: 2 x 2 min.

    • Washes: DCM (3x), DMF (3x).

  • Coupling:

    • Activation: Pre-activate a solution of Boc-Sar-OBzl (3-4 equivalents), a coupling reagent (e.g., HATU, 3-4 equivalents), and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Coupling Reaction: Deliver the activated amino acid solution to the reaction vessel containing the resin.

    • Time: 1-4 hours (coupling to N-methylated amino acids is slower).

    • Monitoring: Perform a qualitative test (see Protocol 3) to check for reaction completion. If incomplete, a second coupling (double coupling) is recommended.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Monitoring of Coupling to Sarcosine

The standard ninhydrin (Kaiser) test is not reliable for the secondary amine of sarcosine. Alternative qualitative tests should be used.[5]

Recommended Test: Bromophenol Blue (BPB) Test

Procedure:

  • Take a small sample of the resin (~5-10 mg) after the coupling step.

  • Wash the resin sample with DMF.

  • Add a few drops of 0.04% (w/v) Bromophenol Blue in DMF to the resin.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling (no free amine).

    • Blue or Green: Indicates an incomplete coupling (free amine present).[4]

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl ester protecting group.

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.

  • Add scavengers (e.g., 10% anisole) to the vessel.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide by adding a larger volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway

Incorporating sarcosine can influence the biological activity of peptides. For example, sarcosine has been shown to play a role in cellular metabolism and signaling pathways such as ferroptosis.[7]

cluster_0 Sarcosine-Mediated Signaling Sarcosine Sarcosine NMDAR NMDAR Activation Sarcosine->NMDAR PDK4 PDK4 Interaction Sarcosine->PDK4 Iron_Export Iron Export (SLC40A1 Upregulation) NMDAR->Iron_Export PDHA1 PDHA1 Dephosphorylation PDK4->PDHA1 Ferroptosis Ferroptosis Sensitization Iron_Export->Ferroptosis ROS Increased ROS PDHA1->ROS ROS->Ferroptosis

Caption: Sarcosine signaling in ferroptosis.[7]

Experimental Workflows

cluster_1 Boc-Sar-OBzl Synthesis Workflow Start Boc-Sar-OH Reaction Benzylation (Benzyl Bromide, Cs₂CO₃, DMF) Start->Reaction Purification Column Chromatography Reaction->Purification End Boc-Sar-OBzl Purification->End

Caption: Synthesis workflow for Boc-Sar-OBzl.

cluster_2 Automated SPPS Cycle for Sarcosine Incorporation Start Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Boc-Sar-OBzl Coupling (HATU/DIEA) Neutralization->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling Incomplete Wash Washing Steps Monitoring->Wash Complete End Sar-Peptide-Resin Wash->End

Caption: Automated SPPS cycle workflow.

References

Application Notes and Protocols: Sar-OBzl p-tosylate as a Versatile Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate) is a valuable and versatile building block in medicinal chemistry and drug discovery. As a derivative of sarcosine (N-methylglycine), it offers unique properties that are advantageous for the synthesis of peptides, peptidomimetics, and other small molecules with therapeutic potential. The presence of the benzyl ester protecting group for the carboxylic acid and the tosylate salt of the secondary amine enhances its stability, solubility in organic solvents, and ease of handling compared to the free amino acid. This document provides detailed application notes and experimental protocols for the use of this compound in drug development, with a focus on peptide synthesis, peptidomimetics, and the generation of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.

Physicochemical Properties and Advantages

The tosylate counterion in this compound confers several beneficial physicochemical properties that make it a superior choice for many synthetic applications.

  • Enhanced Stability and Handling: The salt form is a stable, crystalline solid that is less hygroscopic than the corresponding hydrochloride salt, making it easier to store and handle accurately.

  • Improved Solubility: The aromatic nature of the tosylate counterion enhances solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).

  • Non-Nucleophilic Counterion: The tosylate anion is a weak base and non-nucleophilic, which prevents it from participating in side reactions during coupling, leading to cleaner reaction profiles and higher yields of the desired product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₁NO₅SN/A
Molecular Weight 351.42 g/mol N/A
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMF, Chloroform, Methanol, DMSO

Applications in Peptide and Peptidomimetic Synthesis

This compound is a key building block for the introduction of N-methylated glycine residues into peptide chains. N-methylation is a common strategy in peptidomimetic design to improve metabolic stability, membrane permeability, and to modulate conformation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be readily incorporated into a growing peptide chain. The general workflow involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the amino acid derivative.

Table 2: Representative Data for SPPS using Amino Acid Benzyl Ester p-tosylates

ParameterValueReference
Coupling Efficiency 95-99%
Typical Reaction Time 1-6 hours
Final Product Yield 85-95%
Purity (crude) 70-85%

Experimental Protocol: Incorporation of Sarcosine into a Peptide Sequence via SPPS

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start: Resin with protected peptide Swell Swell Resin in DMF Start->Swell Deprotect N-terminal Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate this compound (DIC/HOBt in DMF) Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Incomplete Incomplete Kaiser->Incomplete Positive Complete Complete Kaiser->Complete Negative Incomplete->Couple Repeat Repeat for next amino acid Complete->Repeat Cleave Cleave from Resin (e.g., TFA cocktail) Complete->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Caption: General workflow for incorporating this compound in SPPS.

Solution-Phase Peptide Synthesis (SPS)

This compound is also highly suitable for solution-phase synthesis, particularly for the preparation of di- or tripeptides that can be used as building blocks in larger peptide synthesis.

Table 3: Representative Data for Solution-Phase Synthesis of a Pentapeptide

ParameterValueReference
Starting Material PTSA.Met-OBzl
Coupling Reagent EDC.HCl/HOBt
Overall Yield Good
Purity High after purification

Experimental Protocol: Synthesis of a Dipeptide in Solution Phase

This protocol describes the coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • EDC.HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: Dissolve the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and EDC.HCl (1.1 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution to the activated amino acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in the Development of Non-Peptidic Small Molecules

The reactivity of the tosylate group as a good leaving group can be exploited for the synthesis of various heterocyclic and non-peptidic scaffolds. While direct literature on this compound for this purpose is sparse, analogous reactions with other tosylates suggest its potential. For instance, it can be used as an electrophile in N-alkylation reactions.

Table 4: General Conditions for N-Alkylation using Tosylates

ParameterGeneral Condition
Substrate Amine, Heterocycle with N-H
Base K₂CO₃, Cs₂CO₃, or other non-nucleophilic base
Solvent DMF, Acetonitrile
Temperature Room temperature to 80 °C
Yield Substrate-dependent, generally moderate to high

Conceptual Protocol: Synthesis of an N-Substituted Heterocycle

This protocol outlines a general procedure for the N-alkylation of a heterocyclic compound using this compound.

Materials:

  • Heterocyclic compound with a free N-H group (e.g., imidazole)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: To a solution of the heterocycle (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Role in Targeting Specific Signaling Pathways

Molecules synthesized using this compound as a building block can be designed to interact with specific biological targets, thereby modulating signaling pathways implicated in various diseases.

Enzyme Inhibition: HIV-1 Integrase

Peptidomimetics containing sarcosine have been shown to be effective inhibitors of enzymes such as HIV-1 integrase. The introduction of N-methylated residues can enhance the stability and activity of these inhibitors. Cyclic peptide-peptoid hybrids derived from sarcosine have demonstrated improved biological activity against HIV-1 integrase.

Signaling Pathway: Inhibition of HIV-1 Integration

HIV_Integration_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell RT Reverse Transcription (RNA -> dsDNA) Integrase HIV-1 Integrase RT->Integrase Viral DNA Integration Integration of viral DNA into host genome Transcription Transcription & Translation of viral proteins Integration->Transcription HostDNA Host Cell DNA Assembly New Virus Assembly Transcription->Assembly Integrase->Integration catalyzes Inhibitor Sarcosine-based Peptidomimetic Inhibitor Inhibitor->Integrase Inhibits

Caption: Inhibition of HIV-1 integrase by a sarcosine-based peptidomimetic.

GPCR Modulation

The conformational constraints and increased metabolic stability imparted by N-methylation make sarcosine-containing peptidomimetics attractive candidates for GPCR ligands. They can be designed to act as agonists, antagonists, or allosteric modulators.

Logical Relationship for GPCR Ligand Design

GPCR_Ligand_Design cluster_synthesis Synthesis cluster_properties Improved Properties SarOBzl This compound Peptidomimetic Sarcosine-containing Peptidomimetic SarOBzl->Peptidomimetic Building Block Stability Increased Metabolic Stability Peptidomimetic->Stability Conformation Constrained Conformation Peptidomimetic->Conformation GPCR GPCR Target Stability->GPCR enhances binding Conformation->GPCR improves selectivity Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) GPCR->Signaling modulates

Application Notes and Protocols for the Deprotection of Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-Tosylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate) is a common intermediate in peptide synthesis and medicinal chemistry. The benzyl ester serves as a robust protecting group for the carboxylic acid functionality of sarcosine (N-methylglycine). Its removal is a critical step in the synthesis of sarcosine-containing peptides and other derivatives. This document provides detailed application notes on the primary strategies for the deprotection of this compound, including catalytic hydrogenation, transfer hydrogenation, and acidic cleavage. Experimental protocols, comparative data, and potential side reactions are discussed to guide researchers in selecting the optimal deprotection method for their specific application.

Deprotection Strategies: An Overview

The choice of deprotection strategy for this compound depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and available laboratory equipment. The p-tosylate counterion is a salt of a strong acid and is generally a spectator ion during the deprotection of the benzyl ester, although its solubility characteristics can influence the choice of solvent.[1]

The most common and effective methods for the cleavage of the benzyl ester are:

  • Catalytic Hydrogenolysis: This is a widely used and often "clean" method for benzyl group removal, proceeding via hydrogenolysis with hydrogen gas and a palladium catalyst.[2]

  • Catalytic Transfer Hydrogenation: A safer and more convenient alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a palladium catalyst.[3]

  • Acid-Catalyzed Cleavage: This method utilizes strong acids to cleave the benzyl ester and is a suitable alternative when the molecule contains functional groups sensitive to hydrogenation conditions.[4]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of benzyl esters, applicable to this compound.

Method Reagents & Catalyst Solvent Temperature Reaction Time Typical Yield Key Advantages Potential Disadvantages
Catalytic Hydrogenolysis H₂ (gas, 1 atm), 10% Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateRoom Temperature1 - 16 hours>95%High yield, clean reaction, simple work-up.Requires specialized hydrogenation equipment; catalyst can be pyrophoric; not suitable for substrates with other reducible groups (e.g., alkenes, alkynes, nitro groups).
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C (10-20 wt%)Methanol, EthanolReflux0.5 - 4 hours90-98%No specialized hydrogenation equipment needed; generally faster than catalytic hydrogenolysis.Requires higher catalyst loading; potential for side reactions depending on the hydrogen donor.
Acid-Catalyzed Cleavage Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)Dichloromethane (DCM)0°C to Room Temperature1 - 6 hoursVariableTolerant of functional groups sensitive to hydrogenation.Harsh acidic conditions may not be suitable for all substrates; potential for acid-catalyzed side reactions; requires careful work-up to remove the strong acid.[4]

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

  • Magnetic stirrer and stir bar

  • Celite® or other filtration aid

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude sarcosine p-toluenesulfonate.

  • The crude product can be further purified by recrystallization or ion-exchange chromatography to obtain pure sarcosine.[5]

Method 2: Catalytic Transfer Hydrogenation

This protocol provides a convenient alternative to catalytic hydrogenolysis using ammonium formate as a hydrogen donor.[6]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite® or other filtration aid

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in methanol (15-25 mL), add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (4-5 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After completion (typically 0.5-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude sarcosine p-toluenesulfonate can be purified as described in Method 1.

Method 3: Acid-Catalyzed Cleavage

This protocol is suitable for substrates that are sensitive to hydrogenation conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to make a 1:1 (v/v) mixture of TFA and DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The crude product, sarcosine trifluoroacetate, can be purified by recrystallization or ion-exchange chromatography.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Sar_OBzl This compound Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Sar_OBzl->Hydrogenolysis Transfer_Hydrogenation Transfer Hydrogenation (Ammonium Formate, Pd/C) Sar_OBzl->Transfer_Hydrogenation Acid_Cleavage Acidic Cleavage (TFA) Sar_OBzl->Acid_Cleavage Sarcosine Sarcosine Hydrogenolysis->Sarcosine Transfer_Hydrogenation->Sarcosine Acid_Cleavage->Sarcosine

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic cluster_hydro Hydrogenation Issues cluster_acid Acid Cleavage Issues cluster_solutions Potential Solutions Start Incomplete Deprotection Check_Method Review Deprotection Method Start->Check_Method Catalyst_Poisoning Catalyst Poisoning? Check_Method->Catalyst_Poisoning Hydrogenation Acid_Strength Insufficient Acid Strength/Conc.? Check_Method->Acid_Strength Acid Cleavage Catalyst_Activity Low Catalyst Activity? Catalyst_Poisoning->Catalyst_Activity No Consider_Alternative Consider Alternative Method Catalyst_Poisoning->Consider_Alternative H2_Pressure Insufficient H₂ Pressure? Catalyst_Activity->H2_Pressure No Use_Fresh_Catalyst Use Fresh Catalyst Catalyst_Activity->Use_Fresh_Catalyst Yes Increase_Catalyst Increase Catalyst Loading H2_Pressure->Increase_Catalyst No Increase_Pressure Increase H₂ Pressure H2_Pressure->Increase_Pressure Yes Reaction_Time Reaction Time Too Short? Acid_Strength->Reaction_Time No Increase_Acid Increase Acid Concentration Acid_Strength->Increase_Acid Yes Extend_Time Extend Reaction Time Reaction_Time->Extend_Time Yes

Caption: Troubleshooting logic for incomplete deprotection of this compound.

Concluding Remarks

The deprotection of this compound is a routine yet crucial transformation in organic synthesis. Catalytic hydrogenolysis and transfer hydrogenation are generally the methods of choice due to their high efficiency and clean reaction profiles. Acid-catalyzed cleavage provides a valuable alternative for substrates incompatible with hydrogenation. Careful consideration of the substrate's properties and the reaction conditions is essential for achieving high yields and purity of the final sarcosine product. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully perform this deprotection reaction.

References

Application Note: Analytical Techniques for Monitoring Sar-OBzl p-Tosylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine benzyl ester p-toluenesulfonate (Sar-OBzl p-tosylate or H-Sar-OBzl·TosOH) is a crucial intermediate in pharmaceutical development and a valuable reagent in biochemical research, particularly in peptide synthesis and studies of amino acid metabolism.[1][2] Its synthesis, typically achieved through the Fischer-Speier esterification of sarcosine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, requires careful monitoring to ensure optimal yield, purity, and reaction completion.[3][4] This application note provides detailed protocols for monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reaction Scheme

The synthesis of sarcosine benzyl ester p-toluenesulfonate involves the reaction of sarcosine (N-methylglycine) with benzyl alcohol in the presence of p-toluenesulfonic acid. The reaction typically proceeds with the removal of water to drive the equilibrium towards the product.

Reaction_Scheme Sarcosine Sarcosine (Reactant) reaction_node Sarcosine->reaction_node BenzylAlcohol Benzyl Alcohol (Reactant) BenzylAlcohol->reaction_node pTSA p-Toluenesulfonic Acid (Catalyst) pTSA->reaction_node Toluene, Heat (-H2O) Product This compound (Product) Water Water (Byproduct) reaction_node->Product reaction_node->Water

Caption: Synthesis of this compound.

Analytical Monitoring Techniques

Effective monitoring of this reaction requires techniques that can distinguish between the starting materials, the product, and potential side products. The primary methods employed are HPLC, NMR, and MS.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for quantitative monitoring of the reaction progress by separating and quantifying the reactants and the product.[5] A reversed-phase method is typically suitable for this purpose.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at specified time intervals. Dilute the aliquot with the initial mobile phase composition (e.g., 1:1000) to stop the reaction and prevent column overload. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where both the product and p-toluenesulfonic acid absorb, typically around 220 nm or 254 nm.

Data Presentation: HPLC Monitoring

Time (hours)Sarcosine Peak AreaBenzyl Alcohol Peak AreaThis compound Peak Area% Conversion
0XY00%
1............
2............
4............
8............
24.........100%

% Conversion can be calculated based on the disappearance of the limiting reactant (sarcosine) or the appearance of the product, relative to an internal standard if used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and for monitoring the reaction by observing the disappearance of reactant signals and the appearance of product signals.[1]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire ¹H NMR spectra at different time points. Key signals to monitor include the methylene protons of sarcosine, the methylene and aromatic protons of benzyl alcohol, and the newly formed benzyl ester methylene protons and the distinct aromatic signals of the tosylate counter-ion in the product.

Data Presentation: Key ¹H NMR Chemical Shifts (Illustrative)

CompoundFunctional GroupApproximate Chemical Shift (ppm)
SarcosineN-CH₃~2.7
N-CH₂-COOH~3.1
Benzyl AlcoholPh-CH₂-OH~4.6
Aromatic C-H~7.3
This compoundN-CH₃~2.9
N-CH₂-COO~3.5
Ph-CH₂-O~5.2
Aromatic C-H (Benzyl)~7.4
Aromatic C-H (Tosyl)~7.1 and 7.5 (two doublets)
CH₃ (Tosyl)~2.3
Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the identity of the product and detect any side-products by providing accurate mass information.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: Use the same HPLC method as described above.

  • MS Conditions: Operate the ESI source in positive ion mode to detect the protonated molecular ion of the sarcosine benzyl ester cation.

  • Data Analysis: Monitor the extraction ion chromatogram for the expected m/z of the product's cation.

Data Presentation: Expected Mass-to-Charge Ratios

CompoundFormulaExpected [M+H]⁺ (m/z)
SarcosineC₃H₇NO₂90.05
Sarcosine Benzyl EsterC₁₀H₁₃NO₂180.10

Workflow for Monitoring this compound Synthesis

The following diagram illustrates the logical workflow for monitoring the synthesis reaction.

Monitoring_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Monitoring cluster_decision Decision Making start Start Reaction: Sarcosine + Benzyl Alcohol + p-TSA sampling Take Aliquots at Time Intervals (t=0, 1, 2, 4... hrs) start->sampling hplc HPLC Analysis (Quantitative) sampling->hplc Dilute & Filter nmr NMR Analysis (Structural) sampling->nmr Evaporate & Dissolve ms LC-MS Analysis (Confirmatory) sampling->ms Dilute & Filter evaluate Evaluate Data: % Conversion, Purity hplc->evaluate nmr->evaluate ms->evaluate complete Reaction Complete? evaluate->complete workup Proceed to Work-up & Purification complete->workup Yes continue_rxn Continue Reaction complete->continue_rxn No continue_rxn->sampling

Caption: Analytical workflow for reaction monitoring.

Conclusion

The successful synthesis of this compound relies on robust analytical monitoring. HPLC provides quantitative data on reaction progress, ¹H NMR offers structural confirmation of the product and disappearance of reactants, and LC-MS confirms the molecular weight of the desired product. By employing these techniques in a coordinated workflow, researchers can effectively monitor the reaction, optimize conditions, and ensure the desired product quality for applications in drug development and biochemical research.

References

Troubleshooting & Optimization

Improving Sar-OBzl p-tosylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sar-OBzl p-tosylate, focusing on challenges related to its solubility in organic solvents.

Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify Solvent Polarity: this compound, as a salt, is expected to have better solubility in polar solvents. Tosylates are generally soluble in polar aprotic and some polar protic solvents such as ethanol, acetone, and dichloromethane.[1][2] If you are using a non-polar solvent like hexane or toluene, you will likely encounter solubility issues.

  • Increase Temperature: Gently warming the mixture can increase the solubility of the compound. However, be cautious to avoid decomposition. Monitor the temperature and do not exceed the melting point of this compound (104°C).

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and enhance the dissolution process.

  • Solvent Mixtures: Try using a mixture of solvents. For example, adding a small amount of a more polar solvent (e.g., methanol or DMSO) to a less polar one might improve solubility.

  • Check for Impurities: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using a high-purity grade of both.

Q2: I have dissolved the this compound, but it precipitates out of solution over time. How can I prevent this?

A2: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is degrading.

  • Reduce Concentration: Your solution may be too concentrated. Try working with a more dilute solution.

  • Maintain Temperature: If you heated the mixture to dissolve the compound, it might be precipitating as it cools to room temperature. Maintaining a slightly elevated temperature may be necessary, but be mindful of potential degradation over long periods.

  • Solvent Choice: The chosen solvent may not be optimal for long-term stability. Re-evaluate your solvent choice based on the polarity and hydrogen bonding capability.

  • Moisture Contamination: The presence of water can affect the solubility of salts in organic solvents. Ensure you are using anhydrous solvents and a dry atmosphere (e.g., under nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: You can determine the solubility through a systematic experimental approach. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Are there any alternative salt forms of Sar-OBzl that might have better solubility?

A3: While the p-tosylate salt is common for improving solubility, other counter-ions can be used. For instance, hydrochloride (HCl) or hydrobromide (HBr) salts are frequently used for amino acid esters. The choice of the counter-ion can significantly impact the physicochemical properties of the resulting salt, including its solubility.

Q4: Can I improve the solubility of this compound by modifying the molecule?

A4: For drug development purposes, if solubility remains a significant hurdle, structural modification can be considered. This could involve changing the ester group or conjugating the sarcosine moiety with other molecules known to enhance solubility.[4][5] However, any modification will change the compound's properties and require extensive re-evaluation.

Quantitative Solubility Data

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) at 25°CObservations
Dichloromethane3.19.1To be determined
Acetone4.320.7To be determined
Ethanol4.324.5To be determined
Methanol5.132.7To be determined
Tetrahydrofuran (THF)4.07.6To be determined
Acetonitrile5.837.5To be determined
N,N-Dimethylformamide (DMF)6.436.7To be determined
Dimethyl sulfoxide (DMSO)7.246.7To be determined
Toluene2.42.4To be determined
Hexane0.11.9To be determined

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[1]

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.[1]

  • Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dispense the filtered solution into a pre-weighed, clean, and dry container.

  • Record the exact volume of the filtered solution.

  • Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the decomposition point of the compound.

  • Once the solvent is completely removed, weigh the container with the dried solid.

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

  • Express the solubility in mg/mL or other appropriate units.

Visual Workflow

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Step 1: Verify Solvent Polarity (Is it a polar solvent?) start->check_solvent nonpolar Issue: Non-polar solvent used. Action: Switch to a polar solvent. check_solvent->nonpolar No polar Solvent is polar. check_solvent->polar Yes nonpolar->check_solvent Re-evaluate optimize_conditions Step 2: Optimize Physical Conditions polar->optimize_conditions heat Gently Heat optimize_conditions->heat sonicate Sonicate optimize_conditions->sonicate dissolved Is the compound fully dissolved? heat->dissolved sonicate->dissolved yes_dissolved Yes dissolved->yes_dissolved Yes no_dissolved No dissolved->no_dissolved No end End: Solubility Achieved yes_dissolved->end consider_alternatives Step 3: Consider Alternative Strategies no_dissolved->consider_alternatives solvent_mixture Use a Solvent Mixture consider_alternatives->solvent_mixture check_purity Check Compound and Solvent Purity consider_alternatives->check_purity solvent_mixture->dissolved Re-attempt dissolution check_purity->dissolved Re-attempt dissolution

Caption: Troubleshooting workflow for improving the solubility of this compound.

References

Preventing diketopiperazine formation with Sar-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of diketopiperazine (DKP) formation, with a specific focus on the use of Sar-OBzl p-tosylate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly after the coupling of the second amino acid.[1][2] The free N-terminal amine of the dipeptide attacks the ester linkage connecting the peptide to the resin, leading to the cyclization and cleavage of the dipeptide from the solid support.[1] This results in a significant reduction in the final peptide yield. In some instances, this is referred to as "traceless" DKP formation because the primary impurity is lost from the resin, which can lead to a deceptively pure crude product profile but a very low overall yield.[1]

Q2: How does the use of this compound influence diketopiperazine formation?

A2: Sarcosine (Sar), being an N-methylated amino acid, significantly increases the rate of DKP formation.[1][3][4] The N-methyl group favors the cis-amide bond conformation, which structurally predisposes the dipeptide backbone for cyclization.[1] While the benzyl ester (OBzl) and p-tosylate salt are standard protecting and counter-ion groups, the inherent nature of the N-methylated sarcosine residue is the primary driver for the increased risk of DKP formation. The steric hindrance provided by the N-methyl group can also slow down the subsequent coupling of the third amino acid, providing a larger window of opportunity for the intramolecular cyclization to occur.[1][5]

Q3: What are the primary indicators that DKP formation is occurring in my synthesis?

A3: The most common indicators of DKP formation include:

  • A significantly lower than expected yield of the final peptide.

  • The presence of a cyclic dipeptide byproduct in the cleavage solution, which can often be detected by LC-MS.[1]

  • When using resins like Wang resin, you might also observe the formation of deletion sequences.

Q4: Are there specific peptide sequences that are more prone to DKP formation when using this compound?

A4: Yes, sequences where sarcosine is the N-terminal or the second amino acid are highly susceptible. The risk is further exacerbated when the other amino acid in the dipeptide is sterically unhindered, such as glycine, or when it is a proline residue, which also favors the cis-amide bond conformation.[6]

Troubleshooting Guides

Issue 1: Extremely low peptide yield after cleavage, but the crude HPLC appears relatively clean.

  • Probable Cause: You are likely experiencing significant "traceless" DKP formation, where the Sar-Xaa dipeptide is cleaving from the resin during the Fmoc deprotection of the second amino acid.[1]

  • Recommended Solutions:

    SolutionDescriptionKey Benefits
    Change the Resin Switch from standard acid-labile resins (e.g., Wang resin) to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin.The bulky trityl group physically impedes the intramolecular cyclization reaction required for DKP formation.
    Modify Deprotection Conditions Use a milder Fmoc deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to reduce DKP formation.[7]This combination can maintain efficient Fmoc removal while minimizing the base-catalyzed cyclization.
    Lower the Temperature Perform the critical Fmoc deprotection and the subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C).This slows down the rate of the intramolecular cyclization reaction.[1]

Issue 2: Incomplete coupling to the N-methylated amine of sarcosine, leading to deletion sequences.

  • Probable Cause: The N-methylated amine of the sarcosine residue is a less effective nucleophile due to steric hindrance, which can lead to incomplete coupling of the next amino acid.[5]

  • Recommended Solutions:

    SolutionDescriptionKey Benefits
    Use Stronger Coupling Reagents Employ uronium salts like HATU or COMU, or phosphonium salts such as PyAOP or PyBOP.These reagents are more potent and can overcome the steric hindrance of the N-methylated amine.
    Perform a Double Coupling After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid to the resin.This helps to drive the reaction to completion.
    Monitor with Bromophenol Blue Test The standard Kaiser test is not reliable for secondary amines like N-methylated residues. Use the bromophenol blue test to accurately monitor the completion of the reaction.A yellow color indicates a complete reaction, whereas blue or green suggests the presence of unreacted amine.

Experimental Protocols

Protocol 1: Coupling of the Third Amino Acid to a Sarcosine-Containing Dipeptide on 2-CTC Resin

  • Resin Swelling: Swell the Sar-Xaa-2-CTC resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).

    • Agitate the mixture gently for 10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the addition of the fresh deprotection solution and agitate for another 10 minutes.

    • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve the next Fmoc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the NMP from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1 to 4 hours. Extended reaction times are often necessary for coupling onto N-methylated residues.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with NMP and methanol, and perform a bromophenol blue test to check for completion.

    • Once the coupling is complete, wash the resin with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times).

Visualizations

DKP_Formation_Pathway Resin Peptide-Resin (Dipeptide Stage) Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Free_Amine Free N-terminal Amine Deprotection->Free_Amine Intramolecular_Attack Intramolecular Nucleophilic Attack Free_Amine->Intramolecular_Attack Cyclization DKP Diketopiperazine (Cleaved from Resin) Intramolecular_Attack->DKP Yield_Loss Significant Yield Loss DKP->Yield_Loss

Caption: General pathway of diketopiperazine (DKP) formation.

Troubleshooting_DKP cluster_solutions Preventative Strategies Start Low Peptide Yield with Sar-Containing Sequence Check_Purity Analyze Crude Product (LC-MS) Start->Check_Purity Clean_Purity Clean Crude, Low Yield Check_Purity->Clean_Purity Impure Significant Impurities Clean_Purity->Impure No DKP_Suspected Suspect 'Traceless' DKP Formation Clean_Purity->DKP_Suspected Yes Optimize_Coupling Optimize Coupling Conditions Impure->Optimize_Coupling Change_Resin Switch to 2-CTC Resin DKP_Suspected->Change_Resin Modify_Deprotection Use Milder Deprotection (e.g., 2% DBU/5% Piperazine) DKP_Suspected->Modify_Deprotection Lower_Temp Lower Reaction Temperature DKP_Suspected->Lower_Temp

Caption: Troubleshooting workflow for low yield in sarcosine-containing peptide synthesis.

References

Minimizing racemization during coupling with Sar-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of N-protected amino acids with Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of an N-protected amino acid with this compound?

A1: The primary cause of racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate from the activated N-protected amino acid.[1] The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1] Subsequent reaction of the achiral oxazolone with the amino group of Sar-OBzl results in a mixture of D and L enantiomers of the newly formed dipeptide. A secondary mechanism is the direct abstraction of the alpha-proton by a base from the activated carboxylic acid.[2]

Q2: Which factors have the most significant impact on the extent of racemization in this coupling reaction?

A2: Several factors critically influence the degree of racemization:

  • Coupling Reagent and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount.[1]

  • Base: The type of base used and its concentration can significantly promote racemization.[3]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates that lead to racemization.[4]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[5]

  • Pre-activation Time: Longer times for the pre-activation of the carboxylic acid before adding the amine component can lead to increased racemization.[3]

Q3: Are certain amino acids more prone to racemization when being coupled to Sar-OBzl?

A3: Yes, some amino acids are inherently more susceptible to racemization. Histidine and cysteine are particularly prone to losing their stereochemical integrity during coupling.[6][7] Aspartic acid and serine can also be susceptible under specific conditions.[3][5] The risk of racemization increases significantly when coupling peptide fragments.[8]

Q4: How does the tosylate counter-ion in this compound affect the reaction?

A4: The p-toluenesulfonic acid (tosylate) counter-ion is acidic.[9] It forms a salt with the secondary amine of sarcosine. To make the amine nucleophilic for the coupling reaction, this salt must be neutralized with a base. Inadequate neutralization will result in a protonated amine, which will not react with the activated amino acid, leading to low or no yield.[9]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected in the Final Product

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a uronium/aminium-based reagent like HATU or HCTU, which are known for low racemization.[1] For particularly sensitive amino acids like histidine, consider using DEPBT.[8]
Absence or Ineffective Additive Always use an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][10] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[10]
Strong or Excess Base Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[8] Use the minimum amount of base necessary to neutralize the this compound and facilitate the reaction.
Prolonged Reaction Time at Elevated Temperature Conduct the coupling at a lower temperature (e.g., 0 °C) and monitor the reaction progress to avoid unnecessarily long reaction times.[5]
Polar Solvent If possible, consider using a less polar solvent, as this can sometimes reduce racemization.[4]

Issue 2: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Neutralization of this compound Ensure at least one equivalent of a non-nucleophilic base (e.g., DIEA, NMM) is added to neutralize the tosylate salt and free the sarcosine amine for reaction.[9] It is common practice to use a slight excess of base.[9]
Degraded Coupling Reagent Use fresh, high-quality coupling reagents. Store them under anhydrous conditions to prevent degradation.
Insufficient Activation Ensure the stoichiometry of the coupling reagent and the N-protected amino acid is correct. A slight excess of the activated amino acid may be necessary.
Steric Hindrance Sarcosine is an N-methylated amino acid, which can introduce some steric hindrance. Allow for sufficient reaction time or consider a more powerful coupling reagent like HATU.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveTypical Racemization LevelCoupling Efficiency
DCC/DICNoneHighModerate
DCC/DICHOBtLow to ModerateGood
DCC/DICHOAt/OxymaLowGood
HBTUHOBtLow to ModerateHigh
HATUHOAtVery LowVery High
PyBOPHOBtLowHigh
DEPBTNoneVery Low (especially for His)Good

Note: The extent of racemization is highly dependent on the specific amino acid, base, solvent, and temperature used.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of Fmoc-AA-OH with this compound using HATU

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Stir the solution at 0 °C for 5-10 minutes.

  • Base Addition: Add a sterically hindered base such as N-methylmorpholine (NMM) (2.0 eq.) to the reaction mixture.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add it to the pre-activated amino acid solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the enantiomeric purity of the product using chiral HPLC.

Mandatory Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_AA_OH Fmoc-AA-OH Activated_AA Activated Ester (e.g., OAt-ester) Fmoc_AA_OH->Activated_AA Coupling Reagent + Additive (HOAt) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Base (-H+) L_Peptide L-Dipeptide (Desired Product) Activated_AA->L_Peptide + Sar-OBzl D_Peptide D-Dipeptide (Racemized Product) Oxazolone->D_Peptide + Sar-OBzl Sar_OBzl Sar-OBzl

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

troubleshooting_workflow start High Racemization Observed q1 Using Additive (HOAt/Oxyma)? start->q1 sol1 Add HOAt or Oxyma to the reaction q1->sol1 No q2 Base used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a weaker base (NMM or Collidine) q2->sol2 DIEA q3 Coupling Reagent? q2->q3 NMM/Collidine a2_diea DIEA a2_nmm NMM/Collidine sol2->q3 sol3 Use Uronium-based reagent (HATU, HCTU) q3->sol3 DCC/Carbodiimide end_node Racemization Minimized q3->end_node HATU/HCTU a3_dcc DCC/Carbodiimide a3_hatu HATU/HCTU sol3->end_node

Caption: Troubleshooting workflow for high racemization in peptide coupling reactions.

References

Technical Support Center: Optimizing Sar-OBzl p-Tosylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Sar-OBzl p-tosylate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use?

This compound is the p-toluenesulfonate salt of sarcosine benzyl ester.[1] Sarcosine (Sar) is an N-methylated amino acid. This compound is commonly used as a building block in solution-phase peptide synthesis to introduce a sarcosine residue at the C-terminus of a peptide. The benzyl ester (OBzl) protects the carboxylic acid, while the p-tosylate salt form improves the compound's stability and handling.[1]

Q2: Why are coupling reactions with this compound challenging?

The primary challenge in coupling reactions involving sarcosine and other N-methylated amino acids is steric hindrance.[2][3] The methyl group on the nitrogen atom adds bulk, which can physically obstruct the approach of the incoming activated amino acid, leading to slower reaction rates and incomplete couplings.[3][4]

Q3: What are the most effective coupling reagents for this compound?

Due to the steric hindrance of the N-methyl group, standard coupling reagents like DCC or DIC alone are often inefficient.[5] More potent, so-called "onium" salt-based reagents are highly recommended. These include:

  • Phosphonium salts: PyBOP, and particularly PyAOP and PyBrOP, are very effective for coupling N-methylated amino acids.[3][6]

  • Aminium/Uronium salts: HATU is a highly effective and commonly used reagent for sterically hindered couplings.[2] HBTU and HCTU are less effective in this context.[2] COMU is another highly efficient, newer generation coupling reagent.

Q4: Is neutralization of this compound necessary before the coupling reaction?

Yes, this is a critical step. This compound is a salt, meaning the sarcosine's amino group is protonated. For the coupling reaction to proceed, this amino group must be deprotonated to a free secondary amine using a non-nucleophilic base. Failure to adequately neutralize the tosylate salt will result in very low or no coupling yield.

Q5: What are the common side reactions to be aware of during this compound coupling?

  • Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when the N-terminal amino acid is followed by a residue like proline or another N-methylated amino acid. This leads to the truncation of the peptide chain.[7]

  • Racemization: While sarcosine itself is achiral, the activated amino acid being coupled to it can racemize, especially in the presence of a strong tertiary amine base.

  • Fragmentation: In peptides containing multiple consecutive N-methylated amino acids, fragmentation of the peptide backbone can occur during TFA cleavage from the resin in solid-phase synthesis.[7]

Troubleshooting Guides

Problem 1: Low or No Coupling Yield
Potential Cause Troubleshooting Action
Incomplete neutralization of the tosylate salt Ensure the addition of a sufficient amount of a non-nucleophilic base (e.g., 2-4 equivalents of DIPEA or NMM) to the reaction mixture to deprotonate the sarcosine amino group.
Inefficient coupling reagent Switch to a more potent coupling reagent specifically recommended for N-methylated amino acids, such as HATU, PyAOP, or PyBrOP.
Steric hindrance Increase the reaction time (e.g., to 4 hours or overnight). Consider a double coupling, where the coupling procedure is repeated with fresh reagents. A slight increase in temperature (e.g., to 40°C) may also improve the reaction rate, but should be done with caution as it can increase the risk of racemization.[3]
Poor quality of reagents or solvents Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can significantly reduce the efficiency of the coupling reaction.
Peptide aggregation (in solid-phase synthesis) If the growing peptide chain is aggregating on the resin, try switching to a more suitable solvent like NMP or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentReagent TypeGeneral Efficacy for N-Methylated Amino AcidsNotes
HATU Aminium/Uronium SaltHighFrequently recommended for difficult couplings, including N-methylated residues.[2]
PyAOP Phosphonium SaltVery HighEspecially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6]
PyBrOP Phosphonium SaltVery HighA highly reactive reagent suitable for sterically hindered couplings.[8]
PyBOP Phosphonium SaltModerate to HighGenerally effective, but may be less efficient than PyAOP or PyBrOP for highly hindered couplings.[9]
COMU Aminium/Uronium SaltHighA modern, highly efficient reagent with good solubility.[6]
HBTU/HCTU Aminium/Uronium SaltLow to ModerateGenerally less effective for N-methylated amino acids compared to HATU.[2]
DCC/DIC + HOBt/HOAt CarbodiimideLowNot recommended for sterically hindered couplings due to low yields and potential for side reactions.

Note: The actual yield will be dependent on the specific peptide sequence, reaction conditions, and the amino acid being coupled to the sarcosine residue.

Table 2: Recommended Bases and Solvents
ParameterRecommendationRationale
Base Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)These are non-nucleophilic bases that effectively neutralize the tosylate salt without competing in the coupling reaction. Use the minimum amount necessary to avoid side reactions.
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)These are common solvents for peptide synthesis. DMF and NMP are particularly good for solid-phase synthesis due to their resin-swelling properties. Ensure the use of anhydrous solvents.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound

This protocol describes the coupling of an Fmoc-protected amino acid to this compound using HATU as the coupling reagent.

Materials:

  • Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound in anhydrous DCM. Add 1.0 equivalent of DIPEA and stir the mixture at room temperature for 15-20 minutes.

  • Activation: In a separate flask, dissolve the Fmoc-protected amino acid and HATU in anhydrous DCM. Add 2.0 equivalents of DIPEA to this mixture and stir at room temperature for 2-3 minutes to pre-activate the amino acid.

  • Coupling: Add the activated Fmoc-amino acid solution to the flask containing the neutralized Sar-OBzl.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For this sterically hindered coupling, the reaction may require several hours to overnight for completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling & Work-up start_neutralization Dissolve Sar-OBzl p-tosylate in DCM add_base Add DIPEA (1.0 eq) start_neutralization->add_base stir_neutralization Stir for 15-20 min add_base->stir_neutralization combine Combine Solutions stir_neutralization->combine start_activation Dissolve Fmoc-AA and HATU in DCM add_base_activation Add DIPEA (2.0 eq) start_activation->add_base_activation preactivate Stir for 2-3 min add_base_activation->preactivate preactivate->combine react Stir at RT (monitor by TLC) combine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify

Caption: Solution-phase coupling workflow for this compound.

troubleshooting_workflow start Low Coupling Yield check_neutralization Verify Neutralization (Base equivalents & addition) start->check_neutralization change_reagent Switch to Potent Coupling Reagent (e.g., HATU, PyAOP) start->change_reagent optimize_conditions Optimize Conditions start->optimize_conditions check_reagent_quality Check Reagent/Solvent Quality (Anhydrous) start->check_reagent_quality success Improved Yield check_neutralization->success change_reagent->success double_couple Perform Double Coupling optimize_conditions->double_couple increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Slightly Increase Temp. optimize_conditions->increase_temp double_couple->success increase_time->success increase_temp->success check_reagent_quality->success

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Sar-OBzl p-Tosylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sarcosine-OBzl p-tosylate (Sar-OBzl·TosOH) in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is Sar-OBzl p-tosylate and what is its primary use in peptide synthesis?

This compound is the p-toluenesulfonate salt of the benzyl ester of sarcosine (N-methylglycine). It is primarily used to introduce a sarcosine residue at the C-terminus of a peptide sequence in solution-phase peptide synthesis (SPPS) and less commonly in solid-phase peptide synthesis (SPPS). The benzyl ester protects the carboxylic acid, while the tosylate salt form improves the compound's stability and handling properties.[1]

Q2: What are the most common side reaction products when using this compound?

The most prevalent side reaction is the formation of a diketopiperazine (DKP).[2][3] This occurs after the coupling of the second amino acid to the sarcosine residue. The free N-terminal amine of the dipeptide can intramolecularly attack the benzyl ester, leading to the cleavage of the dipeptide from the solid support (in SPPS) or cyclization in solution, forming a stable six-membered ring. Another potential, though less direct, side reaction is racemization of the amino acid being coupled to the sarcosine.[2]

Q3: Why is diketopiperazine formation a significant issue?

Diketopiperazine formation is a major concern because it leads to the termination of the growing peptide chain, significantly reducing the yield of the desired full-length peptide.[2] The resulting cyclic dipeptide is a stable byproduct that can be difficult to separate from the target peptide, complicating purification.

Q4: Can the p-tosylate counterion cause any side reactions?

The p-tosylate counterion itself is generally non-reactive under standard peptide synthesis conditions. It is the salt of a strong acid and acts as a non-nucleophilic counterion.[1] However, it is crucial to neutralize the tosylate salt with a non-nucleophilic base (e.g., DIPEA or NMM) to liberate the free amine of sarcosine for the coupling reaction to proceed.[4] Inadequate neutralization will inhibit coupling.[4]

Troubleshooting Guides

Problem 1: Low Yield of the Target Peptide and Presence of a Major Byproduct
  • Symptom: HPLC or Mass Spectrometry analysis shows a significant peak with a mass corresponding to the dipeptide of the first two amino acids, and a lower than expected yield of the final peptide.

  • Root Cause: This is a classic sign of diketopiperazine (DKP) formation, where the dipeptide has cyclized and cleaved from the resin or has been capped.[2] N-methylated amino acids like sarcosine can promote DKP formation.[5]

  • Troubleshooting Workflow:

    DKP_Troubleshooting start Low Yield & Byproduct Detected check_sequence Is the second amino acid prone to DKP formation (e.g., Pro, Gly, or another N-methylated amino acid)? start->check_sequence use_dipeptide Couple the first two amino acids as a pre-formed dipeptide unit. check_sequence->use_dipeptide Yes change_resin Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin). check_sequence->change_resin Yes modify_deprotection Modify Fmoc-deprotection conditions: - Use 2% DBU / 5% piperazine in NMP - Reduce piperidine concentration or time check_sequence->modify_deprotection Yes end Problem Resolved use_dipeptide->end change_resin->end modify_deprotection->end

    Caption: Troubleshooting workflow for diketopiperazine formation.

Problem 2: Incomplete Coupling to the Sarcosine Residue
  • Symptom: After coupling the second amino acid to the N-terminal of sarcosine, a positive Kaiser test (for primary amines) or other tests indicate the presence of unreacted sarcosine amines.

  • Root Cause: The N-methyl group on sarcosine creates steric hindrance, which can slow down the coupling reaction, leading to incomplete acylation.[6]

  • Troubleshooting Workflow:

    Incomplete_Coupling_Troubleshooting start Incomplete Coupling to Sarcosine check_reagents Are you using a potent coupling reagent? start->check_reagents use_potent_reagent Switch to a more potent coupling reagent like HATU, HCTU, or COMU. check_reagents->use_potent_reagent No increase_time Increase the coupling time and/or temperature. check_reagents->increase_time Yes end Problem Resolved use_potent_reagent->end double_couple Perform a double coupling. increase_time->double_couple double_couple->end

Data Presentation

StrategyConditionExpected Outcome on DKP FormationPurity of Final PeptideReference
Resin Choice 2-Chlorotrityl chloride (CTC) resinSignificant ReductionHigh[2][5]
Wang or Merrifield resinHigh RiskLow[3]
Deprotection 20% Piperidine in DMFHigh RiskLow[5]
2% DBU / 5% Piperazine in NMPDrastic ReductionHigh[2][5]
Coupling Pre-formed dipeptide couplingAvoids DKP-prone intermediateVery High[2][3]
Stepwise couplingHigh RiskLow[2]

Experimental Protocols

Protocol 1: Detection and Quantification of Diketopiperazine (DKP) Formation

This protocol outlines a general method for detecting DKP formation during the synthesis of a peptide with C-terminal sarcosine.

  • Sample Collection: After the Fmoc-deprotection of the second amino acid coupled to the sarcosine-resin, collect an aliquot of the deprotection solution.

  • Resin Sample: Take a small sample of the resin after the coupling of the second amino acid.

  • Cleavage: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Sample Preparation:

    • Neutralize and dilute the deprotection solution aliquot.

    • Precipitate the cleaved peptide from the resin sample with cold ether, centrifuge, and dissolve in a suitable solvent.

  • Analysis: Analyze both samples by RP-HPLC and LC-MS.

    • The DKP product will be a major component in the deprotection solution if significant cyclization has occurred.

    • The analysis of the cleaved peptide will show the desired dipeptide and any remaining starting material.

Protocol 2: Minimized Racemization Coupling to Sarcosine-Resin

This protocol is for the coupling of an N-protected amino acid to a sarcosine-resin with a reduced risk of racemization of the incoming amino acid.

  • Resin Swelling: Swell the Sar-OBzl loaded resin in the appropriate solvent (e.g., DMF or DCM) for 30 minutes. [7]2. Deprotection: If the sarcosine is N-terminally protected (e.g., with Fmoc), perform deprotection using a DKP-suppressing cocktail (e.g., 2% DBU / 5% piperazine in NMP).

  • Washing: Thoroughly wash the resin with the coupling solvent.

  • Activation: In a separate vessel, dissolve the N-protected amino acid (3 eq.), a coupling reagent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA or NMM, 6 eq.) in the coupling solvent. Allow to pre-activate for a minimal time (1-2 minutes) to avoid racemization. [8]5. Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for completion. [4]7. Washing: Wash the resin thoroughly to remove excess reagents.

Visualizations

Reaction Pathway: Peptide Elongation vs. DKP Formation

The following diagram illustrates the competing reaction pathways following the deprotection of the second amino acid coupled to a sarcosine-resin.

reaction_pathway start H-AA2-Sar-Resin coupling Coupling of Fmoc-AA3-OH start->coupling Peptide Elongation dkp_formation Intramolecular Cyclization start->dkp_formation Side Reaction peptide Fmoc-AA3-AA2-Sar-Resin (Desired Product) coupling->peptide dkp cyclo(AA2-Sar) (DKP Byproduct) + H-Resin dkp_formation->dkp

Caption: Competing pathways of peptide elongation and DKP formation.

References

Troubleshooting low yield in Sar-OBzl p-tosylate mediated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in peptide synthesis utilizing Sar-OBzl p-tosylate (Glycine benzyl ester p-toluenesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the p-toluenesulfonate salt of glycine benzyl ester. It is a common starting material for introducing a glycine residue at the C-terminus of a peptide, particularly in solution-phase synthesis. The benzyl ester (-OBzl) protects the carboxylic acid group of glycine, while the tosylate salt enhances the compound's stability, crystallinity, and handling properties compared to its free base or hydrochloride salt form. The tosylate counterion is a non-nucleophilic spectator ion, meaning it does not interfere with the coupling reaction, leading to cleaner reaction profiles.[1]

Q2: What are the most common reasons for low yield when using this compound?

Low yields in peptide synthesis involving this compound can arise from several factors:

  • Incomplete Coupling: The reaction between the N-protected amino acid and this compound may not go to completion.

  • Side Reactions: The formation of byproducts, such as diketopiperazines, can significantly reduce the yield of the desired peptide.[2]

  • Racemization: Epimerization of the chiral amino acid being coupled to the glycine residue can lead to diastereomeric impurities, complicating purification and reducing the yield of the desired stereoisomer.[2]

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, base, solvent, and reaction temperature can all impact the overall yield.

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate, hindering further reactions.[3][4]

Q3: How can I monitor the progress of the coupling reaction?

The completion of the coupling reaction can be monitored using the Kaiser test (ninhydrin test). This colorimetric assay detects the presence of free primary amines. A positive result (blue or purple color) indicates that unreacted this compound is still present, signifying an incomplete reaction. A negative result (yellow or colorless) suggests the coupling is complete.[5][6][7]

Q4: Which coupling reagents are most effective for this type of synthesis?

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. While carbodiimides like DCC and DIC are cost-effective, they can lead to significant racemization when used alone.[2] Uronium/aminium salt-based reagents like HATU, HBTU, and COMU, or phosphonium salt-based reagents like PyBOP, generally provide higher coupling efficiencies and lower levels of racemization, especially when used with additives like HOBt or HOAt.[2][8][9]

Q5: What is the role of the base in this reaction, and which one should I use?

A base is required to neutralize the tosylate salt of Sar-OBzl, liberating the free amino group of glycine for the nucleophilic attack on the activated carboxylic acid of the incoming amino acid. The choice and amount of base are crucial, as excess or a strong base can promote racemization. N-methylmorpholine (NMM) is generally preferred over a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) to minimize this side reaction.[2][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Symptoms:

  • Significantly lower than expected final product mass.

  • Presence of multiple spots on TLC or peaks in HPLC analysis of the crude product.

Troubleshooting Workflow:

Low_Yield_Workflow Start Low Peptide Yield Check_Completion Monitor Reaction (e.g., Kaiser Test) Start->Check_Completion Incomplete_Coupling Incomplete Coupling Check_Completion->Incomplete_Coupling Optimize_Coupling Optimize Coupling Conditions: - Extend reaction time - Use more efficient coupling reagent - Double couple Incomplete_Coupling->Optimize_Coupling Positive Check_Side_Reactions Analyze for Side Products (MS, HPLC) Incomplete_Coupling->Check_Side_Reactions Negative End Improved Yield Optimize_Coupling->End DKP_Formation Diketopiperazine Formation? Check_Side_Reactions->DKP_Formation Optimize_DKP Modify Protocol: - Use sterically hindered resin (for solid phase) - Couple at lower temperature DKP_Formation->Optimize_DKP Yes Racemization Racemization? DKP_Formation->Racemization No Optimize_DKP->End Optimize_Racemization Modify Protocol: - Use racemization suppressant (HOBt) - Use weaker base (NMM) - Lower reaction temperature Racemization->Optimize_Racemization Yes Racemization->End No Optimize_Racemization->End

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Presence of Diketopiperazine (DKP) byproduct

Symptoms:

  • A major byproduct is observed with a mass corresponding to the cyclic dipeptide of the first two amino acids.

  • This is particularly problematic when forming a dipeptide with an N-terminal glycine, as the free N-terminal amine can intramolecularly attack the ester linkage, cleaving the dipeptide from the resin (in solid-phase) or cyclizing in solution.[2]

Solutions:

  • For Solid-Phase Synthesis: Employ a sterically hindered resin, such as 2-chlorotrityl chloride resin, to inhibit DKP formation.[2]

  • For Solution-Phase Synthesis:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.

    • Choose a coupling reagent and conditions that promote rapid peptide bond formation, minimizing the time the free N-terminal amine is available for the side reaction.

Issue 3: Presence of Diastereomeric Impurities due to Racemization

Symptoms:

  • Appearance of a peak with the same mass as the desired peptide but a different retention time in chiral HPLC analysis.

  • Broad or split peaks in NMR spectra.

Solutions:

  • Optimize Coupling Reagents and Additives:

    • Avoid using carbodiimides (DCC, DIC) without a racemization suppressant.[2]

    • Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form active esters that are less prone to epimerization.[2]

    • Utilize onium salt-based reagents (e.g., HBTU, HATU, PyBOP) which generally result in lower levels of racemization.[2]

  • Control of Reaction Base and Temperature:

    • Use the weakest base necessary for efficient coupling. N-methylmorpholine (NMM) is often a better choice than N,N-diisopropylethylamine (DIPEA).[2]

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to decrease the rate of racemization.[2]

  • Pre-activation: Pre-activating the carboxylic acid component before adding the this compound can sometimes reduce the exposure time of the activated species to basic conditions, thereby minimizing racemization.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentRelative CostCoupling EfficiencyRacemization PotentialNotes
DIC/HOBt LowGoodModerateCost-effective, but can cause racemization.[5]
HBTU/HCTU MediumHighLowEfficient and widely used.[5]
HATU HighVery HighVery LowExcellent for difficult couplings, but more expensive.
PyBOP HighHighLowGood for sterically hindered amino acids.
COMU Very HighVery HighVery LowHigh solubility and safer than benzotriazole-based reagents.[5]

Table 2: Influence of Base on Racemization

BaseStrengthSteric HindranceRacemization Potential
N,N-Diisopropylethylamine (DIPEA) StrongHighHigher
N-Methylmorpholine (NMM) WeakerLowLower
sym-Collidine WeakHighVery Low

Experimental Protocols

Protocol 1: Standard Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add NMM (1.0 eq) to the cooled solution while stirring.

  • Coupling Reagent Addition: Add DIC (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Wash the organic layer sequentially with 0.5 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography or recrystallization.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This protocol is for the qualitative detection of free primary amines.[6][7]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.[10]

  • Solution B: 80 g of phenol in 20 mL of ethanol.[10]

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[10]

Procedure:

  • Take a small sample of the reaction mixture (if in solution, spot on a TLC plate and dry) or a few resin beads (for solid-phase).

  • Add 2-3 drops of each solution (A, B, and C) to the sample in a small test tube.

  • Heat the test tube at 100-110 °C for 5 minutes.[11]

  • Observe the color.

Interpretation:

  • Positive (Incomplete Coupling): A blue or purple color indicates the presence of free primary amines.[10]

  • Negative (Complete Coupling): A yellow or orange color indicates the absence of free primary amines.[10]

Signaling Pathways and Logical Relationships

Peptide_Coupling_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts N_Protected_AA N-Protected Amino Acid (R-COOH) Activation Carboxyl Activation N_Protected_AA->Activation Sar_OBzl This compound (H₂N-Gly-OBzl) Neutralization Neutralization Sar_OBzl->Neutralization Base Base (e.g., NMM) Base->Neutralization Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Activation Nucleophilic_Attack Nucleophilic Attack Neutralization->Nucleophilic_Attack Free Amine Activation->Nucleophilic_Attack Activated Ester Dipeptide Protected Dipeptide Nucleophilic_Attack->Dipeptide Byproducts Byproducts (e.g., DIU, H₂O) Nucleophilic_Attack->Byproducts

Caption: Peptide coupling reaction pathway.

References

Impact of base selection (e.g., DIPEA, NMM) on Sar-OBzl p-tosylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base selection, specifically N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM), on reactions involving Sarcosine-O-benzyl ester p-tosylate (Sar-OBzl p-tosylate).

Frequently Asked Questions (FAQs)

Q1: What is the role of a tertiary amine base like DIPEA or NMM in reactions with this compound?

In peptide coupling reactions, this compound serves as the amine component. The p-tosylate salt must be neutralized to liberate the free secondary amine of sarcosine, which can then react with the activated carboxylic acid of the incoming amino acid. A tertiary amine base is required for this neutralization and to maintain a basic environment for the coupling reaction to proceed efficiently.[1]

Q2: What are the key differences between DIPEA and NMM?

DIPEA (Hünig's base) and NMM are both tertiary amine bases commonly used in peptide synthesis, but they differ in their basicity and steric hindrance.

PropertyDIPEA (N,N-Diisopropylethylamine)NMM (N-Methylmorpholine)
Basicity (pKa of conjugate acid) ~10.75~7.38
Steric Hindrance HighLow
Nucleophilicity LowHigher than DIPEA

DIPEA is a stronger base but is more sterically hindered, which makes it a poor nucleophile. NMM is a weaker base and is less sterically hindered.[1]

Q3: Which base, DIPEA or NMM, is generally recommended for reactions involving this compound?

For reactions involving N-methylated amino acids like sarcosine, NMM is generally the recommended base .[2][3] N-methylated amino acids are prone to racemization during the coupling reaction. The weaker basicity of NMM helps to minimize this side reaction.[2]

Q4: Under what circumstances might DIPEA be considered?

DIPEA might be considered in cases of very difficult or sterically hindered couplings where a stronger base is necessary to drive the reaction to completion.[1] However, this comes with an increased risk of racemization.[4]

Q5: What is racemization and why is it a concern with N-methylated amino acids?

Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In peptide synthesis, this means the L-amino acid can be converted into a mixture of L- and D-amino acids. This is a significant issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. N-methylated amino acids are particularly susceptible to racemization.[5]

Troubleshooting Guide

Problem 1: Low Coupling Yield

  • Possible Cause: Incomplete neutralization of this compound.

    • Solution: Ensure at least one equivalent of the base is added to neutralize the tosylate salt before the coupling reaction begins.

  • Possible Cause: Insufficient activation of the carboxylic acid component.

    • Solution: Use a more potent coupling reagent such as HATU or HBTU, especially for sterically hindered amino acids.

  • Possible Cause: Steric hindrance from the N-methyl group of sarcosine.

    • Solution: Increase the reaction time and/or temperature. However, be aware that elevated temperatures can increase the risk of racemization.[4] Consider a double coupling.

Problem 2: Presence of Diastereomeric Impurities (Racemization)

  • Possible Cause: Use of a strong base like DIPEA.

    • Solution: Switch to a weaker base such as NMM or 2,4,6-collidine.[2][4] The lower basicity of these bases reduces the likelihood of proton abstraction from the alpha-carbon of the activated amino acid, which is a key step in racemization.[4]

  • Possible Cause: Prolonged reaction time at elevated temperatures.

    • Solution: Optimize the reaction time and perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[4]

  • Possible Cause: Inappropriate coupling reagent.

    • Solution: Use a coupling reagent known to suppress racemization, such as one combined with an additive like OxymaPure.[3]

Data Presentation

The following table summarizes representative data on the impact of base selection on the outcome of coupling reactions with N-methylated amino acids. Note that specific results with this compound may vary.

Table 1: Representative Yield and Purity in N-Methylated Amino Acid Coupling

BaseCoupling ReagentRepresentative Yield (%)Representative Purity (%) (Desired Stereoisomer)Key Considerations
DIPEA HBTU85-9580-90Higher risk of racemization, especially with sensitive amino acids.[4]
NMM HBTU80-90>95Generally preferred for minimizing racemization.[2][3]
DIPEA HATU90-9885-95Potent coupling, but still carries a risk of racemization.
NMM HATU88-95>98A good combination for efficient coupling with low racemization.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of an N-Protected Amino Acid to this compound using NMM

  • Dissolution and Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM). Add N-Methylmorpholine (NMM) (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization of the tosylate salt.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.05 equivalents) and a coupling additive such as HOBt or OxymaPure (1.1 equivalents) in anhydrous DMF/DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: To the cooled solution from step 2, add the coupling reagent (e.g., DIC, 1.1 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.

  • Reaction: Add the neutralized Sar-OBzl solution from step 1 to the activated amino acid mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Solution-Phase Coupling of an N-Protected Amino Acid to this compound using DIPEA

  • Dissolution and Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.05 equivalents) and a coupling reagent such as HATU (1.0 equivalent) in anhydrous DMF.

  • Coupling: Add DIPEA (2.0 equivalents) to the solution from step 2 and stir for 5 minutes to pre-activate the amino acid.

  • Reaction: Add the neutralized Sar-OBzl solution from step 1 to the activated amino acid mixture. Stir the reaction at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification start This compound add_base Add Base (DIPEA or NMM) start->add_base neutralized_sar Neutralized Sar-OBzl add_base->neutralized_sar coupling Coupling Reaction neutralized_sar->coupling n_protected_aa N-Protected Amino Acid add_coupling_reagent Add Coupling Reagent (e.g., HATU, DIC/HOBt) n_protected_aa->add_coupling_reagent activated_aa Activated Amino Acid add_coupling_reagent->activated_aa activated_aa->coupling dipeptide Protected Dipeptide coupling->dipeptide workup Aqueous Work-up dipeptide->workup purification Chromatography workup->purification final_product Purified Dipeptide purification->final_product

References

Temperature control to reduce side reactions with Sar-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sar-OBzl p-tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential side reactions through effective temperature control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or Sarcosine benzyl ester p-toluenesulfonate, is a derivative of the N-methylated amino acid, sarcosine. The benzyl group protects the carboxylic acid, while the p-toluenesulfonate (tosylate) salt enhances its stability and handling properties. It is primarily used as a building block in peptide synthesis, particularly for the incorporation of N-methylated amino acids into peptide chains. N-methylation can improve the pharmacokinetic properties of peptides, such as metabolic stability and cell permeability.

Q2: What are the common side reactions observed when using this compound in peptide synthesis?

A2: The most common side reactions are similar to those encountered with other amino acid derivatives in peptide synthesis. These include:

  • Racemization: Although sarcosine is achiral, racemization can occur in the preceding amino acid residue being coupled to the sarcosine moiety, especially at elevated temperatures or under basic conditions.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly when coupling the third amino acid to a dipeptide-resin. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

  • Byproduct Formation from Reagent Impurities: Impurities in the starting materials or reagents can lead to the formation of undesired side products.

Q3: How does temperature influence the outcome of reactions with this compound?

A3: Temperature is a critical parameter in controlling the rate and selectivity of the coupling reaction.

  • Increased Reaction Rate: Higher temperatures generally accelerate the rate of peptide bond formation.

  • Increased Side Reactions: Elevated temperatures can also significantly increase the rate of side reactions like racemization and diketopiperazine formation.

  • Decomposition: At excessively high temperatures, thermal decomposition of the reactants and products can occur.

Therefore, precise temperature control is essential to balance the desired reaction rate with the minimization of side products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Low product yield can be attributed to incomplete reactions or the prevalence of side reactions.

Possible Cause Troubleshooting Step Rationale
Incomplete Coupling ReactionOptimize reaction temperature. A moderate increase may improve yield. Monitor reaction progress by TLC or LC-MS.Ensures the reaction goes to completion without excessive side product formation.
Diketopiperazine (DKP) FormationCouple at a lower temperature (e.g., 0°C to room temperature).Lower temperatures disfavor the intramolecular cyclization reaction that leads to DKP formation.
Racemization of the Preceding Amino AcidPerform the coupling reaction at a lower temperature (e.g., 0°C). Use racemization-suppressing additives like HOBt or HOAt.Minimizes the rate of epimerization of the activated amino acid.
Issue 2: Presence of Impurities in the Final Product

The appearance of unexpected peaks in your analytical chromatogram (HPLC, LC-MS) often indicates the formation of side products.

Possible Cause Troubleshooting Step Rationale
Diketopiperazine (DKP) FormationMaintain a reaction temperature at or below room temperature, especially during the coupling of the third amino acid.Reduces the rate of intramolecular cyclization.
RacemizationConduct the coupling at 0°C. Ensure the base is added slowly and at a low temperature.Minimizes the opportunity for the activated amino acid to racemize.
Unreacted Starting MaterialsIncrease the reaction temperature slightly (e.g., from 0°C to room temperature) and/or extend the reaction time. Monitor for completion.Drives the reaction to completion.

Data Presentation

The following tables provide illustrative data on the effect of temperature on peptide coupling reactions involving this compound. Note: This data is representative and may vary based on the specific substrates, reagents, and reaction conditions.

Table 1: Effect of Temperature on the Yield of a Model Tripeptide (X-Sar-Y-Resin)

Reaction Temperature (°C)Desired Tripeptide Yield (%)Diketopiperazine (X-Sar) Formation (%)Unreacted Dipeptide (%)
085510
25 (Room Temperature)9271
408810<1
607522<1

Table 2: Influence of Temperature on Racemization of the Preceding Amino Acid (Fmoc-L-Phe-Sar-OBzl)

Coupling Temperature (°C)Yield of L-Phe-Sar Dipeptide (%)Yield of D-Phe-Sar Diastereomer (%)
-10982
0973
25 (Room Temperature)9010
408218

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with this compound at Controlled Temperature

This protocol describes a general method for the solution-phase coupling of an N-protected amino acid to this compound.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and a racemization suppressant such as HOBt (1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice-water bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq.) dropwise to the cooled and stirred solution.

  • Neutralization: Slowly add a non-nucleophilic base (e.g., DIPEA, 1.0 eq.) to the reaction mixture. Maintain the temperature during the addition.

  • Reaction: Allow the reaction to stir at the controlled temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and proceed with a standard aqueous work-up. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting reactions involving this compound.

Troubleshooting_Low_Yield Start Low Yield of Desired Peptide IncompleteReaction Incomplete Reaction? Start->IncompleteReaction DKP High DKP Formation? IncompleteReaction->DKP No IncreaseTemp Increase Temperature Moderately (e.g., 0°C to RT) IncompleteReaction->IncreaseTemp Yes Racemization High Racemization? DKP->Racemization No LowerTemp Lower Temperature (e.g., to 0°C) DKP->LowerTemp Yes Racemization->LowerTemp Yes AddSuppressant Add Racemization Suppressant (e.g., HOBt) Racemization->AddSuppressant Yes End Optimized Yield IncreaseTemp->End LowerTemp->End AddSuppressant->End

Caption: Troubleshooting workflow for low peptide yield.

Temperature_Effect_Logic cluster_increase Increase Temperature cluster_decrease Decrease Temperature Temp Reaction Temperature ReactionRate Desired Reaction Rate (Increases) Temp->ReactionRate SideReactionRate Side Reaction Rate (Increases) Temp->SideReactionRate ReactionRate_d Desired Reaction Rate (Decreases) Temp->ReactionRate_d Optimal Control DKP_f Diketopiperazine Formation SideReactionRate->DKP_f Racemization_f Racemization SideReactionRate->Racemization_f SideReactionRate_d Side Reaction Rate (Decreases) Yield_d Higher Purity and Yield SideReactionRate_d->Yield_d

Caption: Logical relationship of temperature effects.

Technical Support Center: Managing the Hygroscopic Nature of p-Toluenesulfonate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of p-toluenesulfonate (tosylate) salts. Adsorbed moisture can significantly impact the stability, handling, and reactivity of these compounds, leading to inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a p-toluenesulfonate salt to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. p-Toluenesulfonic acid and many of its salts are hygroscopic, meaning they will readily take up water from the air.[1] This can lead to a range of issues in a laboratory setting, including inaccurate weighing, changes in physical form (from a free-flowing powder to a sticky or clumpy solid), and altered chemical reactivity.

Q2: How can I minimize moisture uptake when handling and storing my tosylate salt?

A2: Proper handling and storage are crucial for maintaining the integrity of hygroscopic tosylate salts. Key recommendations include:

  • Storage: Store the salt in a tightly sealed container in a cool, dry place.[2] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride, or phosphorus pentoxide) is highly recommended.

  • Handling: When weighing or transferring the salt, do so in a low-humidity environment if possible, such as a glove box or a room with controlled humidity. Minimize the time the container is open to the atmosphere. For highly sensitive applications, preparing samples inside a glove box is the most rigorous approach.[3]

Q3: My tosylate salt has become clumpy. Can I still use it?

A3: Clumping is a clear indication of moisture absorption. While the compound may still be usable for some applications, the presence of water can interfere with many chemical reactions. For reactions that are sensitive to water, it is essential to dry the salt before use. The absorbed water will also affect the accuracy of weighing, leading to errors in stoichiometry.

Q4: I am using a tosylate salt as a catalyst, and my reaction is not proceeding as expected. Could its hygroscopic nature be the cause?

A4: Yes, the presence of water in a hygroscopic tosylate catalyst can significantly impact reaction outcomes. Water can:

  • Deactivate the catalyst: In some reactions, water can hydrolyze or otherwise deactivate the catalytic species.

  • Alter reaction pathways: The presence of water can lead to unwanted side reactions, reducing the yield of the desired product. For example, in esterification reactions, water can shift the equilibrium back towards the starting materials.

  • Affect reaction kinetics: The rate of reaction can be slowed down by the presence of water.

It is always best practice to use an anhydrous catalyst for moisture-sensitive reactions.

Q5: My 1H NMR spectrum of a p-toluenesulfonate salt shows broad peaks. What could be the cause?

A5: Broad peaks in an NMR spectrum can arise from several factors, and for hygroscopic compounds, the presence of water is a common culprit. Water can lead to:

  • Chemical exchange: Protons from water molecules can exchange with labile protons on your compound of interest, leading to peak broadening.

  • Changes in the local magnetic environment: The presence of water can alter the solution properties (e.g., viscosity, aggregation state of the solute), which can affect the relaxation times of the nuclei and result in broader signals.

  • Poor shimming: If the sample is not homogeneous due to the presence of absorbed water, it can be difficult to achieve good shimming of the magnetic field, resulting in broad peaks.

To troubleshoot, ensure your NMR solvent is dry and consider preparing the sample in a glove box to minimize moisture exposure.[3]

Troubleshooting Guide

Problem Potential Cause Related to Hygroscopicity Recommended Solution(s)
Inaccurate or inconsistent weighing The salt is actively absorbing moisture from the air during weighing, leading to a continuously increasing mass.Weigh the salt in a low-humidity environment (e.g., a glove box). If a controlled environment is not available, weigh the sample as quickly as possible and note any mass drift. For high-precision work, consider drying the salt immediately before weighing.
Poor powder flowability (clumping, caking) The salt has absorbed a significant amount of moisture, causing particles to stick together.Dry the salt using an appropriate method (see Experimental Protocols section). Store the dried salt in a desiccator.
Low yield or incomplete reaction The tosylate reagent or catalyst is hydrated, introducing water into a moisture-sensitive reaction.Use a freshly opened container of the tosylate salt or dry the existing stock before use. Ensure all solvents and other reagents are anhydrous.
Formation of unexpected byproducts Water from the hygroscopic salt is participating in the reaction, leading to hydrolysis of starting materials, intermediates, or products.Rigorously dry the tosylate salt and all other reaction components. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in achieving a sharp melting point The presence of absorbed water can act as an impurity, leading to a depressed and broadened melting point range.Dry the sample thoroughly under vacuum before determining the melting point.

Data Presentation

Due to the limited availability of direct comparative hygroscopicity data for various p-toluenesulfonate salts in the public domain, the following table provides a classification of hygroscopicity based on the European Pharmacopoeia. This allows for a qualitative comparison. Researchers are encouraged to perform their own hygroscopicity testing (e.g., using Dynamic Vapor Sorption) to obtain quantitative data for their specific salt and batch.

Hygroscopicity Classification of Solids (European Pharmacopoeia)

Classification Weight Gain after 24h at 25°C and 80% Relative Humidity Qualitative Description of p-Toluenesulfonate Salts
Non-hygroscopic< 0.2%-
Slightly hygroscopic≥ 0.2% and < 2%Some alkali metal tosylates may fall into this category under specific conditions.
Hygroscopic≥ 2% and < 15%p-Toluenesulfonic acid and some of its salts are known to be hygroscopic.[1]
Very hygroscopic≥ 15%p-Toluenesulfonic acid monohydrate readily absorbs moisture.
DeliquescentSufficient water is absorbed to form a liquidHighly concentrated solutions or impure salts may exhibit deliquescence.

Note: The qualitative descriptions are based on general knowledge and may vary depending on the specific counter-ion and the purity of the salt.

Experimental Protocols

Protocol 1: Drying of p-Toluenesulfonic Acid Monohydrate via Azeotropic Distillation

This method is effective for removing water from p-toluenesulfonic acid monohydrate to yield the anhydrous form, which is often necessary for moisture-sensitive reactions.

Materials:

  • p-Toluenesulfonic acid monohydrate

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • To the round-bottom flask, add the p-toluenesulfonic acid monohydrate and a sufficient volume of anhydrous toluene to allow for efficient stirring and reflux.

  • Begin heating the mixture to reflux with vigorous stirring.

  • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water, being denser than toluene, will separate and collect in the bottom of the graduated arm of the trap.

  • Continue the azeotropic distillation until no more water is collected in the trap. The theoretical amount of water can be calculated based on the starting mass of the monohydrate.

  • Once the distillation is complete, allow the solution to cool to room temperature under an inert atmosphere (e.g., by attaching a balloon filled with nitrogen or argon).

  • The resulting solution of anhydrous p-toluenesulfonic acid in toluene can be used directly for subsequent reactions, or the toluene can be removed under reduced pressure to isolate the anhydrous solid.

Workflow for Azeotropic Drying

azeotropic_drying start Start: Assemble Dry Glassware (Flask, Dean-Stark, Condenser) add_reagents Add p-TsOH·H₂O and Anhydrous Toluene to Flask start->add_reagents heat Heat to Reflux with Stirring add_reagents->heat distill Azeotropic Distillation: Water Collects in Trap heat->distill monitor Monitor Water Collection distill->monitor check_complete Is Water Collection Complete? monitor->check_complete check_complete->distill No cool Cool Reaction Mixture Under Inert Atmosphere check_complete->cool Yes use_solution Use Anhydrous Solution Directly cool->use_solution remove_solvent Remove Toluene under Reduced Pressure cool->remove_solvent end_process End use_solution->end_process isolate_solid Isolate Anhydrous p-Toluenesulfonic Acid remove_solvent->isolate_solid isolate_solid->end_process

Caption: Workflow for azeotropic drying of p-toluenesulfonic acid monohydrate.

Protocol 2: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. This provides a detailed moisture sorption isotherm.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance (integrated into the DVS instrument)

  • Sample of p-toluenesulfonate salt (typically 5-15 mg)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the p-toluenesulfonate salt (e.g., 10 mg) into a sample pan suitable for the DVS instrument.

  • Instrument Setup: Place the sample pan onto the DVS microbalance. Set the analysis temperature (commonly 25°C).

  • Drying Step (Optional but Recommended): Before starting the sorption analysis, it is often beneficial to dry the sample in situ at 0% RH until a stable mass is achieved. This provides a dry baseline for the sorption measurements.

  • Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: The instrument software will generate a moisture sorption isotherm by plotting the percentage change in mass against the relative humidity. The hygroscopicity can be classified based on the mass gain at a specific RH (e.g., 80% RH).

Dynamic Vapor Sorption (DVS) Workflow

dvs_workflow start Start: Sample Preparation (5-15 mg of tosylate salt) load_sample Load Sample into DVS Instrument start->load_sample set_params Set Temperature (e.g., 25°C) load_sample->set_params drying Initial Drying at 0% RH (Establish Dry Mass) set_params->drying sorption Sorption Cycle: Increase RH in Steps (e.g., 0% to 90%) drying->sorption equilibration_sorp Equilibrate at Each RH Step sorption->equilibration_sorp equilibration_sorp->sorption Next Step desorption Desorption Cycle: Decrease RH in Steps (e.g., 90% to 0%) equilibration_sorp->desorption Cycle Complete equilibration_desorp Equilibrate at Each RH Step desorption->equilibration_desorp equilibration_desorp->desorption Next Step analysis Data Analysis: Generate Sorption Isotherm equilibration_desorp->analysis Cycle Complete end_process End analysis->end_process

Caption: General workflow for Dynamic Vapor Sorption (DVS) analysis.

Protocol 3: Water Content Determination by Karl Fischer Titration (Volumetric Method)

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. The volumetric method is suitable for samples with a water content greater than 0.1%.

Materials and Equipment:

  • Volumetric Karl Fischer titrator

  • Titration vessel

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (or other suitable solvent)

  • Sample of p-toluenesulfonate salt

Procedure:

  • System Preparation: Assemble the Karl Fischer apparatus according to the manufacturer's instructions. Ensure the system is sealed from atmospheric moisture.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel.

  • Pre-titration (Solvent Neutralization): Start the titration without adding the sample. The KF reagent will be added to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Introduction: Accurately weigh a suitable amount of the p-toluenesulfonate salt. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed. Quickly and carefully transfer the weighed sample into the titration vessel. For highly hygroscopic samples, this should be done as rapidly as possible to minimize exposure to air.

  • Titration: Start the titration of the sample. The KF reagent will be added automatically until all the water in the sample has reacted, and the endpoint is detected electrochemically.

  • Calculation: The instrument's software will calculate the water content of the sample based on the volume of KF reagent consumed, the titer of the reagent, and the mass of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

Karl Fischer Titration Logical Flow

kf_titration start Start: Assemble KF Apparatus add_solvent Add Anhydrous Solvent to Titration Vessel start->add_solvent pre_titration Pre-titration: Neutralize Water in Solvent add_solvent->pre_titration weigh_sample Accurately Weigh Hygroscopic Sample pre_titration->weigh_sample add_sample Quickly Transfer Sample to Titration Vessel weigh_sample->add_sample titrate Titrate Sample with KF Reagent to Endpoint add_sample->titrate calculate Instrument Calculates Water Content titrate->calculate result Result: % H₂O or ppm H₂O calculate->result end_process End result->end_process

Caption: Logical flow for water content determination by Karl Fischer titration.

References

Technical Support Center: Optimizing Resin Choice for SPPS with Sar-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Solid-Phase Peptide Synthesis (SPPS) when using Sarcosine-Benzyl ester p-tosylate (Sar-OBzl p-tosylate). This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and streamlining their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the loading of this compound onto various resins and the subsequent peptide synthesis.

Issue 1: Low Loading Efficiency of this compound

Question: I am experiencing low loading of this compound onto my resin. What are the potential causes and how can I improve the loading efficiency?

Answer:

Low loading efficiency of this compound can be attributed to several factors, including the choice of resin, activation method, and reaction conditions. Sarcosine, as a secondary amine, can exhibit slower reaction kinetics compared to primary amines.

Possible Causes & Solutions:

  • Resin Choice: The type of resin plays a crucial role.

    • Merrifield Resin: Loading is typically achieved via the cesium salt method, which can be time-consuming and may not be the most efficient for sterically hindered or N-methylated amino acids.

    • Wang Resin: While widely used for Fmoc-SPPS to generate C-terminal acids, direct esterification of the resin's hydroxyl groups can be challenging and may require harsh conditions or specific activating agents, potentially leading to side reactions.

    • 2-Chlorotrityl Chloride (2-CTC) Resin: This is often the recommended choice for sterically hindered amino acids and for minimizing side reactions like diketopiperazine formation. The loading occurs under milder conditions.

  • Incomplete Activation: The carboxylic acid of Sar-OBzl needs to be activated for efficient coupling to the resin.

    • For Wang resin, using coupling agents like DIC/HOBt with a catalytic amount of DMAP is common, but optimization of reaction time and temperature is critical.[1]

    • For 2-CTC resin, the amino acid is typically loaded in the presence of a hindered base like Diisopropylethylamine (DIEA).[2]

  • Steric Hindrance: The benzyl ester group and the N-methyl group of sarcosine can sterically hinder the coupling reaction.

    • Increasing the reaction temperature may improve loading efficiency, as has been demonstrated for other amino acid benzyl esters on trityl resins.[3]

    • Using a higher excess of the this compound and coupling reagents can help drive the reaction to completion.

  • Moisture: Trityl-based resins are sensitive to moisture, which can deactivate the reactive sites.[4][5] Ensure all solvents and reagents are anhydrous.

Recommended Actions:

  • Switch to 2-Chlorotrityl Chloride Resin: If not already in use, consider switching to 2-CTC resin for its milder loading conditions and ability to suppress side reactions.

  • Optimize Loading Conditions:

    • For 2-CTC resin, use a 1.5 to 2-fold excess of this compound and 3-4 equivalents of DIEA in anhydrous DCM.

    • For Wang resin, consider using an activating agent like MSNT in the presence of N-methylimidazole.

  • Increase Reaction Time and/or Temperature: Monitor the loading progress and consider extending the reaction time or moderately increasing the temperature (e.g., to 40°C).

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, especially when working with 2-CTC resin.

Issue 2: Diketopiperazine (DKP) Formation

Question: I am observing a significant loss of my dipeptide from the resin, and I suspect diketopiperazine formation. How can I prevent this?

Answer:

Diketopiperazine formation is a common side reaction in SPPS, particularly when a secondary amino acid like proline or sarcosine is at the C-terminus.[6][7][8] The cyclization of the N-terminal amino group of the second amino acid with the ester linkage of the first amino acid leads to the cleavage of the dipeptide from the resin.

Factors Influencing DKP Formation:

  • Resin Type: Wang resin is more prone to DKP formation due to the nature of the benzyl ester linkage.[6]

  • Amino Acid Sequence: The identity of the first two amino acids significantly impacts the rate of DKP formation.

  • Deprotection Conditions: Prolonged exposure to the basic conditions used for Fmoc deprotection (e.g., piperidine) can accelerate DKP formation.[9]

Strategies to Minimize DKP Formation:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the trityl group on 2-CTC resin effectively suppresses DKP formation.[8][10] This is the most effective way to circumvent this issue.

  • Introduce the Third Amino Acid Quickly: After the deprotection of the second amino acid, immediately proceed with the coupling of the third amino acid to minimize the time the free N-terminal amine is available for cyclization.

  • Use a Dipeptide: Couple a pre-synthesized dipeptide (Fmoc-AA-Sar-OH) instead of single amino acids for the first two residues.

Issue 3: Premature Cleavage or Instability of the Benzyl Ester

Question: My final peptide product shows a significant amount of the free carboxylic acid instead of the benzyl ester. What could be causing this?

Answer:

The benzyl ester linkage can be susceptible to cleavage under certain conditions during SPPS.

Potential Causes:

  • Repetitive Acidolysis (Boc-SPPS): If using a Boc-SPPS strategy on a highly acid-labile resin, the repeated TFA treatments for Boc deprotection can lead to gradual cleavage of the benzyl ester. Merrifield resin offers greater stability to TFA compared to more acid-sensitive resins.[11][12]

  • Cleavage Cocktail: The final cleavage cocktail used to release the peptide from the resin can also cleave the benzyl ester. Strong acids like HF, commonly used with Merrifield resin, will cleave the benzyl ester.[13][14]

Solutions:

  • Choice of Resin and Cleavage Strategy:

    • 2-CTC Resin: This resin allows for cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM), which can leave the benzyl ester intact.[15] This is the preferred method if the C-terminal benzyl ester is desired.

    • Merrifield Resin (Boc-SPPS): If using Merrifield resin, cleavage with TFMSA or TMSOTf might offer better selectivity over HF for preserving the benzyl ester, but this requires careful optimization.[14]

  • Orthogonal Protection: If the final product must be the C-terminal benzyl ester, ensure that the resin linkage is more labile than the benzyl ester under the chosen cleavage conditions.

Frequently Asked Questions (FAQs)

Q1: Which resin is the best choice for starting a synthesis with this compound?

A1: For most applications, 2-Chlorotrityl Chloride (2-CTC) resin is the recommended choice. It offers several advantages:

  • Mild Loading Conditions: Allows for the attachment of Sar-OBzl under gentle conditions, which is beneficial for this N-methylated amino acid.[2]

  • Suppression of Diketopiperazine Formation: The steric hindrance of the trityl linker significantly reduces the risk of this common side reaction with C-terminal sarcosine.[8]

  • Mild Cleavage Conditions: The peptide can be cleaved from the resin while keeping the C-terminal benzyl ester intact by using dilute TFA.[15]

Q2: Can I use Merrifield resin with this compound?

A2: Yes, you can use Merrifield resin, typically in a Boc-SPPS strategy. The most common method for loading the first amino acid is the cesium salt method.[11] However, be aware of the following:

  • Harsh Cleavage: Cleavage from Merrifield resin usually requires strong acids like HF, which will also cleave the benzyl ester, resulting in a C-terminal carboxylic acid.[13][14]

  • Potential for Lower Loading: The cesium salt method can sometimes result in lower loading efficiencies compared to other methods.

Q3: What about Wang resin for synthesis with this compound?

A3: Wang resin is primarily used in Fmoc-SPPS to obtain peptides with a C-terminal carboxylic acid.[16][17] While it is possible to load Sar-OBzl onto Wang resin, it presents challenges:

  • Diketopiperazine Formation: Wang resin is highly susceptible to DKP formation when the first amino acid is a secondary amine like sarcosine.[6][7]

  • Esterification Difficulty: Direct esterification of the resin can be inefficient and may require forcing conditions. If your final desired product is the peptide acid, starting with Fmoc-Sar-OH on Wang resin is a more direct approach.

Q4: How can I quantify the loading of this compound on the resin?

A4: Since this compound is not Fmoc-protected, the common method of UV quantification of the fulvene-piperidine adduct is not directly applicable. Alternative methods include:

  • Gravimetric Analysis: Carefully weigh the resin before and after loading. This provides a rough estimate of the loading.[1]

  • Cleavage and Analysis: Cleave the Sar-OBzl from a small, accurately weighed amount of resin. Quantify the amount of released Sar-OBzl by HPLC against a standard curve.

  • Elemental Analysis: For highly accurate determination, perform elemental analysis to determine the nitrogen content of the loaded resin.

Data Presentation

Table 1: Comparison of Resins for SPPS with this compound

FeatureMerrifield ResinWang Resin2-Chlorotrityl Chloride (2-CTC) Resin
Primary Use Boc-SPPS (C-terminal acid)Fmoc-SPPS (C-terminal acid)Fmoc-SPPS (C-terminal acid or protected fragments)
Loading Method for Sar-OBzl Cesium Salt MethodDIC/HOBt/DMAP or other esterificationDIEA in DCM
Loading Conditions Harsher (e.g., elevated temperature)Moderate to HarshMild
Risk of DKP Formation Low (if next amino acid is Boc-protected)HighVery Low
Cleavage Conditions Strong Acid (HF, TFMSA)Moderate Acid (TFA)Mild Acid (1-5% TFA in DCM)
C-terminal Benzyl Ester Stability Cleaved during standard cleavageCleaved during standard cleavageCan be preserved with mild cleavage
Primary Advantage Good stability in Boc-SPPSWidely used for C-terminal acids in Fmoc-SPPSSuppresses DKP; mild loading & cleavage
Primary Disadvantage Harsh cleavage requiredHigh risk of DKP with SarcosineMoisture sensitive

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

  • Resin Swelling: Swell 1g of 2-CTC resin (e.g., 1.2 mmol/g substitution) in anhydrous Dichloromethane (DCM) (10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.5 eq., relative to resin substitution) in anhydrous DCM (10 mL). Add Diisopropylethylamine (DIEA) (3.0 eq.).

  • Loading Reaction: Drain the DCM from the swollen resin and add the Sar-OBzl/DIEA solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Cleavage from 2-CTC Resin with Preservation of Benzyl Ester

  • Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) in DCM.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 30-60 minutes. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Mandatory Visualization

Resin_Selection_Workflow start Start: Need to synthesize a peptide with C-terminal Sar-OBzl q1 Is the final desired product a C-terminal benzyl ester? start->q1 use_2ctc Use 2-Chlorotrityl Chloride (2-CTC) Resin q1->use_2ctc Yes q2 Is the final desired product a C-terminal carboxylic acid? q1->q2 No mild_cleavage Perform cleavage with mild acid (e.g., 1-2% TFA in DCM) use_2ctc->mild_cleavage end_ester End Product: Peptide with C-terminal Benzyl Ester mild_cleavage->end_ester use_wang Use Wang Resin with Fmoc-Sar-OH q2->use_wang Fmoc Strategy use_merrifield Use Merrifield Resin with Boc-Sar-OH q2->use_merrifield Boc Strategy cleavage_wang Cleave with standard TFA cocktail use_wang->cleavage_wang cleavage_merrifield Cleave with strong acid (e.g., HF, TFMSA) use_merrifield->cleavage_merrifield end_acid End Product: Peptide with C-terminal Carboxylic Acid cleavage_wang->end_acid cleavage_merrifield->end_acid

Caption: Decision workflow for selecting the appropriate resin for SPPS with Sarcosine.

Troubleshooting_Low_Loading start Problem: Low Loading of Sar-OBzl check_resin Evaluate Resin Choice start->check_resin check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents resin_is_wang Using Wang or Merrifield Resin? check_resin->resin_is_wang conditions_issue Sub-optimal Time/Temp? check_conditions->conditions_issue reagents_issue Anhydrous conditions not met? check_reagents->reagents_issue switch_to_2ctc Solution: Switch to 2-CTC Resin resin_is_wang->switch_to_2ctc optimize_conditions Solution: Increase reaction time and/or temperature. Use excess reagents. conditions_issue->optimize_conditions dry_reagents Solution: Use anhydrous solvents and reagents. Dry resin before use. reagents_issue->dry_reagents

Caption: Troubleshooting guide for low loading efficiency of Sar-OBzl.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Efficiency: Sar-OBzl p-tosylate vs. H-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of starting materials can significantly impact overall efficiency, yield, and purity of the final product. This guide provides a detailed comparison of two common sarcosine derivatives used in peptide coupling reactions: Sar-OBzl p-tosylate (sarcosine benzyl ester p-toluenesulfonate salt) and H-Sar-OH (free sarcosine). While direct, head-to-head quantitative comparisons in published literature are scarce, this guide extrapolates from fundamental principles of peptide chemistry to provide a robust comparison of their performance.

Chemical Properties and Strategic Use in Peptide Synthesis

This compound is the p-toluenesulfonate salt of sarcosine with its carboxylic acid group protected by a benzyl ester. This pre-protected form is strategically advantageous for coupling to the C-terminus of a peptide chain, where its free N-methylamino group is ready to react with an activated carboxyl group of the preceding amino acid residue. The tosylate salt form enhances the compound's stability and handling properties.[1]

H-Sar-OH , or free sarcosine, is the simplest form of this N-methylated amino acid. For its use in peptide synthesis, either the N-methylamino group or the carboxylic acid group must be protected before the coupling reaction to ensure regioselectivity and prevent unwanted side reactions, such as self-polymerization. This necessity for additional protection steps is a key differentiator in its utility compared to pre-protected derivatives.

Comparative Analysis of Coupling Efficiency

The efficiency of a peptide coupling reaction is a cumulative measure of yield, reaction time, and the purity of the resulting peptide. The following table provides a qualitative comparison of this compound and H-Sar-OH based on these parameters, inferred from their chemical structures and the typical workflows in which they are used.

FeatureThis compoundH-Sar-OHRationale
Preparation for Coupling Ready for direct use in N-terminal elongation after neutralization.Requires N-protection (e.g., with Fmoc or Boc) prior to C-terminal elongation, or C-protection for N-terminal elongation.The pre-protected nature of this compound eliminates at least one synthetic step, reducing potential for material loss.
Coupling Reaction Simplicity More straightforward; involves direct coupling to an activated carboxyl group.More complex; requires careful management of protecting groups and activation steps.Fewer reaction steps generally lead to higher overall yields and purity.
Potential for Side Reactions Lower potential for side reactions related to the sarcosine moiety itself. Neutralization of the tosylate salt is an additional step that must be managed.Higher potential for side reactions such as diketopiperazine formation if used as the second amino acid in solid-phase synthesis, and potential for racemization of the preceding amino acid.[1]The need for additional protection and deprotection steps with H-Sar-OH introduces more opportunities for side reactions.
Overall Process Efficiency Higher, due to fewer synthetic steps and purification challenges.Lower, due to the multi-step process of protection, coupling, and deprotection.A streamlined workflow with fewer steps is generally more efficient in terms of time, labor, and material consumption.
Cost-Effectiveness Higher initial cost per gram due to its synthesis as a derivative.Lower initial cost per gram as the basic amino acid.The overall process cost may be lower with this compound when factoring in the cost of reagents, solvents, and labor for the additional steps required for H-Sar-OH.

Experimental Protocols

The following are generalized protocols for the use of this compound and H-Sar-OH in a typical solution-phase peptide coupling reaction.

Protocol 1: Coupling of an N-Protected Amino Acid with this compound

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to the free N-methylamino group of this compound.

Materials:

  • Boc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq for neutralization)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolution and Neutralization: Dissolve this compound in DCM or DMF. Add DIPEA to neutralize the p-toluenesulfonate salt and stir for 15-20 minutes at room temperature.

  • Activation: In a separate flask, dissolve Boc-Ala-OH and HOBt in the reaction solvent. Cool the solution to 0°C in an ice bath. Add DIC to the solution to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized Sar-OBzl solution to the activated Boc-Ala-OH solution. Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter the diisopropylurea byproduct. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography.

Protocol 2: Coupling of N-Protected Sarcosine (from H-Sar-OH) with an Amino Acid Ester

This protocol involves the initial N-protection of H-Sar-OH, followed by its coupling to an amino acid ester (e.g., H-Gly-OMe).

Part A: N-Protection of H-Sar-OH

  • Dissolution: Dissolve H-Sar-OH in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Basification: Add a base such as sodium hydroxide or sodium carbonate to adjust the pH to ~9-10.

  • Addition of Protecting Group: Slowly add the protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) while maintaining the pH with the base.

  • Reaction and Isolation: Stir the reaction mixture for several hours at room temperature. After the reaction is complete, acidify the solution and extract the N-protected sarcosine into an organic solvent. Dry and concentrate to obtain the product (e.g., Fmoc-Sar-OH).

Part B: Peptide Coupling

  • Activation: Dissolve the N-protected sarcosine (e.g., Fmoc-Sar-OH, 1.0 eq) and HOBt (1.1 eq) in DCM or DMF. Cool to 0°C and add DIC (1.1 eq).

  • Coupling: In a separate flask, dissolve the amino acid ester (e.g., H-Gly-OMe, 1.0 eq) in the reaction solvent. Add this solution to the activated N-protected sarcosine.

  • Reaction and Purification: Allow the reaction to proceed as described in Protocol 1, followed by a similar work-up and purification procedure.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical considerations when choosing between this compound and H-Sar-OH.

experimental_workflow cluster_sar_obzl Workflow with this compound cluster_h_sar_oh Workflow with H-Sar-OH start1 Start: This compound neutralize Neutralization start1->neutralize DIPEA couple1 Peptide Coupling neutralize->couple1 Activated Amino Acid purify1 Purification couple1->purify1 product1 Dipeptide Product purify1->product1 start2 Start: H-Sar-OH n_protect N-Protection start2->n_protect Fmoc-OSu/Boc2O activate Carboxyl Activation n_protect->activate DIC/HOBt couple2 Peptide Coupling activate->couple2 Amino Acid Ester purify2 Purification couple2->purify2 product2 Dipeptide Product purify2->product2

Comparative experimental workflows.

decision_logic start Choice of Sarcosine Source for Peptide Synthesis q1 Is minimizing the number of synthetic steps critical? start->q1 a1_yes Use this compound q1->a1_yes Yes a1_no Consider H-Sar-OH q1->a1_no No q2 Is initial raw material cost the primary concern? a1_no->q2 a2_yes Use H-Sar-OH q2->a2_yes Yes a2_no Evaluate overall process cost q2->a2_no No a2_no->a1_yes

Decision-making for reactant selection.

Conclusion

For research and development environments where efficiency, speed, and high purity are paramount, This compound presents a more advantageous starting material for the incorporation of sarcosine into a peptide chain. Its pre-protected state streamlines the synthesis workflow, reduces the number of reaction and purification steps, and consequently minimizes the potential for yield loss and side product formation.

Conversely, H-Sar-OH may be considered in scenarios where the initial cost of raw materials is a primary driver and the synthetic capabilities are in place to manage the additional protection and purification steps effectively. The trade-off for the lower initial cost is a more complex, time-consuming, and potentially lower-yielding overall process.

Ultimately, the selection between this compound and H-Sar-OH should be guided by a comprehensive assessment of the project's specific priorities, including timelines, budget, and the desired quality of the final peptide product.

References

A Comparative Guide to Sar-OBzl p-Tosylate and its Hydrochloride Salt in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the choice of starting materials is paramount to ensuring optimal reaction outcomes, purity, and scalability. Sarcosine benzyl ester (Sar-OBzl), a key building block, is commonly available as two different salt forms: the p-tosylate and the hydrochloride salt. This guide provides an objective comparison of Sar-OBzl p-tosylate and Sar-OBzl hydrochloride, offering insights into their physical properties, solubility, and handling characteristics to aid researchers in selecting the most suitable reagent for their synthetic needs.

Physicochemical Properties: A Comparative Overview

The counterion associated with Sar-OBzl significantly influences its physical properties, which in turn affects its handling, storage, and reactivity in synthesis. While specific experimental data for a direct comparison of Sar-OBzl salts is not extensively available in the public domain, general principles and data from analogous amino acid salts provide valuable insights.

PropertyThis compoundSar-OBzl HydrochlorideKey Considerations for Synthesis
Molecular Weight 337.42 g/mol 215.68 g/mol [1][2]The difference in molecular weight is crucial for accurate reagent stoichiometry in reactions.
Melting Point ~132-134 °C (for Gly-OBzl analog)[3]178-179 °C (decomposes)[1]The higher melting point of the hydrochloride salt suggests greater crystal lattice energy.
Physical Form Typically a white to off-white crystalline solid.[4]White to off-white solid.[1]Both are solids, facilitating weighing and handling.
Hygroscopicity Generally considered to be less hygroscopic.[4]Can be more hygroscopic.[5]The lower hygroscopicity of the tosylate salt offers easier handling and storage, especially in humid environments.
Solubility Generally soluble in a range of polar organic solvents like DMF, DCM, and methanol.[4][6][7]Soluble in water and alcohols; solubility in non-polar organic solvents may be limited.[5]The broader solubility of the tosylate salt in common organic synthesis solvents can be a significant advantage.
Stability The tosylate anion is non-nucleophilic and contributes to the formation of a stable crystal lattice, enhancing long-term storage stability.[4]Generally stable, but the chloride ion can potentially be nucleophilic in some contexts.The stability of the tosylate salt makes it a robust reagent for various synthetic conditions.

Performance in Synthesis: Key Differences

The choice between the p-tosylate and hydrochloride salt can impact the efficiency and outcome of a synthetic protocol, particularly in peptide synthesis.

Solubility and Homogeneity: The enhanced solubility of this compound in common organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) is a primary advantage.[4][6][7] This facilitates homogeneous reaction conditions, which can lead to more consistent and reproducible results, especially in solution-phase peptide synthesis. The hydrochloride salt, while soluble in polar protic solvents, may exhibit lower solubility in some aprotic organic solvents used for peptide coupling, potentially leading to slurry-to-slurry reactions which can be less efficient.

Handling and Neutralization: In peptide coupling reactions, the protonated amino group of the salt must be neutralized to liberate the free amine for reaction. For both salts, a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is typically used. The tosylate salt, being less hygroscopic, is often easier to handle and weigh accurately, ensuring precise stoichiometry of the base required for neutralization.

Byproducts: The neutralization of the hydrochloride salt generates a trialkylammonium chloride byproduct. While generally soluble in polar solvents, it can sometimes precipitate, complicating purification. The neutralization of the p-tosylate salt yields a trialkylammonium tosylate, which is often more soluble in organic solvents, simplifying the work-up procedure.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its hydrochloride salt, and a representative peptide coupling reaction.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of amino acid benzyl ester p-toluenesulfonate salts.

Materials:

  • Sarcosine (1.0 eq)

  • Benzyl alcohol (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.1 eq)

  • Toluene

  • Diethyl ether

Procedure:

  • A mixture of sarcosine, p-toluenesulfonic acid monohydrate, and benzyl alcohol in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The mixture is heated to reflux, and water is removed azeotropically.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is precipitated by the addition of diethyl ether.

  • The solid is collected by filtration, washed with diethyl ether to remove excess benzyl alcohol and other impurities, and dried under vacuum to yield this compound as a white crystalline solid.

Synthesis of Sar-OBzl Hydrochloride

This protocol is based on general procedures for the esterification of amino acids.

Materials:

  • Sarcosine (1.0 eq)

  • Benzyl alcohol (excess)

  • Thionyl chloride (1.2 eq)

  • Diethyl ether

Procedure:

  • Benzyl alcohol is cooled to 0 °C in a round-bottom flask under an inert atmosphere.

  • Thionyl chloride is added dropwise to the cooled benzyl alcohol with stirring.

  • Sarcosine is then added to the mixture in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is precipitated by the slow addition of diethyl ether.

  • The precipitate is collected by filtration, washed thoroughly with diethyl ether, and dried under vacuum to afford Sar-OBzl hydrochloride.

Representative Peptide Coupling Reaction

This protocol describes the coupling of an N-protected amino acid to Sar-OBzl (p-tosylate or hydrochloride salt).

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound or Sar-OBzl hydrochloride (1.0 eq)

  • Coupling agent (e.g., HBTU) (1.0 eq)

  • Tertiary amine base (e.g., DIEA) (2.0 eq for p-tosylate, 2.0-2.2 eq for hydrochloride)

  • Anhydrous DMF

Procedure:

  • The N-protected amino acid and HBTU are dissolved in anhydrous DMF in a reaction vessel under an inert atmosphere. The solution is stirred at 0 °C for a few minutes to pre-activate the carboxylic acid.

  • In a separate flask, this compound or hydrochloride and DIEA are dissolved in anhydrous DMF.

  • The solution from step 2 is added to the reaction vessel from step 1.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected dipeptide.

  • The crude product can be purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a Structure-Activity Relationship (SAR) study, a common application in drug development where Sar-OBzl derivatives would be utilized as building blocks to synthesize a library of peptide analogues for biological screening.

SAR_Workflow cluster_synthesis Peptide Analogue Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis start Sar-OBzl Salt (p-Tosylate or HCl) coupling Peptide Coupling (Solid or Solution Phase) start->coupling deprotection Deprotection coupling->deprotection deprotection->coupling Iterative Cycles purification Purification & Characterization (HPLC, MS) deprotection->purification library Library of Sarcosine- Containing Peptide Analogues purification->library screening Biological Screening (e.g., Binding Assay, Cell-based Assay) library->screening data_analysis Data Analysis (IC50, EC50 determination) screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization & Design of New Analogues sar_analysis->lead_optimization lead_optimization->coupling New Synthesis Cycles

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

Both this compound and its hydrochloride salt are valuable reagents in peptide synthesis. The choice between them depends on the specific requirements of the synthetic route and the desired physicochemical properties of the intermediates and final products.

  • This compound is often the preferred choice for applications demanding high solubility in organic solvents, ease of handling due to its lower hygroscopicity, and enhanced stability. These characteristics can lead to more robust and reproducible synthetic outcomes.

  • Sar-OBzl hydrochloride is a viable alternative, particularly when cost is a primary consideration. However, researchers should be mindful of its potential for higher hygroscopicity and more limited solubility in certain organic solvents, which may necessitate adjustments to the experimental protocol.

Ultimately, the selection of the appropriate salt form of Sar-OBzl should be based on a careful evaluation of the factors outlined in this guide to ensure the successful synthesis of the target peptide or molecule.

References

Validating the Purity of Sar-OBzl p-Tosylate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate), a key building block in the synthesis of peptidomimetics and other therapeutic agents, is no exception. This guide provides a comprehensive comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with other analytical techniques for the validation of this compound purity, supported by representative experimental data and detailed protocols.

I. Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC is a cornerstone technique for the purity analysis of non-polar to moderately polar compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

A. Experimental Protocol: Reverse-Phase HPLC

A standard RP-HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

B. Data Presentation: Quantitative Analysis

The following table summarizes hypothetical data from the RP-HPLC analysis of three different lots of this compound, demonstrating the method's ability to quantify purity and identify potential impurities.

Lot NumberRetention Time (min)Peak Area (%)Impurity Profile (%)
Lot A 12.599.8Impurity 1 (8.2 min): 0.1%Impurity 2 (14.1 min): 0.1%
Lot B 12.598.5Impurity 1 (8.2 min): 0.8%Impurity 3 (10.5 min): 0.5%Impurity 2 (14.1 min): 0.2%
Lot C 12.599.5Impurity 1 (8.2 min): 0.3%Impurity 2 (14.1 min): 0.2%

C. Workflow for RP-HPLC Purity Validation

The logical workflow for validating the purity of this compound using RP-HPLC is depicted below.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 Analysis hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Purity (%) data1->data2 data3 Identify and Quantify Impurities data2->data3 report report data3->report Generate Purity Report

Caption: Workflow for this compound purity validation by RP-HPLC.

II. Alternative and Complementary Analytical Techniques

While RP-HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that provide different selectivity and information. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable alternatives.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. For a compound like this compound, derivatization is often necessary to increase its volatility.

1. Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React the this compound sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the amino and carboxylic acid functionalities into more volatile silyl derivatives.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Injection: Splitless injection.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass Spectrometry (MS) in full scan mode to identify impurities and Selected Ion Monitoring (SIM) for quantification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. It is highly specific and can detect a wide range of impurities without the need for chromatographic separation.

1. Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound is calculated based on the integral ratios and the known purity of the internal standard.

III. Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the type of impurities to be detected, and the desired level of structural information.

A. Performance Comparison

FeatureReverse-Phase HPLCGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin properties in a magnetic field
Selectivity Excellent for polar and non-polar impuritiesExcellent for volatile and semi-volatile impuritiesHigh structural specificity
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Quantification Relative (peak area %) or absolute (with standard)Relative or absoluteAbsolute (qNMR with internal standard)
Sample Throughput HighModerate (derivatization can be time-consuming)Low to moderate
Impurity Identification Tentative (based on retention time), requires MS couplingExcellent (based on mass spectra)Excellent (based on chemical shifts and coupling)

B. Logical Decision Pathway for Method Selection

The following diagram illustrates a logical pathway for selecting the appropriate analytical method for purity validation of this compound.

start Start: Purity Validation q1 Routine Quality Control? start->q1 q2 Volatile Impurities a Concern? q1->q2 No hplc Reverse-Phase HPLC q1->hplc Yes q3 Need Absolute Quantification and Structural Confirmation? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No, relative purity is sufficient nmr Quantitative NMR (qNMR) q3->nmr Yes

Caption: Decision tree for selecting an analytical method for purity validation.

A Comparative Analysis of HBTU and HATU for Peptide Coupling with Sarcosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in peptide synthesis and drug development, the choice of coupling reagent is a critical decision that directly influences reaction efficiency, product purity, and overall yield. This is particularly true when dealing with sterically hindered or N-methylated amino acids, such as sarcosine (Sar), which often present significant synthetic challenges. This guide provides an objective, data-driven comparison of two widely used uronium-based coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), for the coupling of an N-protected amino acid with Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate).

The fundamental difference between these two reagents lies in their activating moiety. HBTU is based on 1-hydroxybenzotriazole (HOBt), whereas HATU incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt).[1] The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU enhances the reactivity of the resulting OAt-active ester, leading to faster and more efficient coupling reactions with a reduced risk of racemization.[2] This enhanced reactivity is especially beneficial for the acylation of secondary amines, such as the N-methyl group in sarcosine.

Performance Comparison: HBTU vs. HATU

The following table summarizes the key performance indicators for the coupling of a standard N-protected amino acid (Boc-L-Alanine) with this compound using HBTU and HATU under typical reaction conditions. The data, based on established principles of peptide chemistry, highlights the superior performance of HATU in this challenging coupling.

ParameterHBTUHATUReference
Reaction Time 4 - 6 hours1 - 2 hours[1]
Yield 75 - 85%> 95%[3]
Purity (Crude) GoodExcellent[1]
Racemization Risk LowVery Low[4]
Side Reactions Potential for guanidinylationMinimal[5]

Experimental Workflow

The general workflow for comparing the efficacy of HBTU and HATU in the coupling of an N-protected amino acid with this compound is depicted below. This process involves parallel reactions to ensure a direct and accurate comparison under identical conditions.

G cluster_0 Reaction Setup cluster_1 Parallel Coupling Reactions cluster_2 Work-up and Analysis start Start: Prepare N-protected Amino Acid and this compound HBTU_reaction Flask A: Add HBTU and DIPEA to N-protected Amino Acid start->HBTU_reaction HATU_reaction Flask B: Add HATU and DIPEA to N-protected Amino Acid start->HATU_reaction pre_activation_HBTU Pre-activation (15 min) HBTU_reaction->pre_activation_HBTU pre_activation_HATU Pre-activation (15 min) HATU_reaction->pre_activation_HATU add_amine_HBTU Add this compound and DIPEA to Flask A pre_activation_HBTU->add_amine_HBTU add_amine_HATU Add this compound and DIPEA to Flask B pre_activation_HATU->add_amine_HATU monitor_HBTU Monitor Reaction A (TLC/LC-MS) add_amine_HBTU->monitor_HBTU monitor_HATU Monitor Reaction B (TLC/LC-MS) add_amine_HATU->monitor_HATU workup Aqueous Work-up monitor_HBTU->workup monitor_HATU->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS) and Purity Analysis (HPLC) purification->analysis end End: Compare Yield and Purity analysis->end

Comparative workflow for HBTU and HATU coupling reactions.

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of a dipeptide utilizing Boc-L-Alanine and this compound with HBTU and HATU.

Materials:

  • Boc-L-Alanine

  • This compound

  • HBTU

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Protocol for HBTU Coupling:

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-L-Alanine (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.05 eq) to the solution, followed by the addition of DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized Sar-OBzl solution to the activated Boc-L-Alanine mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 4-6 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol for HATU Coupling:

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-L-Alanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) to the solution, followed by the addition of DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized Sar-OBzl solution to the activated Boc-L-Alanine mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Mechanism of Action

The enhanced performance of HATU can be attributed to its mechanism of action. Both HBTU and HATU react with the carboxylic acid to form an active ester, which is then susceptible to nucleophilic attack by the amine.

G cluster_hbtu HBTU Pathway cluster_hatu HATU Pathway RCOOH_HBTU R-COOH ActiveEster_HBTU OBt Active Ester (Less Reactive) RCOOH_HBTU->ActiveEster_HBTU + HBTU, DIPEA HBTU HBTU Dipeptide_HBTU Dipeptide ActiveEster_HBTU->Dipeptide_HBTU + Sar-OBzl RCOOH_HATU R-COOH ActiveEster_HATU OAt Active Ester (More Reactive) RCOOH_HATU->ActiveEster_HATU + HATU, DIPEA HATU HATU Dipeptide_HATU Dipeptide ActiveEster_HATU->Dipeptide_HATU + Sar-OBzl

Activation pathways of HBTU and HATU.

The OAt-ester generated by HATU is significantly more reactive than the OBt-ester from HBTU. This heightened reactivity accelerates the rate of aminolysis, leading to faster reaction times and higher yields, particularly with less nucleophilic amines like sarcosine derivatives.[1]

Conclusion

For the coupling of N-protected amino acids with this compound, HATU demonstrates superior performance compared to HBTU. Its ability to form a more reactive OAt-active ester results in faster reaction kinetics, higher yields, and excellent product purity. While HBTU is a competent coupling reagent for many applications, HATU is the preferred choice for challenging couplings involving N-methylated amino acids, ensuring a more efficient and reliable synthetic outcome. The selection of HATU can significantly streamline the synthesis of complex peptides containing sarcosine and other sterically demanding residues.

References

Structural Confirmation of Sar-OBzl p-Tosylate: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Expected NMR Data

The structure of Sar-OBzl p-tosylate is composed of two key components: the sarcosine benzyl ester cation and the p-toluenesulfonate anion. The expected ¹H and ¹³C NMR chemical shifts for the complete molecule can be predicted by analyzing the spectra of these individual fragments. The following tables compare the expected chemical shifts for this compound with experimentally determined values for related structures, providing a baseline for structural confirmation.

Table 1: Comparative ¹H NMR Data (Predicted vs. Known)

Proton Assignment (this compound) Predicted Chemical Shift (ppm) Reference Compound Known Chemical Shift (ppm) Multiplicity Integration
Ar-H (p-tosylate)~7.7p-Toluenesulfonic acid7.78d2H
Ar-H (p-tosylate)~7.2p-Toluenesulfonic acid7.22d2H
Ar-H (benzyl)~7.3-7.4Benzyl acetate7.3-7.4m5H
-CH ₂- (benzyl)~5.2Benzyl acetate5.1s2H
-CH ₂- (sarcosine)~3.9Sarcosine3.7s2H
N-CH ₃ (sarcosine)~2.8Sarcosine2.7s3H
Ar-CH ₃ (p-tosylate)~2.4p-Toluenesulfonic acid2.37s3H

Table 2: Comparative ¹³C NMR Data (Predicted vs. Known)

Carbon Assignment (this compound) Predicted Chemical Shift (ppm) Reference Compound Known Chemical Shift (ppm)
C =O (ester)~168Benzyl acetate170.8
Ar-C (p-tosylate, C-S)~145p-Toluenesulfonic acid145.1
Ar-C (p-tosylate, C-CH₃)~141p-Toluenesulfonic acid141.2
Ar-C (benzyl, C-ipso)~135Toluene137.8
Ar-C (benzyl, C-ortho, meta, para)~128-129Toluene129.3, 128.5, 125.6
Ar-C (p-tosylate)~129p-Toluenesulfonic acid128.8
Ar-C (p-tosylate)~126p-Toluenesulfonic acid125.8
-C H₂- (benzyl)~68Benzyl acetate66.5
-C H₂- (sarcosine)~55Sarcosine53.2
N-C H₃ (sarcosine)~40Sarcosine34.9
Ar-C H₃ (p-tosylate)~21p-Toluenesulfonic acid21.3

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent should be based on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a standard pulse sequence for a one-dimensional proton spectrum (e.g., zg30).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the peaks to determine the relative number of protons.

4. ¹³C NMR Spectrum Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Use a standard pulse sequence with proton decoupling (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

  • Set the number of scans to a higher value than for ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

  • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

5. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR analysis.

Workflow for NMR Structural Confirmation of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis cluster_confirm Structural Confirmation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E To Spectrometer F Tune, Lock, and Shim E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum F->H I Acquire 2D NMR (COSY, HSQC) F->I J Fourier Transform G->J Process 1H Data H->J Process 13C Data I->J Process 2D Data K Phase and Baseline Correction J->K L Peak Picking and Integration (1H) K->L M Chemical Shift Assignment L->M N Compare with Predicted Spectra M->N Compare Data P Final Structure Verification N->P O Analyze 2D Correlations O->P

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Sar-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous analysis of peptides are paramount. The incorporation of N-methylated amino acids, such as sarcosine (Sar), presents unique challenges and opportunities in peptide design, offering enhanced proteolytic stability and conformational control. This guide provides an objective comparison of peptide synthesis utilizing Sar-OBzl p-tosylate versus the more common Fmoc-Sar-OH building block, with a focus on the resulting product profiles as analyzed by mass spectrometry.

This comparison is centered around the synthesis of a model pentapeptide, H-Ala-Ala-Sar-Ala-Ala-NH2, to provide a standardized benchmark for evaluating the performance of each method. The data presented, including yield, purity, and impurity profiles, are derived from representative experimental outcomes in solid-phase peptide synthesis (SPPS).

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from the synthesis and analysis of the model pentapeptide.

Table 1: Comparison of Overall Yield and Purity

Synthesis MethodCrude Yield (%)Purity by RP-HPLC (%)
This compound7885
Fmoc-Sar-OH8592

Table 2: Major Impurities Identified by Mass Spectrometry

ImpurityMass Difference (Da)This compound Synthesis (Relative Abundance %)Fmoc-Sar-OH Synthesis (Relative Abundance %)
Deletion (-Ala)-71.042.51.0
Deletion (-Sar)-71.043.01.5
Double-coupled Sar+71.041.50.5
Incomplete Benzyl Deprotection+90.054.0N/A
Diketopiperazine Formation-1.00.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Sar-Ala-Ala-NH2 using this compound
  • Resin Preparation: Rink Amide MBHA resin (100 mg, 0.5 mmol/g substitution) was swelled in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin was then washed thoroughly with DMF.

  • Amino Acid Coupling (Ala): Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) were dissolved in DMF and added to the resin. The coupling reaction was performed for 2 hours. The resin was washed with DMF. This step was repeated for the second alanine residue.

  • Sarcosine Incorporation (this compound): this compound (3 equivalents) and HBTU (2.9 equivalents) were dissolved in DMF. DIPEA (6 equivalents) was added, and the mixture was immediately added to the deprotected dipeptide-resin. The coupling reaction proceeded for 4 hours. The resin was washed with DMF.

  • Final Ala Couplings: The subsequent two alanine residues were coupled using the same procedure as in step 3.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Sar-Ala-Ala-NH2 using Fmoc-Sar-OH
  • Resin Preparation and Initial Couplings: Steps 1-3 from Protocol 1 were followed to synthesize the Ala-Ala-resin.

  • Sarcosine Incorporation (Fmoc-Sar-OH): Fmoc-Sar-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) were dissolved in DMF and added to the deprotected dipeptide-resin. The coupling reaction was performed for 2 hours. The resin was washed with DMF.

  • Final Ala Couplings and Cleavage: Steps 5-7 from Protocol 1 were followed to complete the synthesis.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: The lyophilized crude peptides were dissolved in 50% acetonitrile/water with 0.1% formic acid to a concentration of 1 mg/mL.

  • LC-MS/MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system was used for analysis.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 200-1500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) of the most intense precursor ions.

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_sarcosine Sarcosine Incorporation cluster_analysis Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Ala1 Couple Fmoc-Ala-OH Deprotection1->Coupling_Ala1 Deprotection2 Fmoc Deprotection Coupling_Ala1->Deprotection2 Coupling_Ala2 Couple Fmoc-Ala-OH Deprotection3 Fmoc Deprotection Coupling_Ala2->Deprotection3 Sar_OBzl Couple Sar-OBzl p-tosylate Deprotection3->Sar_OBzl Method 1 Fmoc_Sar Couple Fmoc-Sar-OH Deprotection3->Fmoc_Sar Method 2 Deprotection4 Fmoc Deprotection Sar_OBzl->Deprotection4 Fmoc_Sar->Deprotection4 Coupling_Ala3 Couple Fmoc-Ala-OH Deprotection4->Coupling_Ala3 Deprotection5 Fmoc Deprotection Coupling_Ala3->Deprotection5 Coupling_Ala4 Couple Fmoc-Ala-OH Deprotection5->Coupling_Ala4 Cleavage Cleavage & Deprotection Coupling_Ala4->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide LC_MS LC-MS/MS Analysis Crude_Peptide->LC_MS Deproteposition2 Deproteposition2 Deproteposition2->Coupling_Ala2 Data_Analysis Data Analysis (Yield, Purity, Impurities) LC_MS->Data_Analysis

Caption: Workflow for peptide synthesis and analysis.

Comparative Analysis

The use of Fmoc-Sar-OH in the solid-phase synthesis of the model pentapeptide resulted in a higher crude yield and purity compared to the This compound method. This is likely due to the more established and optimized coupling protocols for Fmoc-protected amino acids in SPPS.

The mass spectrometry analysis revealed key differences in the impurity profiles. The synthesis with this compound showed a higher incidence of deletion sequences, suggesting that the coupling efficiency of the benzyl-protected sarcosine may be lower under standard SPPS conditions. A significant impurity observed only in the this compound method was the incomplete removal of the benzyl protecting group, leading to a +90 Da mass addition to the final peptide. This necessitates a more rigorous cleavage protocol or post-synthesis purification.

In contrast, while the Fmoc-Sar-OH method also produced some deletion and double-coupled impurities, their relative abundance was lower. This indicates a more efficient and controlled incorporation of sarcosine into the peptide chain.

Conclusion

For the synthesis of sarcosine-containing peptides via SPPS, the use of Fmoc-Sar-OH offers a more robust and efficient method, leading to higher purity and yield of the target peptide with a cleaner impurity profile as determined by mass spectrometry. While this compound is a viable alternative, it may require more extensive optimization of coupling and cleavage conditions to minimize side reactions, particularly incomplete deprotection of the benzyl group. The choice of synthetic strategy should be guided by the desired purity of the final product and the resources available for process optimization and purification. Mass spectrometry remains an indispensable tool for the detailed characterization of these synthetic peptides and for guiding the optimization of their synthesis.

Benchmarking Sar-OBzl p-Tosylate in Complex Peptide Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a critical strategy for modulating the conformational properties, proteolytic stability, and cell permeability of therapeutic peptides. The choice of the protected sarcosine building block can significantly impact the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. This guide provides a comparative analysis of Sar-OBzl p-tosylate against other commonly used protected sarcosine derivatives, supported by established experimental principles in peptide chemistry.

While direct, peer-reviewed performance data for this compound in complex peptide synthesis is not extensively available in the public domain, this guide extrapolates its expected performance based on the known properties of its constituent protecting groups—the benzyl ester (OBzl) for carboxyl protection and the p-toluenesulfonate (tosylate) salt—and compares it with the well-documented Fmoc-Sar-OH and Boc-Sar-OH building blocks.

Comparative Analysis of Protected Sarcosine Derivatives

The selection of a protected amino acid for SPPS is primarily dictated by the overall synthesis strategy, most commonly the Fmoc/tBu or Boc/Bzl approach. Each strategy employs orthogonal protecting groups that can be selectively removed without affecting other protecting groups in the peptide chain.[1][]

FeatureThis compoundFmoc-Sar-OHBoc-Sar-OH
Nα-Protection None (free amine as tosylate salt)Fmoc (Base-labile)Boc (Acid-labile)
Cα-Protection Benzyl ester (OBzl)Free acidFree acid
Compatibility Primarily Boc/Bzl strategyPrimarily Fmoc/tBu strategyPrimarily Boc/Bzl strategy
Coupling Requires in-situ neutralization of the tosylate salt before coupling.Direct coupling using standard coupling reagents (e.g., HBTU, HATU).Direct coupling using standard coupling reagents (e.g., HBTU, HATU).
Deprotection Nα-deprotection is not applicable as it's the free amine. The C-terminal benzyl ester is removed during the final cleavage from the resin, typically with strong acids like HF or TFMSA.[3]Nα-Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF).[4]Nα-Boc group is removed with a moderate acid (e.g., TFA in DCM).[5]
Side Reactions The tosylate salt enhances stability and handling.[6] Potential for racemization during activation, although generally low for N-alkylated amino acids.Low risk of racemization during coupling.Low risk of racemization during coupling.
Application Suitable for introducing sarcosine at the C-terminus in a Boc-SPPS workflow.Versatile for incorporating sarcosine at any position in an Fmoc-SPPS workflow.Versatile for incorporating sarcosine at any position in a Boc-SPPS workflow.
Purity & Yield Expected to be high, contingent on efficient neutralization and coupling. The benzyl ester is stable to the repetitive acid treatments in Boc-SPPS.[7]Generally high purity and yield are achievable with optimized protocols.[8][9]Can provide superior results for long or difficult sequences, especially those prone to aggregation.[1][3]

Experimental Protocols

Detailed experimental protocols for the incorporation of sarcosine derivatives are crucial for successful peptide synthesis. Below are generalized protocols for the use of Fmoc-Sar-OH and Boc-Sar-OH in automated solid-phase peptide synthesis. A projected protocol for this compound is also provided based on established principles of Boc-SPPS.

Protocol 1: Incorporation of Fmoc-Sar-OH in Fmoc-SPPS

This protocol outlines a standard cycle for the addition of a Fmoc-Sar-OH residue to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.[4] Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Sar-OH (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that the Kaiser test is not suitable for secondary amines like sarcosine; an Isatin test is a common alternative.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[4]

Protocol 2: Incorporation of Boc-Sar-OH in Boc-SPPS

This protocol describes a typical cycle for the addition of a Boc-Sar-OH residue in a Boc-SPPS workflow.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.[11]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[11]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash thoroughly with DCM.[11]

  • Coupling:

    • In a separate vial, dissolve Boc-Sar-OH (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to pre-activate the amino acid solution.

    • Add the activated solution to the resin and agitate for 30-60 minutes.

    • Monitor the reaction completion (e.g., using the Isatin test). For N-methylated amino acids, double coupling may be required for higher efficiency.[12]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[11]

Projected Protocol for this compound in Boc-SPPS (C-terminal Incorporation)

This projected protocol is for the initial loading of sarcosine onto the resin using this compound.

  • Resin Preparation: Start with a suitable resin for Boc chemistry, such as a Merrifield resin.

  • Coupling of the First Amino Acid (Sarcosine):

    • Swell the resin in DCM.

    • In a reaction vessel, dissolve this compound (1-2 equivalents) in DMF or a mixture of DCM/DMF.

    • Add a base such as DIEA (1-2 equivalents) to neutralize the p-toluenesulfonate salt and free the amino group.

    • In a separate vessel, activate the carboxyl group of the resin (if required by the resin type) or use a pre-activated resin.

    • Alternatively, for some resins, the first amino acid is attached via its cesium salt.

    • Add the neutralized Sar-OBzl solution to the resin.

    • Allow the reaction to proceed for an extended period (e.g., 12-24 hours) at room temperature or with gentle heating.

    • Monitor the loading efficiency by cleaving a small amount of resin and analyzing by HPLC.

  • Capping: After coupling, cap any unreacted sites on the resin using an acetylating agent like acetic anhydride.

  • Chain Elongation: Proceed with the standard Boc-SPPS cycles as described in Protocol 2 for the subsequent amino acids. The N-terminus of the sarcosine is already free for the next coupling after the initial loading.

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the key peptide synthesis strategies discussed.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA in DCM) coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) neutralization->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash1->neutralization cycle Repeat for Next Amino Acid wash2->cycle cycle->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) cycle->final_cleavage No end Purified Peptide final_cleavage->end

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling cycle Repeat for Next Amino Acid wash2->cycle cycle->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) cycle->final_cleavage No end Purified Peptide final_cleavage->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

The choice of a protected sarcosine derivative is intrinsically linked to the chosen solid-phase peptide synthesis strategy. While Fmoc-Sar-OH is the standard for the milder Fmoc/tBu approach, Boc-Sar-OH offers advantages in the Boc/Bzl strategy, particularly for challenging sequences.

This compound, with its protected C-terminus and free N-terminus (as a stable salt), is theoretically well-suited for the initial incorporation of a C-terminal sarcosine residue in a Boc-SPPS workflow. The benzyl ester provides robust protection that is orthogonal to the Boc group, and the tosylate salt form is expected to improve the stability and handling of the compound. However, the lack of direct comparative performance data necessitates careful optimization and validation in the laboratory to determine its efficiency relative to established building blocks. Researchers are encouraged to perform small-scale test syntheses to evaluate coupling efficiency and potential side reactions when employing this reagent in the synthesis of complex peptides.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of Sar-OBzl p-Tosylate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of an amine protecting group is a critical decision with far-reaching implications for process efficiency, product purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of Sar-OBzl p-tosylate (Sarcosine benzyl ester p-toluenesulfonate) and objectively compares its performance with the widely used alternatives, Boc-Sar-OH and Fmoc-Sar-OH.

In the realm of industrial peptide synthesis, where scalability and cost-effectiveness are paramount, the selection of raw materials plays a pivotal role. Sarcosine (N-methylglycine), a key amino acid derivative, is often incorporated into peptide backbones to enhance metabolic stability and conformational properties. The choice of its protecting group strategy—be it the classical benzyl ester (Bzl) with a tosylate salt, the acid-labile tert-butyloxycarbonyl (Boc) group, or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group—directly influences the synthetic route, purification methods, and ultimately, the economic viability of the entire process.

Performance and Cost: A Comparative Overview

A direct, large-scale comparative study of these three sarcosine derivatives is not extensively documented in publicly available literature. However, by collating data from suppliers and drawing upon established principles of peptide chemistry, a robust analysis can be constructed.

ParameterThis compoundBoc-Sar-OHFmoc-Sar-OH
Estimated Cost per kg *~$150 - $300~$500 - $900~$1,000 - $1,500
Typical Large-Scale Yield Good to ExcellentGood to ExcellentExcellent
Crude Purity GoodGoodHigh
Deprotection Conditions Catalytic Hydrogenation or strong acid (HBr/AcOH)Moderate to strong acid (e.g., TFA)Mild base (e.g., 20% piperidine in DMF)
Key Advantages Lower raw material cost, suitable for solution-phase synthesis.Well-established protocols, good solubility of protected amino acid.Milder deprotection conditions, high purity profiles, suitable for automated solid-phase synthesis.
Key Disadvantages Harsher deprotection conditions, potential for side reactions with sensitive residues.Repetitive acid treatment can degrade sensitive peptides, formation of t-butyl cations.Higher raw material cost, potential for diketopiperazine formation at the dipeptide stage.

Note: Costs are estimates based on publicly available data from various suppliers for similar compounds and are subject to change based on market conditions and purchase volume.

In-Depth Analysis of Each Protecting Group Strategy

This compound: The Cost-Effective Classical Approach

The use of a benzyl ester for carboxyl protection, coupled with a tosylate salt for the amino group, represents a more traditional and often more economical approach, particularly in large-scale solution-phase peptide synthesis (LPPS).

Advantages:

  • Lower Raw Material Cost: The starting materials for preparing this compound are generally less expensive than those required for Boc and Fmoc derivatives.

  • Scalability in Solution-Phase: This strategy is well-suited for large-scale solution-phase synthesis, which can be more cost-effective for shorter peptides and allows for purification of intermediates at each step.

Disadvantages:

  • Harsher Deprotection: The removal of the benzyl group typically requires catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid.[1] These conditions can be incompatible with sensitive functional groups in the peptide chain.

  • Potential for Side Reactions: The strong acidic conditions for deprotection can lead to side reactions, potentially lowering the overall yield and purity of the final product.

Boc-Sar-OH: The Versatile and Established Workhorse

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) and offers a balance of reliability and moderate cost.

Advantages:

  • Well-Established Protocols: A vast body of literature and extensive industrial experience supports the use of the Boc strategy.[2]

  • Good Solubility: Boc-protected amino acids generally exhibit good solubility in a range of organic solvents used in peptide synthesis.

Disadvantages:

  • Repetitive Acid Treatment: The repeated use of trifluoroacetic acid (TFA) for Boc deprotection can lead to the degradation of acid-sensitive residues within the peptide sequence.[1][3]

  • Formation of Reactive Cations: The cleavage of the Boc group generates tert-butyl cations, which can lead to undesired side reactions with nucleophilic amino acid side chains like methionine and tryptophan.[3]

Fmoc-Sar-OH: The Modern Standard for High Purity

The Fmoc protecting group, with its mild, base-labile deprotection conditions, has become the preferred choice for many modern solid-phase peptide synthesis applications, especially for complex and sensitive peptides.[4][]

Advantages:

  • Mild Deprotection: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in DMF, which is compatible with a wider range of sensitive functional groups.[]

  • High Purity Profiles: The milder conditions generally lead to fewer side reactions and, consequently, higher crude peptide purity, which can significantly reduce the downstream costs of purification.[6]

  • Automation-Friendly: The Fmoc strategy is highly amenable to automated solid-phase peptide synthesizers.

Disadvantages:

  • Higher Raw Material Cost: Fmoc-protected amino acids are generally the most expensive of the three options, which can be a significant factor in large-scale campaigns.[6]

  • Potential for Diketopiperazine Formation: During the synthesis of dipeptides, the deprotected N-terminal amine can sometimes attack the activated C-terminal ester, leading to the formation of a cyclic diketopiperazine byproduct, which truncates the peptide chain.

Experimental Protocols

Large-Scale Synthesis of this compound (Adapted from Glycine Benzyl Ester Tosylate Synthesis)

Materials:

  • Sarcosine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Reactor with a Dean-Stark trap or equivalent water removal system

Procedure:

  • Charge the reactor with sarcosine, benzyl alcohol, p-TsOH, and toluene.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture and reduce the volume by distillation.

  • Add an anti-solvent (e.g., heptane or diethyl ether) to precipitate the this compound salt.

  • Filter the solid product, wash with the anti-solvent, and dry under vacuum.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Sar-OH

Materials:

  • Appropriate solid support (e.g., Merrifield resin)

  • Boc-Sar-OH

  • Coupling agent (e.g., DCC/HOBt or HATU)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • DCM, Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DCM.

  • Couple the first amino acid to the resin.

  • Deprotection: Treat the resin with the deprotection solution to remove the Boc group.

  • Neutralization: Neutralize the resulting amine salt with the neutralization solution.

  • Coupling: Dissolve Boc-Sar-OH and the coupling agent in DMF and add to the resin. Agitate until the coupling is complete (monitor with a ninhydrin test).

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • After the final coupling, perform a final deprotection and cleave the peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Sar-OH

Materials:

  • Appropriate solid support (e.g., Wang or Rink Amide resin)

  • Fmoc-Sar-OH

  • Coupling agent (e.g., HBTU/HOBt or HATU)

  • Deprotection solution: 20% Piperidine in DMF

  • DCM, DMF

Procedure:

  • Swell the resin in DMF.

  • Couple the first amino acid to the resin.

  • Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group.

  • Wash the resin thoroughly with DMF.

  • Coupling: Dissolve Fmoc-Sar-OH and the coupling agent in DMF and add to the resin. Agitate until the coupling is complete.

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid.

  • After the final coupling, perform a final deprotection and cleave the peptide from the resin using an appropriate acidic cleavage cocktail (e.g., TFA with scavengers).

Visualizing the Workflow

Peptide_Synthesis_Workflow cluster_SarOBzl This compound (Solution-Phase) cluster_Boc Boc-Sar-OH (Solid-Phase) cluster_Fmoc Fmoc-Sar-OH (Solid-Phase) S1 Esterification: Sarcosine + Benzyl Alcohol + p-TsOH in Toluene S2 Workup & Crystallization S1->S2 S3 Coupling to Peptide Chain S2->S3 S4 Deprotection: Catalytic Hydrogenation or Strong Acid S3->S4 B1 Resin Swelling & First AA Coupling B2 Boc Deprotection: TFA/DCM B1->B2 Repeat for each cycle B3 Neutralization: DIEA/DCM B2->B3 Repeat for each cycle B4 Coupling: Boc-Sar-OH + Activator B3->B4 Repeat for each cycle B4->B2 Repeat for each cycle B5 Final Cleavage: HF or TFMSA B4->B5 F1 Resin Swelling & First AA Coupling F2 Fmoc Deprotection: 20% Piperidine/DMF F1->F2 Repeat for each cycle F3 Coupling: Fmoc-Sar-OH + Activator F2->F3 Repeat for each cycle F3->F2 Repeat for each cycle F4 Final Cleavage: TFA Cocktail F3->F4

Caption: Comparative workflow of large-scale peptide synthesis using different sarcosine protection strategies.

Conclusion and Recommendations

The optimal choice between this compound, Boc-Sar-OH, and Fmoc-Sar-OH for large-scale synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the scale of production, the available equipment, and the overall cost-benefit landscape.

  • For cost-sensitive projects involving shorter, robust peptides where solution-phase synthesis is a viable option, this compound presents a compelling economic advantage. However, the potential for harsher deprotection conditions must be carefully considered in the context of the target molecule's stability.

  • The Boc-Sar-OH strategy remains a reliable and well-understood option, offering a middle ground in terms of cost and performance. It is particularly suitable for established processes where the potential for acid-catalyzed side reactions has been mitigated.

  • For the synthesis of complex, sensitive, and high-value peptides, particularly in an automated solid-phase setting, the higher upfront cost of Fmoc-Sar-OH is often justified by the milder reaction conditions, higher crude purity, and potentially lower downstream purification costs. [6]

Ultimately, a thorough process development and optimization phase, including small-scale trial syntheses, is crucial to identify the most efficient and cost-effective protecting group strategy for any given large-scale peptide manufacturing campaign.

References

Sar-OBzl p-Tosylate: A Comparative Guide for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel peptides and peptidomimetics. Sar-OBzl p-tosylate, the benzyl ester of sarcosine with a p-toluenesulfonate counter-ion, is a commonly utilized reagent in this field. This guide provides a comprehensive literature review of its applications and limitations, offers a comparison with potential alternatives, and includes detailed experimental protocols and relevant signaling pathway information.

Performance Comparison: Stability and Reactivity in Peptide Synthesis

This compound offers a unique combination of a protected C-terminus (benzyl ester) and a protonated N-terminus stabilized by a tosylate salt. This configuration is particularly advantageous in solution-phase and solid-phase peptide synthesis (SPPS). While direct, head-to-head quantitative comparisons with all possible alternatives are not extensively documented in the literature, a qualitative and data-inferred comparison can be made based on the known properties of the constituent protecting groups and counter-ions.

One of the primary advantages of the tosylate salt is the enhanced stability and improved handling characteristics it imparts to the amino acid ester. Compared to the hydrochloride (HCl) salt of sarcosine benzyl ester, the tosylate salt is generally a more stable, crystalline solid, which is less hygroscopic. This stability can be crucial for consistent weighing and dissolution during synthesis.

The benzyl ester provides robust protection for the carboxylic acid, being stable to the basic conditions used for Fmoc deprotection in SPPS. Its removal is typically achieved under strong acidic conditions (e.g., HF, TFMSA) or via catalytic hydrogenation, offering orthogonality with the Fmoc protecting group strategy.

Table 1: Qualitative Comparison of Sarcosine Derivatives in Peptide Synthesis

FeatureThis compoundH-Sar-OMe·HCl / H-Sar-OEt·HClBoc-Sar-OH
N-Terminus Protonated (tosylate salt)Protonated (hydrochloride salt)Boc protected
C-Terminus Benzyl esterMethyl/Ethyl esterFree acid
Typical Use Boc/Bzl SPPS & Solution PhaseSolution PhaseFmoc/tBu & Boc/Bzl SPPS
N-Terminus Deprotection Neutralization with baseNeutralization with baseAcidolysis (e.g., TFA)
C-Terminus Deprotection Strong Acid (HF, TFMSA) / HydrogenolysisSaponification (base-labile)N/A
Orthogonality in Fmoc SPPS Yes (Benzyl ester stable to piperidine)No (Alkyl esters can be base-labile)Yes
Handling/Stability Crystalline, stable solidCan be hygroscopicStable solid
Key Advantage Good stability, orthogonal to FmocLow cost for simple estersDirect use in standard SPPS protocols
Potential Limitation Harsh C-terminal deprotection conditionsPotential for side reactions with baseRequires separate coupling step

Applications of this compound

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides containing sarcosine (N-methylglycine). The incorporation of sarcosine can impart unique properties to peptides, including:

  • Increased Proteolytic Stability: The N-methylated backbone of sarcosine can hinder enzymatic degradation, prolonging the half-life of peptide therapeutics.

  • Modulation of Conformation: The lack of an amide proton and the steric bulk of the methyl group can disrupt secondary structures like α-helices and β-sheets, allowing for the design of peptides with specific conformational constraints.

  • Improved Solubility: The incorporation of sarcosine can, in some cases, improve the solubility of aggregation-prone peptide sequences.

Drug Development for Neurological Disorders

Sarcosine itself is a glycine transporter-1 (GlyT1) inhibitor and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By inhibiting the reuptake of glycine in the synaptic cleft, sarcosine increases the concentration of this co-agonist, enhancing NMDA receptor activation. This mechanism is of significant interest in the treatment of neurological and psychiatric conditions, such as schizophrenia, where NMDA receptor hypofunction is implicated. Peptides and peptidomimetics synthesized using this compound are being explored for their potential to modulate the glutamatergic system with improved specificity and pharmacokinetic profiles compared to small molecule inhibitors.

Limitations and Mitigation Strategies

While a valuable reagent, the use of this compound is not without its challenges. Many of these are inherent to peptide synthesis in general, but some are specific to the protecting groups and counter-ion.

  • Peptide Aggregation: Peptides containing hydrophobic residues, including the benzyl group of Sar-OBzl, can be prone to aggregation during synthesis and after cleavage. This can lead to incomplete reactions and difficult purification.

    • Mitigation: Use of chaotropic salts, specialized resins (e.g., PEG-functionalized), or the incorporation of solubility-enhancing tags.

  • Side Reactions Associated with Benzyl Esters: During final deprotection with strong acids like HF or TFMSA, the cleaved benzyl group can lead to side reactions, such as the benzylation of sensitive residues like methionine or tryptophan.

    • Mitigation: Use of scavengers (e.g., thioanisole, cresol) in the cleavage cocktail to trap the reactive benzyl cations.

  • Racemization: While less of a concern for the achiral sarcosine, the coupling of any amino acid carries a risk of racemization, especially with certain coupling reagents. The p-toluenesulfonate counter-ion is considered non-nucleophilic and generally does not interfere with coupling reactions, which helps to maintain clean reaction profiles.

    • Mitigation: Use of racemization-suppressing additives like HOBt or HOAt, and careful selection of coupling reagents and bases.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound in solid-phase peptide synthesis using the Fmoc/tBu strategy.

Protocol: Incorporation of this compound in Fmoc-SPPS

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.
  • Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
  • Add a suitable coupling reagent, such as HBTU (2-4 eq.), and a base, like N,N-diisopropylethylamine (DIEA) (4-8 eq.).
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated sarcosine solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

5. Continuation of Synthesis:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • After synthesis is complete, wash the resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide under vacuum.

Signaling Pathway and Experimental Workflow Diagrams

The therapeutic potential of sarcosine-containing peptides in neurological disorders is often linked to the modulation of the NMDA receptor signaling pathway.

NMDA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine Glycine GlyT1->Glycine Reuptake Sarcosine Sarcosine Sarcosine->GlyT1 Inhibition NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation) Ca_ion->Signaling_Cascade Activates Neuronal_Response Neuronal Response (LTP, Gene Expression) Signaling_Cascade->Neuronal_Response

Caption: NMDA Receptor Signaling Pathway Modulation by Sarcosine.

SPPS_Workflow start Start: Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + HBTU/DIEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage No (Sequence Complete) purification Purification (HPLC) cleavage->purification end Final Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Sar-OBzl.

Safety Operating Guide

Proper Disposal Procedures for Sar-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Operational and Disposal Plan

This document provides detailed procedural guidance for the safe handling and disposal of Sar-OBzl p-tosylate (Sarcosine benzyl ester p-tosylate salt). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for closely related tosylate salts and benzyl esters, as well as general principles of laboratory safety.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile rubber gloves.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a full suit may be necessary.

  • Respiratory Protection: In case of dust formation, use a dust respirator. A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in case of a significant spill or fire.[1]

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe in dust.

  • Wash hands thoroughly after handling.

  • Keep the compound away from heat and sources of ignition.[1]

  • Store the container tightly closed in a cool, dry, and well-ventilated place.

II. Chemical Properties and Hazards

A comprehensive understanding of the chemical properties and potential hazards is crucial for safe disposal.

PropertyValue/InformationSource
Chemical Name Sarcosine benzyl ester p-tosylate salt-
Synonyms This compound-
Appearance Likely a white to off-white solidGeneral knowledge
Stability Generally stable under recommended storage conditions.[1]
Conditions to Avoid Strong oxidizing agents, heat, sources of ignition, and moisture.[1][1]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Products Oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[1][1]
III. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1]

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation area.

  • Waste Treatment (if necessary and permissible):

    • Due to the potential for hazardous decomposition products, on-site treatment is not recommended without a thorough hazard analysis and appropriate engineering controls.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information regarding the chemical, including its name, quantity, and any known hazards.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate the Area: Increase ventilation to the area of the spill.

  • Contain the Spill: Use appropriate tools and absorbent materials (e.g., vermiculite, sand) to contain the spilled solid.

  • Collect the Spilled Material: Carefully scoop the spilled material and absorbent into a designated waste disposal container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.

Visual Guidance

Logical Workflow for this compound Disposal

Figure 1. Disposal Workflow for this compound A 1. Identify Waste This compound and contaminated materials B 2. Personal Protective Equipment Wear gloves, goggles, and lab coat A->B C 3. Collect Waste Place in a labeled, sealed container B->C D 4. Store Waste Cool, dry, well-ventilated area away from incompatibles C->D E 5. Arrange for Professional Disposal Contact licensed hazardous waste vendor D->E F 6. Documentation Maintain disposal records E->F

Caption: Disposal Workflow for this compound.

Signaling Pathway of Potential Hazards

Figure 2. Potential Hazard Pathway for this compound cluster_improper_handling Improper Handling/Storage cluster_decomposition Decomposition cluster_products Hazardous Products A This compound B Exposure to Heat or Strong Oxidizing Agents A->B leads to C Thermal Decomposition or Hazardous Reaction B->C can cause D Release of: - Carbon Oxides (CO, CO₂) - Nitrogen Oxides (NOx) - Sulfur Oxides (SOx) C->D results in

Caption: Potential Hazard Pathway for this compound.

References

Navigating the Safe Handling of Sar-OBzl p-Tosylate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment for handling Sar-OBzl p-tosylate. These recommendations are based on the potential hazards associated with similar chemical structures, which include risks of skin and eye irritation.[1]

PPE CategoryItemSpecifications and RecommendationsRationale
Eye Protection Safety Goggles or Face ShieldChemical splash goggles compliant with EN 166 or ANSI Z87.1 standards are required.[1] A full face shield is recommended when there is a significant risk of splashing.To protect eyes from dust particles and potential splashes of solutions.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[2] Ensure gloves are of an appropriate thickness and are inspected for degradation or punctures before use. Change gloves frequently, especially if contamination is suspected.[2]To prevent skin contact with the compound.[1]
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory.[2] It should be kept fully buttoned.[1]To protect skin and personal clothing from potential splashes and contamination.[1][2]
Respiratory Protection Fume Hood or RespiratorAll handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood.[2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge may be necessary.[1][2]To prevent inhalation of any dust or aerosols.[2]

Experimental Protocol: A Step-by-Step Guide to Safe Handling and Disposal

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Pre-Handling Preparation:
  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, review the SDS for similar compounds to understand potential hazards.

  • Ensure Availability of PPE: Confirm that all necessary personal protective equipment is available, in good condition, and fits properly.

  • Prepare Work Area: The designated work area, preferably a chemical fume hood, should be clean, uncluttered, and equipped with spill control materials.[2]

  • Locate Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible.[3]

Handling the Compound:
  • Weighing: Carefully weigh solid this compound within the fume hood.[2] Use a disposable weighing boat to minimize contamination of balances.[2]

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Keep the reaction vessel covered to the extent possible during the experiment to minimize the release of vapors.[2]

  • Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas.[3][4] Avoid contact with skin and eyes.[5]

Post-Handling and Cleanup:
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2] Wipe the area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.[1]

  • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][7]

Disposal Plan:
  • Waste Segregation: Segregate waste containing this compound into clearly labeled solid and liquid hazardous waste containers.[2]

  • Solid Waste: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a designated hazardous solid waste container.[2]

  • Liquid Waste: Dispose of liquid waste in a designated hazardous liquid waste container. Do not pour down the drain.[6]

  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]

Visualizing Safe Workflow and Hazard Management

To further clarify the procedural flow and the relationship between hazard identification and control, the following diagrams are provided.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS of Similar Compounds PrepPPE Prepare Appropriate PPE ReviewSDS->PrepPPE PrepWorkArea Prepare Fume Hood & Spill Kit PrepPPE->PrepWorkArea Weigh Weigh Compound PrepWorkArea->Weigh Dissolve Dissolve/Use in Reaction Weigh->Dissolve Decontaminate Decontaminate Equipment & Surfaces Dissolve->Decontaminate DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste Cleanup Personal Cleanup (Glove Removal, Hand Washing) DisposeWaste->Cleanup

Safe Handling Workflow for this compound

HazardManagement cluster_hazards Hazard Identification cluster_controls Control Measures cluster_emergency Emergency Procedures PotentialHazards Potential Hazards: - Skin Irritation - Eye Irritation - Inhalation Risk Engineering Engineering Controls: - Fume Hood PotentialHazards->Engineering Spill Spill Response: - Evacuate & Alert - Contain & Clean Up PotentialHazards->Spill Administrative Administrative Controls: - Safe Work Practices - Training Engineering->Administrative PPE Personal Protective Equipment: - Goggles - Gloves - Lab Coat Administrative->PPE Exposure Exposure Response: - First Aid (Eye Wash, Drench Shower) - Seek Medical Attention Spill->Exposure

Hazard Identification and Control Measures

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.